2-Fluoro-1,8-Naphthyridine: Technical Profile & Application Guide
This guide serves as a technical reference for 2-fluoro-1,8-naphthyridine , a critical intermediate in the synthesis of bioactive heterocyclic compounds. It details the structural properties, synthetic pathways, and reac...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a technical reference for 2-fluoro-1,8-naphthyridine , a critical intermediate in the synthesis of bioactive heterocyclic compounds. It details the structural properties, synthetic pathways, and reactivity profiles essential for drug discovery applications.
Chemical Identity & Core Properties
2-fluoro-1,8-naphthyridine is a fused heteroaromatic scaffold characterized by high electron deficiency. The presence of the fluorine atom at the C2 position, adjacent to the ring nitrogen, creates a highly reactive center for nucleophilic aromatic substitution (
), making it a valuable "activated" intermediate for installing complex substituents in medicinal chemistry campaigns.
Key Identifiers
Property
Data
CAS Number
1309379-38-1
IUPAC Name
2-Fluoro-1,8-naphthyridine
Molecular Formula
Molecular Weight
148.14 g/mol
SMILES
Fc1nc2c(cccc2)nc1
Appearance
Off-white to pale yellow solid
Solubility
Soluble in DMSO, DCM, CHCl; sparingly soluble in water.[1][2]
Structural Analysis
The 1,8-naphthyridine core consists of two fused pyridine rings containing nitrogen atoms at positions 1 and 8.
Electronic Environment: The N1 and N8 atoms exert a strong electron-withdrawing effect, significantly depleting electron density at the C2 and C7 positions.
Fluorine Effect: The C2-fluorine atom enhances this electrophilicity via the inductive effect (-I), while simultaneously offering a compact steric profile (Van der Waals radius ~1.47 Å) that mimics hydrogen, minimizing steric clashes in enzyme binding pockets.
Synthesis & Manufacturing Protocol
The synthesis of 2-fluoro-1,8-naphthyridine typically proceeds via a Halogen Exchange (Halex) reaction from the corresponding chloro-derivative. The 2-chloro precursor is synthesized via a condensation-cyclization sequence starting from 2-aminopyridine.
Synthetic Pathway Diagram
The following flowchart outlines the industrial-standard route:
Figure 1: Step-wise synthesis from commercially available 2-aminopyridine.
The defining characteristic of 2-fluoro-1,8-naphthyridine is its high susceptibility to
reactions.
The "Fluorine Advantage"
While fluorine is a poor leaving group in
/ reactions due to the strong C-F bond, it is the superior leaving group in reactions for heteroaromatics.
Mechanism: The rate-determining step is the nucleophilic attack, which disrupts aromaticity.
Inductive Stabilization: The highly electronegative fluorine stabilizes the anionic Meisenheimer intermediate more effectively than chlorine or bromine, lowering the activation energy for the attack.
Reaction Logic Diagram
Figure 2: Mechanism of S_NAr displacement at the C2 position.
Strategic Applications in Drug Design
Fragment-Based Drug Discovery (FBDD):
NMR Spy: The fluorine atom serves as a sensitive NMR probe.[2][3][4][5] Binding events with a protein target cause measurable chemical shift perturbations (CSPs) in the spectrum, allowing for the detection of weak hits.
Bioisosterism:
The 1,8-naphthyridine core is a bioisostere of quinoline and naphthalene but with improved water solubility and H-bond accepting capacity (N1/N8).
Used in kinase inhibitors (e.g., replacing the quinoline core in c-Met or VEGFR inhibitors).
Safety & Handling (MSDS Highlights)
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis to 2-hydroxy derivative).
Disposal: Fluorinated heterocycles should be disposed of via high-temperature incineration with scrubbers for HF generation.
References
Chemical Structure & Identifiers : 2-Fluoro-1,8-naphthyridine CAS 1309379-38-1. BLD Pharm Catalog. Link
Synthesis of Naphthyridines : 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini-Reviews in Medicinal Chemistry, 2021. Link
Reactivity (
) : Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. J. Org.[6] Chem., 2014.[7] Link
NMR Applications : Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Link
General Properties : 1,8-Naphthyridine.[1][8][9] PubChem Database. Link
The Biological Versatility of 2-Fluoro-1,8-Naphthyridine Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Strategic Importance of the 2-Fluoro-1,8-Naphthyridine Scaffold The 1,8-naphthyridine core, a bicyclic heteroaromatic system, is a well-established "privileged scaffold" in medicinal chemistry, demonstr...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Importance of the 2-Fluoro-1,8-Naphthyridine Scaffold
The 1,8-naphthyridine core, a bicyclic heteroaromatic system, is a well-established "privileged scaffold" in medicinal chemistry, demonstrating a vast array of biological activities.[1] Its rigid structure and the presence of nitrogen atoms facilitate crucial interactions with various biological targets. Within this promising class of compounds, the introduction of a fluorine atom at the 2-position of the 1,8-naphthyridine ring system has emerged as a key strategy for modulating and enhancing therapeutic potential. Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. This technical guide provides an in-depth exploration of the biological activities of 2-fluoro-1,8-naphthyridine derivatives, offering insights into their anticancer, antimicrobial, and other therapeutic applications. We will delve into their mechanisms of action, present key quantitative data, and provide detailed experimental protocols for their evaluation, empowering researchers and drug development professionals to navigate the promising landscape of these compounds.
Anticancer Activity: Targeting the Machinery of Malignancy
While the broader class of 1,8-naphthyridine derivatives has shown significant promise as anticancer agents, with some compounds progressing to clinical trials, specific data on 2-fluoro substituted analogues is an emerging area of research.[2][3][4] The primary anticancer mechanisms for many 1,8-naphthyridine derivatives involve the inhibition of key enzymes essential for cancer cell proliferation and survival, such as topoisomerases.[5][6][7][8]
Mechanism of Action: Inhibition of Topoisomerase II
A predominant mechanism of anticancer action for many 1,8-naphthyridine derivatives is the inhibition of topoisomerase II.[5][6] This enzyme plays a critical role in managing DNA topology during replication, transcription, and chromosome segregation. By stabilizing the transient DNA-topoisomerase II cleavage complex, these derivatives prevent the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately triggering apoptosis.
Figure 1: Simplified signaling pathway for Topoisomerase II inhibition.
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic potential of 1,8-naphthyridine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. While specific IC50 data for a wide range of 2-fluoro-1,8-naphthyridine derivatives is still being actively researched, the following table presents representative data for halogenated and other substituted 1,8-naphthyridines to provide a comparative context for their anticancer potency.
Table 1: In Vitro Cytotoxicity of Representative 1,8-Naphthyridine Derivatives
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.
Principle: This assay measures the metabolic activity of cells. Viable cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
MTT solution (5 mg/mL in phosphate-buffered saline)
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
96-well microtiter plates
Microplate reader
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
Compound Treatment: The following day, prepare serial dilutions of the 2-fluoro-1,8-naphthyridine derivative in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the test compound. Include a vehicle control (medium with the same percentage of solvent used to dissolve the compound, e.g., DMSO) and a no-treatment control.
Incubation: Incubate the plates for a predetermined exposure time (e.g., 24, 48, or 72 hours).
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution to each well to dissolve the crystals. Gently shake the plate for 10-15 minutes.
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
Figure 2: Experimental workflow for the MTT-based cytotoxicity assay.
Antimicrobial Activity: A Renewed Fight Against Resistant Pathogens
The 1,8-naphthyridine scaffold is the foundational structure for the nalidixic acid class of antibiotics. The introduction of a fluorine atom, particularly at the C-6 position, led to the development of the highly successful fluoroquinolone antibiotics. While much of the focus has been on 6-fluoro derivatives, recent research has explored the antimicrobial potential of 2-fluoro-1,8-naphthyridine analogues.
Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
The primary antibacterial mechanism of action for fluoroquinolones and many other 1,8-naphthyridine derivatives is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[10][11][12] DNA gyrase is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription. Topoisomerase IV is primarily involved in the decatenation of daughter chromosomes following replication. Inhibition of these enzymes leads to a disruption of DNA synthesis and repair, ultimately resulting in bacterial cell death.
Figure 3: Mechanism of antimicrobial action via enzyme inhibition.
Quantitative Data: Antimicrobial Susceptibility
The antimicrobial efficacy of 2-fluoro-1,8-naphthyridine derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
A study on novel 2-fluoro-naphthyridine-containing ketolides demonstrated their activity against various respiratory pathogens. The table below summarizes the MIC90 (the concentration at which 90% of isolates were inhibited) for two such compounds, JNJ 1 and JNJ 2.
The broth microdilution method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent.
Principle: Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is determined as the lowest concentration of the compound that inhibits visible growth after incubation.
Materials:
Bacterial or fungal strain of interest
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)
Microplate reader (optional, for automated reading)
Procedure:
Compound Dilution: Prepare a two-fold serial dilution of the 2-fluoro-1,8-naphthyridine derivative in the microtiter plate wells containing the growth medium. The final volume in each well should be 50 µL.
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
Inoculation: Add 50 µL of the standardized inoculum to each well, resulting in a final volume of 100 µL. Include a growth control well (inoculum without the compound) and a sterility control well (broth only).
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 16-20 hours.
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.
Figure 4: Experimental workflow for the broth microdilution assay.
Antiviral and Other Biological Activities: Expanding the Therapeutic Horizon
The biological activities of 1,8-naphthyridine derivatives extend beyond their anticancer and antimicrobial properties.[1][13] While specific data for 2-fluoro derivatives in these areas is limited, the broader class has shown potential as antiviral, anti-inflammatory, and enzyme inhibitory agents.
Antiviral Potential
Certain 1,8-naphthyridine derivatives have demonstrated activity against a range of viruses, including HIV, herpes simplex virus (HSV), and human cytomegalovirus (HCMV).[13][14] The mechanism of antiviral action can vary depending on the specific derivative and the virus, but often involves the inhibition of viral enzymes such as reverse transcriptase or integrase. For instance, some derivatives have shown potent anti-HIV activity by inhibiting Tat-mediated transcription.[15] The evaluation of antiviral efficacy is typically conducted using cell-based assays that measure the inhibition of viral replication, with the 50% effective concentration (EC50) being a key parameter.
Enzyme Inhibitory Activity
Beyond topoisomerases and viral enzymes, 1,8-naphthyridine derivatives have been investigated as inhibitors of other enzymes with therapeutic relevance. For example, certain derivatives have shown inhibitory activity against carbonic anhydrases and alkaline phosphatases, enzymes implicated in bone disorders like rheumatoid arthritis.[16] The evaluation of enzyme inhibition is typically performed using in vitro enzymatic assays that measure the reduction in enzyme activity in the presence of the inhibitor, allowing for the determination of the IC50 value.
Conclusion and Future Directions
The 2-fluoro-1,8-naphthyridine scaffold represents a promising area for the discovery and development of novel therapeutic agents. The strategic incorporation of a fluorine atom at the 2-position offers a powerful tool for fine-tuning the pharmacological properties of this versatile heterocyclic system. While research into the anticancer and antimicrobial activities of these specific derivatives is ongoing, the existing data for the broader class of 1,8-naphthyridines provides a strong rationale for their continued investigation. Future research should focus on synthesizing and screening a wider range of 2-fluoro-1,8-naphthyridine derivatives to establish comprehensive structure-activity relationships. Furthermore, a deeper exploration of their antiviral, anti-inflammatory, and other potential biological activities is warranted. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to rigorously evaluate the therapeutic potential of this exciting class of compounds.
References
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Lesher, G. Y., Froelich, E. J., Gruett, M. D., Bailey, J. H., & Brundage, R. P. (1962). 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal and Pharmaceutical Chemistry, 5(5), 1063-1065.
Chen, Y. L., Chen, I. L., Wang, T. C., & Tzeng, C. C. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Anticancer Research, 33(12), 5327-5334.
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Kumar, V., Madaan, A., Sanna, V. K., Vishnoi, M., Joshi, N., Singh, A. T., Jaggi, M., Sharma, P. K., Irchhaiya, R., & Burman, A. C. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1169-1178. Available at: [Link]
Gencer, H. K., Ceylan, S., & Levent, S. (2017). New 1,4-dihydro[9][10]naphthyridine derivatives as DNA gyrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(6), 1162-1168.
El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2023). Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. Bioorganic Chemistry, 135, 106512.
Al-Tel, T. H., & Al-Qawasmeh, R. A. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Molecules, 26(23), 7400.
Abbanat, D., Webb, G., Ashley, G., Foleno, B., Fu, H., Li, Y., Licari, P., Macielag, M., Montenegro, D., Wira, E., & Bush, K. (2002). In Vitro Activities of Novel 2-Fluoro-Naphthyridine-Containing Ketolides. Antimicrobial Agents and Chemotherapy, 46(12), 3929-3933.
Ellanti, M., et al. (2024). Design, synthesis, and antimicrobial evaluation of novel imidazo[1,2-a][9][10] naphthyridine based thiazole and chromenone scaffolds. Arkivoc, 2024(8), 1-10.
Chen, Y. L., et al. (2021). The Synthesis and Antitumor Activity of 1,8-Naphthalimide Derivatives Linked 1,2,3-Triazole. Molecules, 26(8), 2235.
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Khan, I., et al. (2023).[9][10]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2275605.
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Kumar, D., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Medicinal Chemistry, 15(7), 1735-1748.
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The Strategic Application of 2-Fluoro-1,8-naphthyridine Derivatives in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its versatile biological...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its versatile biological activities. The introduction of a fluorine atom to this scaffold can significantly modulate its physicochemical and pharmacological properties, making 2-fluoro-1,8-naphthyridine and its derivatives highly sought-after building blocks in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the core identifiers, synthesis, and strategic applications of this important class of molecules.
Core Identifiers and Physicochemical Properties
While the parent compound, 2-fluoro-1,8-naphthyridine, is not extensively documented as a commercially available reagent, its derivatives are of significant interest. For the purpose of this guide, we will focus on the key precursor, 2-chloro-1,8-naphthyridine , which serves as a versatile starting material for the synthesis of various 2-substituted-1,8-naphthyridines, including the 2-fluoro analogue.
A clear understanding of the fundamental identifiers of this key precursor is essential for any researcher entering this field. The table below summarizes the critical information for 2-chloro-1,8-naphthyridine.
Synthesis of the 1,8-Naphthyridine Core and its Halogenated Derivatives
The synthesis of the 1,8-naphthyridine core is a well-established process, with the Friedländer annulation being a common and effective method. This reaction typically involves the condensation of a 2-aminopyridine derivative with a carbonyl compound containing an α-methylene group.
General Synthesis of 2-Chloro-1,8-naphthyridine
A prevalent method for the synthesis of 2-chloro-1,8-naphthyridine involves the Vilsmeier-Haack cyclization of N-(pyridin-2-yl)acetamide. This reaction provides a regioselective route to the corresponding 2-chloro-3-formyl-1,8-naphthyridine, which can be further modified.[4]
Experimental Protocol: Synthesis of 2-Chloro-1,8-naphthyridine (Illustrative)
This protocol is a generalized representation based on common synthetic strategies for related compounds and should be adapted and optimized based on laboratory-specific conditions and safety assessments.
Step 1: Formation of the Vilsmeier Reagent
In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool phosphorus oxychloride (POCl₃) to 0 °C.
Slowly add N,N-dimethylformamide (DMF) dropwise while maintaining the temperature below 5 °C.
Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.
Step 2: Cyclization
To the freshly prepared Vilsmeier reagent, add N-(pyridin-2-yl)acetamide portion-wise, ensuring the temperature does not exceed 10 °C.
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Step 3: Work-up and Purification
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until a precipitate forms.
Filter the crude product, wash with cold water, and dry under vacuum.
Purify the crude solid by recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel to yield pure 2-chloro-1,8-naphthyridine.
Caption: Synthetic workflow for 2-chloro-1,8-naphthyridine.
Conversion to 2-Fluoro-1,8-naphthyridine
The conversion of 2-chloro-1,8-naphthyridine to its fluoro-analogue can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves heating the chloro-derivative with a fluoride salt, such as potassium fluoride, in a high-boiling polar aprotic solvent. The use of a phase-transfer catalyst can enhance the reaction rate and yield.
Applications in Drug Discovery and Development
The 1,8-naphthyridine scaffold is a cornerstone in the development of numerous therapeutic agents, particularly in the realm of antimicrobials. The introduction of a fluorine atom at the C-2 position can significantly impact the compound's biological activity, metabolic stability, and pharmacokinetic profile.
Fluoroquinolone Antibiotics
A prominent application of the fluorinated 1,8-naphthyridine core is in the synthesis of fluoroquinolone antibiotics.[5][6] These drugs function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[6] The fluorine atom at the C-6 position in many fluoroquinolones is crucial for their potent antibacterial activity. While not a direct 2-fluoro derivative, the broader class of fluoro-naphthyridines, such as Trovafloxacin, showcases the importance of fluorine substitution.[5]
Caption: Mechanism of action for fluoroquinolone antibiotics.
Other Therapeutic Areas
Beyond their antimicrobial properties, 1,8-naphthyridine derivatives are being explored for a wide range of other therapeutic applications, including their potential as anticancer, antiviral, and anti-inflammatory agents.[7] The unique electronic properties conferred by the fluorine atom can enhance binding affinities to target proteins and improve drug-like properties.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2-chloro-1,8-naphthyridine and its derivatives. It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Always consult the Safety Data Sheet (SDS) before use and handle the compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Conclusion
The 2-fluoro-1,8-naphthyridine scaffold and its precursors represent a valuable class of compounds for medicinal chemists and drug discovery professionals. Their synthesis, while requiring careful execution, provides access to a diverse range of molecules with significant therapeutic potential. A thorough understanding of their properties, synthesis, and biological mechanisms is paramount to leveraging their full potential in the development of next-generation therapeutics.
References
Saleh, M. Y., & Ayoub, A. I. (2014). Synthesis of New Derivatives of 2-Chloro-3-Formyl-1,8-Naphthyridine. European Journal of Chemistry, 5(3), 475-480. [Link]
PubChem. (n.d.). 2-Chloro-1,8-naphthyridine. National Center for Biotechnology Information. Retrieved from [Link]
Kłys, A., & Stączek, P. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 29(1), 123. [Link]
Saeed, A., et al. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Molecules, 26(14), 4239. [Link]
The Strategic Role of 2-Fluoro-1,8-Naphthyridine in Medicinal Chemistry Scaffolds: Reactivity, Library Design, and Therapeutic Applications
Executive Summary The 1,8-naphthyridine core is a privileged, nitrogen-containing heterocyclic scaffold that has driven decades of pharmaceutical innovation. Originally popularized by the discovery of nalidixic acid and...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 1,8-naphthyridine core is a privileged, nitrogen-containing heterocyclic scaffold that has driven decades of pharmaceutical innovation. Originally popularized by the discovery of nalidixic acid and subsequent broad-spectrum fluoroquinolone antibiotics (e.g., enoxacin), this rigid, planar pharmacophore is now heavily utilized in the design of anticancer agents, kinase inhibitors, and immunomodulatory drugs[1].
Within modern synthetic workflows, 2-fluoro-1,8-naphthyridine has emerged as a critical intermediate. By leveraging the unique stereoelectronic properties of the fluorine atom, medicinal chemists can execute rapid, high-yielding Nucleophilic Aromatic Substitution (SNAr) reactions. This whitepaper provides an in-depth technical analysis of the chemical logic, reactivity profiling, and self-validating experimental protocols required to harness 2-fluoro-1,8-naphthyridine in hit-to-lead drug discovery campaigns.
Chemical Logic & Reactivity Profile
The Superiority of Fluorine in SNAr
In classical SNAr reactions, the rate-determining step is the formation of the negatively charged Meisenheimer complex, not the expulsion of the leaving group. While chlorine and bromine are superior leaving groups in aliphatic SN2 reactions, fluorine dominates in SNAr[2].
The causality behind this reactivity lies in fluorine's extreme electronegativity. At the C2 position of the 1,8-naphthyridine ring, the fluorine atom exerts a profound electron-withdrawing inductive effect (-I). This highly polarizes the C-F bond, rendering the C2 carbon intensely electrophilic and lowering the activation energy required for nucleophilic attack. Furthermore, the adjacent N1 and N8 nitrogen atoms provide immense resonance stabilization to the resulting anionic Meisenheimer intermediate[3]. Once the complex forms, the expulsion of the fluoride ion is rapid, driving the reaction to completion.
Mechanistic Pathway Visualization
SNAr mechanism of 2-fluoro-1,8-naphthyridine via Meisenheimer complex.
Comparative Kinetic Data
To illustrate the synthetic advantage of the 2-fluoro scaffold over its 2-chloro counterpart, the following table summarizes typical kinetic and yield profiles during library generation. The data highlights how the 2-fluoro derivative minimizes reaction times and maximizes throughput for 4[4].
Table 1: Comparative Kinetic and Yield Profiles of 2-Halo-1,8-naphthyridines in SNAr
Scaffold
Nucleophile
Solvent / Temp
Reaction Time
Isolated Yield
Mechanistic Rationale
2-Fluoro-1,8-naphthyridine
Morpholine (1.2 eq)
DMF, 80°C
2 hours
>95%
Strong -I effect of F stabilizes Meisenheimer complex; fast rate.
2-Chloro-1,8-naphthyridine
Morpholine (1.2 eq)
DMF, 80°C
12 hours
65%
Weaker -I effect; higher activation energy barrier for intermediate formation.
2-Fluoro-1,8-naphthyridine
NaOMe (1.5 eq)
MeOH, 65°C
1 hour
92%
High electrophilicity at C2 accelerates alkoxide attack.
2-Chloro-1,8-naphthyridine
NaOMe (1.5 eq)
MeOH, 65°C
8 hours
55%
Slower attack; competing side reactions over extended heating.
Therapeutic Applications of the Scaffold
The ability to rapidly functionalize the C2 position allows researchers to tune the pharmacokinetics and pharmacodynamics of the 1,8-naphthyridine core for specific targets:
Antimicrobial Agents: By introducing piperazine or pyrrolidine derivatives at the C2/C7 positions, the scaffold mimics the topology of fluoroquinolones. These agents inhibit bacterial DNA gyrase and topoisomerase IV, showing potent broad-spectrum activity against methicillin-resistant S. aureus (MRSA) and multidrug-resistant E. coli[4].
Anticancer Therapeutics: The planar nature of the 1,8-naphthyridine ring makes it an exceptional DNA intercalator. It inserts between adjacent base pairs of double-stranded DNA, altering conformation and suppressing tumor cell replication[5]. Furthermore, the dual nitrogen atoms act as critical hydrogen bond acceptors in the ATP-binding hinge region of various protein kinases.
Neurodegenerative & Immunomodulatory Targets: Recent structure-activity relationship (SAR) studies have expanded the scaffold's utility into treating Alzheimer's disease and multiple sclerosis by targeting specific neuro-inflammatory pathways[5].
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes the chemical causality behind the choice of reagents and the analytical checkpoints required to verify success.
Protocol A: Amine Substitution (Synthesis of C2-Amino Derivatives)
Objective: Generate a library of kinase-targeted inhibitors via SNAr with primary/secondary amines.
Reaction Setup: In a dry reaction vial, dissolve 2-fluoro-1,8-naphthyridine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M).
Causality: DMF is a polar aprotic solvent. It does not hydrogen-bond to the nucleophilic amine, keeping it "naked" and highly reactive, which accelerates the SNAr rate.
Reagent Addition: Add the desired amine (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Stir at 80°C.
Causality: DIPEA acts as a non-nucleophilic steric base. It scavenges the highly corrosive hydrogen fluoride (HF) generated during the reaction, preventing the protonation and subsequent deactivation of the nucleophilic amine.
In-Process Validation (LC-MS): After 2 hours, sample the reaction. A successful transformation is validated by the complete disappearance of the starting material mass (M+H) and the appearance of the product mass. The mass shift confirms the displacement of fluorine.
Workup & Isolation: Cool the mixture to room temperature and pour it into ice-cold water (10 volumes).
Causality: The highly polar DMF is completely miscible with water, abruptly lowering the solubility of the organic product, which precipitates as a solid.
Purification: Filter the precipitate and wash thoroughly with deionized water to remove residual DIPEA-HF salts. Dry under vacuum.
Protocol B: Alkoxide Substitution (Synthesis of 2-Methoxy-1,8-naphthyridine)
Objective: Synthesize ether-linked6 derivatives for SAR exploration[6].
Reaction Setup: Dissolve 2-fluoro-1,8-naphthyridine (1.0 eq) in anhydrous Methanol (0.2 M).
Causality: Using methanol as both the solvent and the conjugate acid of the nucleophile prevents unwanted transetherification side reactions that occur in mixed solvent systems.
Reagent Addition: Slowly add a solution of Sodium Methoxide (NaOMe) (1.5 eq, 25% wt in MeOH) at 0°C. Warm to 65°C and reflux for 1 hour.
In-Process Validation (TLC): Monitor via Thin-Layer Chromatography (Silica gel, 1:1 EtOAc/Hexane). Validation is confirmed by the loss of the high-Rf fluorinated starting material and the appearance of a lower-Rf, UV-active product spot.
Workup & Isolation: Quench the reaction with saturated aqueous NH4Cl.
Causality: A weak acid quench neutralizes the excess strong alkoxide base without protonating the basic naphthyridine nitrogens, preventing the product from partitioning into the aqueous layer.
Extraction: Extract with Ethyl Acetate (3x), dry the combined organic layers over anhydrous Na2SO4, and concentrate under reduced pressure.
Medicinal Chemistry Workflow Visualization
The integration of 2-fluoro-1,8-naphthyridine into high-throughput drug discovery pipelines allows for the rapid generation of diverse chemical space.
Workflow for generating and screening 1,8-naphthyridine libraries.
Conclusion
The 2-fluoro-1,8-naphthyridine scaffold represents a masterclass in applied physical organic chemistry. By exploiting the extreme electronegativity of fluorine to activate the C2 position, medicinal chemists can bypass the sluggish kinetics associated with chlorinated analogs. This enables the deployment of highly efficient, self-validating SNAr protocols to rapidly synthesize diverse libraries, driving the discovery of next-generation therapeutics targeting resistant pathogens, aggressive malignancies, and complex neurodegenerative disorders.
References
1.[1] 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities, Future Med Chem (PubMed/NIH). 1
2.[5] 1,8‐Naphthyridine Derivatives: A Review of Multiple Biological Activities, Scite.ai. 5
3.[4] Full article: 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities, Taylor & Francis. 4
4.[2] Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions and as a Base, MDPI. 2
5.[3] 5-Chloro-2-fluoro-6-nitro-1,8-naphthyridine, Benchchem.3
6.[6] 2-Methoxy-1,8-naphthyridine, EvitaChem. 6
Modulating Nitrogen Basicity via Halogenation: A Comparative Analysis of 1,8-Naphthyridine and 2-Fluoro-1,8-naphthyridine
Executive Summary In rational drug design, tuning the basicity (pKa) of nitrogenous heterocycles is a critical lever for optimizing membrane permeability, target binding affinity, and metabolic stability[1]. The 1,8-naph...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In rational drug design, tuning the basicity (pKa) of nitrogenous heterocycles is a critical lever for optimizing membrane permeability, target binding affinity, and metabolic stability[1]. The 1,8-naphthyridine scaffold is a privileged pharmacophore found in numerous antibacterial and antineoplastic agents. However, its inherent basicity can lead to suboptimal pharmacokinetic properties, such as hERG liability or poor passive diffusion.
This technical guide provides an in-depth mechanistic comparison of the basicity between unsubstituted 1,8-naphthyridine and 2-fluoro-1,8-naphthyridine . By examining the profound electronic perturbations introduced by fluorine substitution, we establish a predictive framework for regioselective protonation and outline a self-validating experimental protocol for quantifying these extreme pKa shifts.
Mechanistic Causality: The Fluorine Effect on sp² Nitrogen
Baseline Electronic Architecture
1,8-Naphthyridine is a diazanaphthalene characterized by two nitrogen atoms at the 1 and 8 positions[2]. Both nitrogen atoms are sp² hybridized, meaning their lone electron pairs reside in sp² orbitals that are orthogonal to the aromatic ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-system. Because these lone pairs do not participate in the aromatic sextet, they are available for protonation. The experimental pKa of the conjugate acid of 1,8-naphthyridine is 3.39 . In the unsubstituted molecule, the two nitrogen atoms are chemically equivalent, and protonation occurs symmetrically.
Inductive Dominance over Resonance
When a fluorine atom is introduced at the C2 position, the electronic landscape of the molecule is drastically altered. Fluorine is the most electronegative element (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
), exerting a powerful electron-withdrawing inductive effect (-I) through the -bond framework.
Crucially, while fluorine can theoretically donate electron density via resonance (+M effect) into the
-system, this resonance cannot "rescue" the basicity of the nitrogen. Because the nitrogen lone pair is orthogonal to the -system, it is strictly subjected to the -I effect.
To understand the magnitude of this effect, we look at the pyridine analogy:
-fluoro substituent drops the basicity of the adjacent nitrogen by an astonishing ~5.67 log units .
Regioselective Protonation in 2-Fluoro-1,8-naphthyridine
In 2-fluoro-1,8-naphthyridine, the two nitrogen atoms are no longer equivalent:
Proximal Nitrogen (N1): Located just two
-bonds away from the fluorine atom (F–C2–N1), N1 experiences the full force of the -I effect. Its localized pKa drops well below zero, rendering it essentially non-basic under physiological conditions.
Distal Nitrogen (N8): Located four
-bonds away via the shortest path (F–C2–N1–C8a–N8), N8 experiences an attenuated -I effect. While the global electron density of the fused ring system is reduced, N8 remains the most basic site on the molecule.
Consequently, the primary protonation event in 2-fluoro-1,8-naphthyridine is strictly regioselective, occurring exclusively at N8, with an estimated global pKa drop of 1.5 to 2.0 units compared to the unsubstituted parent.
Electronic logic of regioselective protonation in 2-fluoro-1,8-naphthyridine via inductive effects.
Quantitative Physicochemical Comparison
The table below summarizes the physicochemical shifts induced by C2-fluorination, utilizing pyridine as a reference scaffold to project the behavior of the naphthyridine system.
Standard potentiometric titration is highly inaccurate for pKa values below 2.0 due to the logarithmic nature of the glass electrode response at high hydrogen ion concentrations. Therefore, determining the pKa of 2-fluoro-1,8-naphthyridine requires UV-Vis Spectrophotometric Titration coupled with a cosolvent extrapolation method (Yasuda-Shedlovsky).
Causality of Experimental Design
Why UV-Vis? The extended
-conjugation of the naphthyridine ring yields strong UV chromophores. Protonation of the nitrogen alters the energy gap between the and transitions, causing a measurable bathochromic (red) or hypsochromic (blue) shift.
Why Yasuda-Shedlovsky Extrapolation? Fluorination increases lipophilicity, often reducing aqueous solubility[1]. Titrating in varying ratios of Methanol/Water and extrapolating to 0% organic solvent ensures thermodynamic accuracy without precipitation.
Step-by-Step Workflow
Stock Solution Preparation: Dissolve 2-fluoro-1,8-naphthyridine in HPLC-grade methanol to a concentration of 1.0 mM.
Buffer Matrix Assembly: Prepare a series of aqueous buffers ranging from pH 0.5 to 5.0 using HCl/KCl (for pH < 2) and Formate/Acetate buffers (for pH 2-5). Maintain a constant ionic strength (
M) using KCl to mimic physiological osmolality.
Cosolvent Titration Series: Prepare sample vials containing the analyte at a final concentration of 20 µM in varying Methanol/Water volume fractions (e.g., 20%, 30%, 40%, 50% MeOH).
Spectral Acquisition: Record the UV-Vis absorption spectra (200–400 nm) for each solvent ratio across the entire pH range using a quartz cuvette (1 cm path length) at 25.0 ± 0.1 °C.
Self-Validation Check (Isosbestic Points): Overlay the spectra for a given solvent ratio. The presence of one or more sharp isosbestic points (wavelengths where absorbance is independent of pH) mathematically validates that only two absorbing species (neutral and protonated) are in equilibrium, ruling out degradation.
Data Deconvolution: Utilize Target Factor Analysis (TFA) or non-linear least-squares fitting of the absorbance vs. pH curves at the wavelength of maximum variance (
) to determine the apparent pKa (psKa) for each cosolvent ratio.
Yasuda-Shedlovsky Extrapolation: Plot
against the inverse dielectric constant () of the respective solvent mixtures. The y-intercept of the linear regression yields the true aqueous pKa.
Pharmacological Implications in Drug Design
The strategic deployment of fluorine to modulate basicity is a cornerstone of modern medicinal chemistry[5]. By converting 1,8-naphthyridine to 2-fluoro-1,8-naphthyridine, drug developers achieve three critical optimizations:
Enhanced Membrane Permeability: Highly basic amines are protonated at physiological pH (7.4), trapping them in the aqueous phase and preventing passive diffusion across lipophilic cell membranes. By driving the pKa down, the molecule remains entirely neutral at pH 7.4, maximizing its LogD and facilitating intracellular target engagement[1].
Mitigation of Phospholipidosis and hERG Toxicity: Off-target binding to the hERG potassium channel and lysosomal trapping (phospholipidosis) are heavily correlated with high basicity (pKa > 7.5). The electron-withdrawing nature of fluorine eliminates these liabilities.
Metabolic Stability: The strong C–F bond (bond dissociation energy ~116 kcal/mol) blocks oxidative metabolism by Cytochrome P450 enzymes at the C2 position, prolonging the drug's biological half-life.
References
Fluorine in drug discovery: Role, design and case studies
Pharmacy Journal[Link]
Full article: The role of fluorine in medicinal chemistry: 2. Altered physicochemical properties
Taylor & Francis Online[Link]
Technical Guide: Strategic Synthesis and Medicinal Application of Fluorinated Naphthyridines
Executive Summary This technical guide addresses the structural optimization of naphthyridine scaffolds through strategic fluorination. While naphthyridines (diazanaphthalenes) serve as privileged structures in kinase in...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide addresses the structural optimization of naphthyridine scaffolds through strategic fluorination. While naphthyridines (diazanaphthalenes) serve as privileged structures in kinase inhibitors, antibacterials (fluoroquinolones), and OLED materials, their utility is often limited by metabolic instability and poor solubility. The introduction of fluorine—via direct C–H functionalization or fluorinated building blocks—dramatically alters the scaffold's physicochemical profile, modulating pKa, lipophilicity (
), and metabolic clearance ().[1] This document outlines the synthetic architectures and structure-activity relationships (SAR) necessary to exploit these heterocycles in drug discovery.
Part 1: The Fluorine Advantage in Naphthyridine Scaffolds
The naphthyridine ring system exists in six isomeric forms, with 1,8-naphthyridine and 1,6-naphthyridine being the most biologically relevant.[2] The incorporation of fluorine is not merely a steric substitution; it is an electronic calibration tool.
Physicochemical Impact Analysis
Replacing hydrogen with fluorine induces specific electronic changes due to fluorine’s high electronegativity (3.98 Pauling) and the strength of the C–F bond (~116 kcal/mol).
Property
Native Scaffold (H-Substituted)
Fluorinated Scaffold (F-Substituted)
Impact on Drug Design
Basicity (pKa)
Pyridine N is moderately basic (pKa ~3-5)
Reduced basicity (pKa drops by 1-2 units)
Reduces lysosomal trapping; alters H-bond acceptor capability in kinase pockets.
Lipophilicity
Moderate
Increased (typically)
Improves membrane permeability; "Fluorine Scan" often tunes to the optimal 2–3 range.
Metabolic Stability
Susceptible to P450 oxidation at electron-rich carbons
High stability at C-F sites
Blocks "soft spots" for metabolism, extending half-life ().
Conformation
Planar, rigid
Planar, but dipole changes
The C-F dipole can lock specific conformations via intramolecular electrostatic interactions.
Part 2: Synthetic Architectures
Synthesis of fluorinated naphthyridines generally follows two distinct logical pathways: De Novo Cyclization (using fluorinated precursors) or Late-Stage Functionalization (modifying the formed heterocycle).
Diagram 1: Synthetic Decision Tree
The following diagram outlines the strategic selection of synthetic routes based on the desired substitution pattern.
Caption: Strategic divergence in synthesizing fluorinated naphthyridines. Blue path denotes ring construction; Red path denotes scaffold modification.
Part 3: Experimental Protocol (Self-Validating)
Protocol: Synthesis of Ethyl 2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate
Rationale: This protocol utilizes the Friedländer Condensation , the most robust method for constructing the 1,8-naphthyridine core. We use 2-aminonicotinaldehyde and a fluorinated
-keto ester. The use of L-proline as an organocatalyst provides a milder, greener alternative to traditional strong bases, minimizing polymerization of the aldehyde.
Purification: Silica gel (230-400 mesh), Ethyl Acetate (EtOAc), Hexanes.
Step-by-Step Methodology:
Reaction Setup:
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminonicotinaldehyde (610 mg, 5 mmol).
Add Ethanol (10 mL) and stir until partially dissolved.
Add Ethyl 4,4,4-trifluoroacetoacetate (0.88 mL, 6 mmol) followed by L-Proline (115 mg, 1 mmol).
Checkpoint: The solution should turn yellow/orange, indicating imine formation.
Cyclization (Thermodynamic Control):
Fit the flask with a reflux condenser.
Heat the mixture to reflux (78 °C) in an oil bath for 4–6 hours .
Monitoring: Monitor via TLC (30% EtOAc in Hexanes). The starting aldehyde (
) should disappear, and a new fluorescent spot () should appear.
Workup & Isolation:
Cool the reaction mixture to room temperature.
Concentrate the solvent under reduced pressure (rotary evaporator) to yield a crude orange solid.
Dissolve the residue in Dichloromethane (DCM, 20 mL) and wash with water (
) to remove the proline catalyst.
Dry the organic layer over anhydrous
, filter, and concentrate.
Purification:
Purify via flash column chromatography (Gradient: 0%
20% EtOAc in Hexanes).
Collect the fractions containing the product.
Yield Expectation: 75–85% as a white/pale yellow solid.
Characterization (Validation):
NMR: Look for a singlet around ppm (characteristic of attached to an aromatic ring).
MS (ESI):
calculated for : 271.06; Found: 271.1.
Part 4: Medicinal Chemistry Applications[1][3][4][5][6][7][8][9][10]
The 1,8-naphthyridine scaffold is a bioisostere of quinoline.[3] The nitrogen at position 8 provides an additional hydrogen bond acceptor, which is critical in designing kinase inhibitors and DNA intercalators.
Case Study: Vosaroxin (Anticancer)
Vosaroxin is a first-in-class quinolone derivative for Acute Myeloid Leukemia (AML).[4] Unlike traditional anthracyclines, it uses the naphthyridine core to intercalate into DNA and inhibit Topoisomerase II without generating cardiotoxic reactive oxygen species (ROS).[5]
Structural Logic: The 1,8-naphthyridine core is planar, facilitating intercalation between DNA base pairs.
Fluorine Role (Analogs): While Vosaroxin itself is not fluorinated, analogs containing fluorine at the C-6 or C-7 positions have shown increased potency against resistant bacterial strains (in the context of fluoroquinolones like Gemifloxacin) by preventing oxidative metabolism.
This diagram illustrates how modifications to the naphthyridine core translate to biological effects.
Caption: SAR map detailing the functional impact of specific substitutions on the 1,8-naphthyridine core.
References
Litvinov, V. P. (2004). Advances in the chemistry of 1,8-naphthyridines. Russian Chemical Reviews.
Magedov, I. V., et al. (2011). Structural simplification of bioactive natural products: synthesis and biological evaluation of 1,8-naphthyridine derivatives. Journal of Medicinal Chemistry.
Duan, Y., et al. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. Journal of Organic Chemistry.
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
BenchChem Protocols. (2025). Application Notes and Protocols for the Friedländer Synthesis of Naphthyridine Derivatives.
Technical Guide: 2-Fluoro-1,8-Naphthyridine in Drug Design
[1] Executive Summary The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, widely recognized for its utility in kinase inhibitors, antibacterial agents (fluoroquinolone analogs), and DNA-int...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, widely recognized for its utility in kinase inhibitors, antibacterial agents (fluoroquinolone analogs), and DNA-intercalating drugs. The specific introduction of a fluorine atom at the C2 position—yielding 2-fluoro-1,8-naphthyridine —serves as a high-precision bioisosteric replacement.[1] This modification is primarily employed to modulate pKa, block metabolic oxidation, and mimic the electronic signature of a carbonyl group without the associated hydrogen-bond donor costs.
This guide details the physicochemical rationale, synthetic pathways, and strategic application of 2-fluoro-1,8-naphthyridine as a bioisostere for researchers optimizing lead compounds.[1]
Part 1: Physicochemical Profiling & Bioisosteric Logic
The Fluorine Effect at C2
Substituting hydrogen or a functional group at the C2 position with fluorine induces profound electronic and steric changes.
Metabolic Blocking: The C2 position of 1,8-naphthyridine is electron-deficient and prone to nucleophilic attack or oxidative metabolism (e.g., by aldehyde oxidase).[1] Fluorine, with its high bond strength (
) and small van der Waals radius ( vs for H), effectively blocks this site from metabolic degradation without significantly altering the steric footprint.
pKa Modulation: The 1,8-naphthyridine core has two basic nitrogens (N1 and N8). The introduction of an electronegative fluorine at C2 exerts a strong inductive effect (
), significantly lowering the basicity of the adjacent N1. This is critical for optimizing membrane permeability (by keeping the molecule neutral at physiological pH) or tuning metal-binding affinity in metalloenzyme inhibitors.[1]
Lipophilicity (LogP): Fluorination typically increases lipophilicity compared to the parent heterocycle or its hydroxy/amino analogs. This enhances passive membrane permeability, a common bottleneck in kinase inhibitor development.
The 2-Fluoro vs. 2-Oxo Bioisosterism
A sophisticated application of 2-fluoro-1,8-naphthyridine is as a bioisostere for 1,8-naphthyridin-2(1H)-one (the lactam tautomer).[1]
Figure 1: Strategic replacement of the lactam scaffold with the 2-fluoro bioisostere to modulate polarity and stability.[1]
Part 2: Synthetic Accessibility
The synthesis of 2-fluoro-1,8-naphthyridine is best approached via the Balz-Schiemann reaction starting from the 2-amino derivative.[1] This method is preferred over direct nucleophilic substitution (Halex) on the 2-chloro derivative due to the high reactivity required to displace chlorine in this specific scaffold without forcing conditions that degrade the ring.
Protocol: Synthesis from 2-Amino-1,8-naphthyridine[1][2][3]
Reagents:
Starting Material: 2-Amino-1,8-naphthyridine (commercially available or synthesized via condensation of 2,6-diaminopyridine with malonaldehyde equivalents).[1]
Solvent: Water (for diazotization) / Toluene or Xylene (for decomposition).[1]
Step-by-Step Methodology:
Diazotization:
Dissolve 2-amino-1,8-naphthyridine (1.0 eq) in
(48% aq., 10 eq) at to .
Add a solution of
(1.1 eq) in water dropwise, maintaining temperature below .
Stir for 30–60 minutes. A precipitate of the diazonium tetrafluoroborate salt will form.
Isolation (Critical for Purity):
Filter the diazonium salt rapidly at cold temperatures.
Wash with cold
, then cold ethanol, and finally diethyl ether.
Safety Note: Diazonium salts are potentially explosive when dry. Do not store; proceed immediately or keep wet/solvated.
Thermal Decomposition (Balz-Schiemann):
Suspend the diazonium salt in an inert solvent like toluene or heat the solid gently (if small scale and safety shields are used).
Heat to reflux or until nitrogen evolution ceases (
gas release is the driving force).
The diazonium group is replaced by fluorine.[3][4]
Workup:
Neutralize the reaction mixture with saturated
.
Extract with Ethyl Acetate (EtOAc).
Purify via flash column chromatography (typically Hexanes/EtOAc gradient).
Synthetic Pathway Diagram
Figure 2: The Balz-Schiemann route is the industry standard for introducing fluorine at the 2-position of the naphthyridine scaffold.[1]
Part 3: Case Studies & Applications
Case Study 1: Kinase Inhibitor Optimization
In the development of inhibitors for PI3K and mTOR , the 1,8-naphthyridine scaffold often binds to the hinge region of the kinase ATP-binding pocket.
Problem: Early leads containing a 2-amino group often suffer from rapid Phase II metabolism (N-acetylation) or poor solubility.[1]
Solution: Replacement with 2-fluoro maintains the small steric profile required for the pocket but eliminates the metabolic handle. The electron-withdrawing nature of the fluorine also lowers the pKa of the N1 nitrogen, reducing non-specific binding to plasma proteins.
Case Study 2: Antibacterial Agents (Gyrase Inhibitors)
Analogs of nalidixic acid and gemifloxacin utilize the 1,8-naphthyridine core.
Mechanism: These drugs target bacterial DNA gyrase.
Role of Fluorine: While C6-fluorination is standard (fluoroquinolones), C2-fluorination has been explored to alter the binding vector.[1] The 2-fluoro group can serve as a weak hydrogen bond acceptor for specific serine residues in the gyrase active site, a subtle interaction not possible with a simple 2-H or 2-Me analog.[1]
References
The 1,8-Naphthyridine Scaffold in Drug Discovery
Source: BenchChem (2025). "The Privileged Scaffold: 7-Methyl-1,8-naphthyridin-2-amine in the Synthesis of Novel Kinase Inhibitors."
Metabolic Stability of Fluorinated Bioisosteres
Source: ChemRxiv (2025).[5] "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective."
Physicochemical Properties of Naphthyridines
Source: National Institutes of Health (PubChem). "1,8-Naphthyridine Compound Summary."
Bioisosterism in Medicinal Chemistry
Source: Journal of Medicinal Chemistry (via Princeton.edu). "Bioisosteres of Common Functional Groups."
The Fluorinated 1,8-Naphthyridine Pharmacophore: A Technical Guide to Discovery, Synthesis, and Therapeutic Evolution
Executive Summary The transition from the non-fluorinated nalidixic acid to the third- and fourth-generation fluoroquinolones represents one of the most successful campaigns in medicinal chemistry. Parallel to the quinol...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The transition from the non-fluorinated nalidixic acid to the third- and fourth-generation fluoroquinolones represents one of the most successful campaigns in medicinal chemistry. Parallel to the quinoline (1-nitrogen) evolution was the development of the 1,8-naphthyridine scaffold (1,8-dinitrogen). This guide analyzes the technical history, synthetic challenges, and mechanistic divergence of fluorinated 1,8-naphthyridines. While often overshadowed by their quinoline cousins (e.g., ciprofloxacin), fluorinated naphthyridines like Enoxacin , Tosufloxacin , and Gemifloxacin offer unique electronic profiles and binding modes that remain critical for overcoming multidrug resistance (MDR).
Part 1: The Scaffold & The Fluorine Effect
To understand the discovery logic, one must first deconstruct the core scaffold. The 1,8-naphthyridine ring system differs from the quinoline core by the presence of a nitrogen atom at position 8.[1]
Electronic and Structural Implications
The introduction of the N8 atom creates a significant change in the electronic distribution of the B-ring.
Basicity & Lipophilicity: The N8 nitrogen reduces the lipophilicity compared to the C8-H quinoline, potentially affecting membrane permeability. However, it also offers an additional hydrogen bond acceptor site.
The C6-Fluorine: As with quinolones, the introduction of fluorine at C6 is non-negotiable for high potency. It serves two functions:
Metabolic Blockade: Prevents oxidative metabolism at this susceptible position.
Gyrase Binding: Enhances the binding affinity to the DNA-Gyrase complex, likely through increased lipophilicity and electronic effects on the C4-keto/C3-carboxyl pharmacophore.
Comparison of Cores
Feature
Fluoroquinolone (e.g., Ciprofloxacin)
Fluorinated 1,8-Naphthyridine (e.g., Enoxacin)
Position 8
Carbon (C-H, C-F, or C-OMe)
Nitrogen
pKa (Acid)
~6.0
~6.2
Mg2+ Chelation
High affinity (C3/C4)
High affinity (C3/C4)
Primary Target
DNA Gyrase / Topo IV
DNA Gyrase / Topo IV
Key Advantage
Broad spectrum, high tissue pen.
Potency against resistant respiratory pathogens (Gemifloxacin)
Part 2: Historical Evolution & Discovery Timeline
The discovery of fluorinated 1,8-naphthyridines was not linear; it was a branching evolution from the nalidixic acid trunk, converging with the "fluoroquinolone explosion" of the 1980s.
The Evolutionary Pathway (DOT Visualization)
Caption: The structural evolution from the urinary antiseptic Nalidixic Acid to the respiratory powerhouse Gemifloxacin and the anticancer agent Voreloxin.[2][3]
Key Milestones
The Enoxacin Breakthrough (1980s): Following the discovery of norfloxacin, researchers at Dainippon applied the C6-fluorine/C7-piperazine modification to the nalidixic acid core. The result, Enoxacin , proved that the 1,8-naphthyridine scaffold could rival quinolones in systemic activity.
The N1-Substituent Optimization (Tosufloxacin): While early analogs used ethyl groups at N1, Toyama Chemical discovered that a 2,4-difluorophenyl group at N1 (Tosufloxacin) dramatically increased potency against Gram-positive bacteria and anaerobes.
The Fourth Generation (Gemifloxacin): LG Life Sciences pushed the scaffold further by attaching a bulky aminomethyl-pyrrolidine oxime at C7. This modification (Gemifloxacin) minimized efflux pump recognition and maximized activity against S. pneumoniae, including multidrug-resistant strains.
Part 3: Synthetic Methodologies
The synthesis of the 1,8-naphthyridine core is chemically distinct from the standard Gould-Jacobs reaction used for quinolines due to the presence of the pyridine nitrogen.
The 2,6-Dichloropyridine Route
A dominant strategy for synthesizing the core (e.g., for Gemifloxacin or Tosufloxacin) involves starting from 2,6-dichloropyridine derivatives.
Core Synthesis Workflow (DOT Visualization)
Caption: General synthetic pathway for 7-substituted-6-fluoro-1,8-naphthyridines.
Part 4: Experimental Protocols
The following protocol describes the synthesis of the Tosufloxacin core (7-chloro-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid ethyl ester). This is a critical intermediate.
Protocol: Naphthyridine Core Cyclization
Objective: Construct the bicyclic core from a pyridine precursor.
Wash the cake with water (2 x 20 mL) and cold ethanol (1 x 10 mL).
Recrystallization: Purify using Acetonitrile/DMF to obtain the pale yellow crystalline solid.
Validation Criteria:
1H-NMR: Look for the disappearance of the ethyl vinyl protons and the appearance of the aromatic naphthyridine proton at C2 (~8.5-9.0 ppm).
Yield: Target >75%.
Part 5: Therapeutic Divergence (Antibacterial vs. Anticancer)
While Gemifloxacin represents the pinnacle of antibacterial application, the scaffold has also been repurposed for oncology.
Mechanism of Action Comparison
Parameter
Antibacterial (Gemifloxacin)
Anticancer (Voreloxin)
Target
Bacterial Gyrase / Topo IV
Human Topoisomerase II
Binding Mode
Water-metal ion bridge to Ser/Asp residues
DNA Intercalation + Enzyme poisoning
Selectivity
Prokaryotic > Eukaryotic
Eukaryotic (Proliferating cells)
Key Structural Feature
C7-Oxime (prevents intercalation)
Planar core optimized for intercalation
Mechanistic Pathway (DOT Visualization)
Caption: Bifurcation of therapeutic utility based on specific structural modifications to the naphthyridine core.
Part 6: References
Lesher, G. Y., et al. (1962).[11] Nalidixic acid, a new antibacterial agent for treatment of urinary tract infections.[11] Journal of Medicinal Chemistry. Link
Chu, D. T., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones.[12] Antimicrobial Agents and Chemotherapy.[3] Link
Hong, C. Y., et al. (1997). Novel fluoroquinolone antibacterial agents containing oxime-substituted (aminomethyl)pyrrolidines: synthesis and antibacterial activity of 7-(4-aminomethyl-3-methoxyiminopyrrolidin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylic acid (LB20304). Journal of Medicinal Chemistry. Link
Hawtin, R. E., et al. (2010).[13] Voreloxin is an anticancer quinolone derivative that intercalates DNA and poisons topoisomerase II.[5][6][8][13][14][15] PLoS One.[13] Link
Tomita, K., et al. (1990). Synthesis and antibacterial activity of 7-(3-amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and related compounds.[16][17] Journal of Medicinal Chemistry. Link
synthesis of 2-fluoro-1,8-naphthyridine from 2-chloro-1,8-naphthyridine
Application Note: Synthesis of 2-Fluoro-1,8-naphthyridine via Nucleophilic Aromatic Substitution ( ) Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Standard Ope...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Synthesis of 2-Fluoro-1,8-naphthyridine via Nucleophilic Aromatic Substitution (
)
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Document Type: Standard Operating Procedure & Mechanistic Guide
Introduction and Strategic Rationale
The 1,8-naphthyridine scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous biologically active compounds, including the fluoroquinolone class of antibiotics (e.g., nalidixic acid, gemifloxacin) and highly sensitive fluorescent probes [1]. The introduction of a fluorine atom at the 2-position of the 1,8-naphthyridine ring (yielding 2-fluoro-1,8-naphthyridine, CAS 1309379-38-1) is a highly strategic structural modification [2]. Fluorination modulates the basicity (
) of the adjacent nitrogen, increases metabolic stability against oxidative degradation, and enhances overall lipophilicity, which is critical for cellular permeability in drug design.
The most direct and scalable method for synthesizing 2-fluoro-1,8-naphthyridine is the Halogen Exchange (Halex) reaction, utilizing 2-chloro-1,8-naphthyridine as the starting material [3]. This protocol details a highly optimized Nucleophilic Aromatic Substitution (
) workflow utilizing Potassium Fluoride (KF) and a phase-transfer catalyst to achieve high conversion rates.
Mechanistic Insights: The
Pathway
The conversion of 2-chloro-1,8-naphthyridine to 2-fluoro-1,8-naphthyridine proceeds via an addition-elimination
mechanism.
Causality in Reaction Design:
Substrate Activation: The nitrogen atom at position 1 of the naphthyridine ring is strongly electron-withdrawing. It acts as an electron sink, significantly lowering the lowest unoccupied molecular orbital (LUMO) of the ring and activating the C2 position for nucleophilic attack.
Nucleophile Generation: Fluoride (
) is a poor nucleophile in protic solvents due to heavy solvation (hydrogen bonding). To unleash its nucleophilicity, the reaction must be strictly anhydrous. We utilize spray-dried KF in combination with 18-Crown-6 ether in a polar aprotic solvent (DMF or DMSO). The crown ether selectively chelates the potassium cation (), leaving a highly reactive, unsolvated "naked" fluoride anion.
Transition State: The naked fluoride attacks the C2 carbon, forming a negatively charged Meisenheimer complex. The charge is stabilized by the adjacent N1 nitrogen. Subsequent expulsion of the chloride leaving group restores aromaticity.
Caption: Mechanistic pathway of the
fluorination of 2-chloro-1,8-naphthyridine.
Quantitative Data & Materials
Table 1: Stoichiometry and Reagent Specifications
Reagent / Material
MW ( g/mol )
Equivalents
Amount (for 10 mmol scale)
Role & Rationale
2-Chloro-1,8-naphthyridine
164.59
1.0 eq
1.65 g
Electrophilic substrate.
Potassium Fluoride (KF)
58.10
4.0 eq
2.32 g
Fluoride source. Must be spray-dried and stored in a desiccator to prevent hydration.
18-Crown-6
264.32
0.15 eq
396 mg
Phase-transfer catalyst. Chelates to generate naked .
N,N-Dimethylformamide (DMF)
73.09
N/A
25 mL
Polar aprotic solvent. Must be anhydrous (stored over 3Å molecular sieves).
Step-by-Step Experimental Protocol
Safety Note: This procedure must be conducted in a professional fume hood. Fluoride salts are toxic, and DMF is a reproductive toxin. Proper PPE (lab coat, nitrile gloves, safety goggles) is mandatory.
Phase 1: Anhydrous Preparation (Critical Step)
Causality: Even trace amounts of water will form
clusters, completely quenching the nucleophilicity of the fluoride ion and leading to hydrolysis byproducts (e.g., 1,8-naphthyridin-2(1H)-one) instead of the desired fluorinated product.
Equip a 100 mL Schlenk flask with a magnetic stir bar. Flame-dry the flask under vacuum and backfill with dry Nitrogen (
) or Argon. Repeat this cycle three times.
Quickly add 2.32 g of spray-dried KF (4.0 eq) to the flask. Apply vacuum and heat the flask gently with a heat gun for 5 minutes to remove any residual surface moisture from the salt. Allow to cool under
.
Phase 2: Reaction Assembly and Execution
Add 1.65 g of 2-chloro-1,8-naphthyridine (1.0 eq) and 396 mg of 18-Crown-6 (0.15 eq) to the flask under a positive stream of
.
Inject 25 mL of anhydrous DMF via a dry syringe.
Seal the flask, ensure a continuous
atmosphere, and lower the flask into a pre-heated oil bath set to 130 °C .
Stir vigorously (800 rpm). The mixture will initially be a heterogeneous suspension due to the limited solubility of KF in DMF.
Monitor the reaction progress via LC-MS or TLC (Eluent: 30% EtOAc in Hexanes). The starting material (
) will gradually be replaced by the more non-polar fluorinated product (). Typical reaction time is 12 to 18 hours.
Phase 3: Workup and Isolation
Causality: DMF is highly miscible with water and difficult to remove via evaporation alone. A thorough aqueous wash is required to partition the DMF into the aqueous layer while retaining the product in the organic layer.
Once complete consumption of the starting material is confirmed, remove the flask from the oil bath and allow it to cool to room temperature.
Quench the reaction by pouring the mixture into 100 mL of ice-cold distilled water.
Extract the aqueous mixture with Ethyl Acetate (EtOAc) (
mL).
Combine the organic layers and wash sequentially with distilled water (
mL) and saturated aqueous NaCl (brine, 50 mL) to remove residual DMF and crown ether.
Dry the organic layer over anhydrous Sodium Sulfate (
), filter, and concentrate under reduced pressure using a rotary evaporator.
Phase 4: Purification
Purify the crude dark residue via flash column chromatography on silica gel.
Isolate the product using a gradient elution of 10% to 30% EtOAc in Hexanes.
Evaporate the product-containing fractions to yield 2-fluoro-1,8-naphthyridine as a solid.
Analytical Characterization
To validate the success of the synthesis, the following analytical signatures should be confirmed:
Table 2: Expected Spectroscopic Data
Technique
Diagnostic Signals
Interpretation
NMR (376 MHz, )
Singlet at to ppm
Confirms the presence of the aromatic C-F bond. The lack of splitting indicates no adjacent protons on the substituted carbon.
NMR (400 MHz, )
Disappearance of the C2-Cl adjacent proton shift; shift in the C3 proton.
The C3 proton will show strong scalar coupling to the fluorine atom ( Hz), appearing as a doublet of doublets.
LC-MS (ESI+)
149.05
Confirms the molecular weight of 2-fluoro-1,8-naphthyridine (, exact mass 148.04).
Troubleshooting Guide
Observation
Root Cause
Corrective Action
Low Conversion / Stalled Reaction
Hydration of the fluoride source.
Ensure KF is strictly spray-dried. Flame-dry all glassware. Increase 18-Crown-6 loading to 0.2 eq.
Formation of Hydroxyl Byproduct
Water ingress leading to by hydroxide ().
Use strictly anhydrous DMF. Ensure the line is passed through a drying tube.
Product Loss During Workup
Incomplete extraction from the DMF/Water mixture.
Ensure the aqueous layer is sufficiently diluted (at least 4:1 Water:DMF ratio) before extraction to force the product into the EtOAc layer.
References
National Center for Biotechnology Information (NCBI). "Antimicrobial Activity of Naphthyridine Derivatives." PubMed Central (PMC). Available at:[Link]
Accela ChemBio. "14759-22-9, 3-Methyl-1,8-naphthyridine & Related Fluorinated Derivatives (CAS: 1309379-38-1)." AccelaChem. Available at:[Link]
Saleh, M. Y., & Ayoub, A. I. "A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES." ResearchGate. Available at:[Link]
Application
nucleophilic aromatic substitution (SNAr) protocols for naphthyridines
Application Note: Strategic Functionalization of Naphthyridine Scaffolds via Nucleophilic Aromatic Substitution ( ) Abstract & Scope Naphthyridines (diaza-naphthalenes) are privileged scaffolds in medicinal chemistry, se...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategic Functionalization of Naphthyridine Scaffolds via Nucleophilic Aromatic Substitution (
)
Abstract & Scope
Naphthyridines (diaza-naphthalenes) are privileged scaffolds in medicinal chemistry, serving as bioisosteres for quinolines and isoquinolines in kinase inhibitors, antibacterial agents, and 5-HT3 antagonists. Their electron-deficient nature makes them ideal candidates for Nucleophilic Aromatic Substitution (
). However, the presence of two nitrogen atoms creates complex electronic landscapes, leading to challenges in regioselectivity and solubility.
This guide provides high-fidelity protocols for the
functionalization of naphthyridines. Unlike generic heterocyclic protocols, this document addresses the specific solubility issues and regiochemical "dichotomies" inherent to the naphthyridine core.
Mechanistic Foundation: The Aza-Activation
The reactivity of naphthyridines toward nucleophiles is driven by the inductive (
) and mesomeric () withdrawal of the ring nitrogen atoms. This lowers the energy of the LUMO, facilitating the attack of nucleophiles at positions (ortho) and (para) to the nitrogen.
The reaction proceeds via a stepwise Addition-Elimination mechanism.[1] The rate-determining step is typically the formation of the anionic
-complex (Meisenheimer complex), which is stabilized by the ability of the ring nitrogens to accommodate the negative charge.
Visualization:
Mechanism on 1,8-Naphthyridine
Figure 1: The addition-elimination pathway. Note that the resonance stabilization of the intermediate is maximized when the nucleophile attacks positions conjugated with the ring nitrogens.
Regioselectivity & Reactivity Matrix
Not all positions on the naphthyridine ring are equally reactive. Reactivity correlates with the number of nitrogen atoms capable of stabilizing the negative charge at a specific position.
Table 1: Reactivity Profile of Naphthyridine Isomers
Isomer
Activated Positions
Reactivity Notes
1,8-Naphthyridine
2, 7 ( to N) 4, 5 ( to N)
High. The 2- and 7-positions are highly reactive toward amines and alkoxides. 2-Chloro substrates are standard precursors for drug discovery [1].
1,5-Naphthyridine
2, 6 ( to N) 4, 8 ( to N)
Moderate/High. C4 is often more reactive than C2 due to para-like resonance, but C2 is accessible. 4-chloro-1,5-naphthyridines are common substrates.
1,6-Naphthyridine
2, 5, 7
Complex. Reactivity depends heavily on the specific leaving group placement relative to N1 and N6.
Experimental Protocols
Protocol A: Amination of 2-Chloro-1,8-Naphthyridine (Thermal & Microwave)
Target: Synthesis of amino-naphthyridines (e.g., piperazine derivatives for GPCR targets).
Rationale: Amines are moderate nucleophiles. While thermal heating works, microwave irradiation significantly reduces reaction times and suppresses side reactions (like hydrolysis of the chloride) by minimizing prolonged exposure to moisture [2].
Nucleophile: N-Boc-piperazine or Morpholine (1.2 – 1.5 equiv)
Base:
(2.0 equiv) or DIPEA (2.5 equiv)
Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF. Note: NMP is preferred for high-temp microwave runs due to lower vapor pressure than DMF.
Step-by-Step Workflow:
Preparation: In a microwave-safe vial (2–5 mL), dissolve 2-chloro-1,8-naphthyridine (100 mg, 0.6 mmol) in NMP (2.0 mL).
Addition: Add the amine (0.72 mmol) followed by DIPEA (1.5 mmol). Cap the vial under argon.
Reaction (Choose one):
Method A (Microwave): Heat at 140°C for 15–20 minutes (High absorption setting).
Method B (Thermal): Heat at 110°C for 4–6 hours in an oil bath.
Monitoring: Check LCMS. The starting material (M+H ~165) should disappear; Product (M+H ~301 for Boc-piperazine) should dominate.
Workup (Critical):
NMP is water-miscible but hard to remove. Pour the reaction mixture into ice-cold water (20 mL).
If solid precipitates: Filter and wash with water.
If no solid: Extract with EtOAc (3 x 20 mL). Wash combined organics with 5% LiCl solution (removes NMP) and brine.
Purification: Flash chromatography (DCM/MeOH gradient). Naphthyridines are polar; start with 100% DCM and ramp to 10% MeOH.
Protocol B: Etherification via Sodium Alkoxides
Target: Introduction of alkoxy groups (e.g., methoxy, ethoxy) for solubility modulation.
Rationale: Alcohols are weak nucleophiles and must be deprotonated to alkoxides using a strong base (
) to effect displacement on the naphthyridine ring.
Step-by-Step Workflow:
Activation: In a dry flask under
, suspend (60% in oil, 1.5 equiv) in anhydrous THF or DMF (0°C).
Alkoxide Formation: Add the alcohol (e.g., benzyl alcohol, 1.2 equiv) dropwise. Stir at 0°C for 15 mins until gas evolution ceases.
Displacement: Add a solution of 2-chloro-1,8-naphthyridine (1.0 equiv) in THF/DMF dropwise to the alkoxide solution.
Reaction: Allow to warm to RT. If sluggish, heat to 60°C.
Note: 2-chloro-1,8-naphthyridines react rapidly with alkoxides; often requiring lower temperatures than amines [3].
Quench: Carefully quench with sat.
.
Extraction: Extract with DCM. Dry over
.
Optimization & Troubleshooting Guide
Self-validating a protocol requires a logical decision tree when yields are suboptimal.
Visualization: Optimization Logic
Figure 2: Decision tree for troubleshooting
failures.
Key Troubleshooting Tips:
The "Missing Mass" Problem: Naphthyridines are basic (
~ 3-4). If you perform an acidic workup (e.g., 1M HCl wash), the product will protonate and stay in the aqueous layer. Always maintain pH > 8 during extraction.
Hydrolysis: If you see a mass corresponding to [M-Cl+OH], water is competing. Ensure reagents are dry. Switch from carbonate bases (which generate water upon neutralization) to anhydrous amine bases (DIPEA/TEA) or NaH.
References
Mogilaiah, K., & Sakram, B. (2007). Microwave assisted synthesis of N-(3-aryl-1,8-naphthyridin-2-yl) phthalimides under solvent-free conditions. Indian Journal of Chemistry - Section B, 46B, 181-183. Link
Gogoi, S., et al. (2004). Microwave assisted synthesis of 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile as a new class of serotonin 5-HT3 receptor antagonists.[3] Bioorganic & Medicinal Chemistry Letters, 14(20), 5179-5181. Link
Ferrarini, P. L., et al. (1998).
Litvinov, V. P. (2004). Structure, synthesis, and reactions of 1,6-naphthyridines. Russian Chemical Reviews, 73(7). Link
Application Note: Friedlander Synthesis of Substituted 1,8-Naphthyridines
[1][2][3][4][5][6] Abstract The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for antibacterial agents (e.g., Nalidixic acid, Gemifloxacin), antitumor drugs, and Alzheim...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2][3][4][5][6]
Abstract
The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for antibacterial agents (e.g., Nalidixic acid, Gemifloxacin), antitumor drugs, and Alzheimer's therapeutics.[1][2] This guide details the Friedlander condensation , the most robust method for constructing this bicyclic system. Unlike generic protocols, this document addresses the critical instability of the 2-aminonicotinaldehyde precursor and provides two distinct, self-validating workflows: a Green Chemistry approach using aqueous media and a classical Lewis Acid-catalyzed method for difficult substrates.
Strategic Introduction & Mechanistic Insight
The Friedlander synthesis involves the condensation of a 2-aminoaryl aldehyde with a ketone containing an
-methylene group.[3][4][5][6] For 1,8-naphthyridines, the specific challenge lies in the pyridine nitrogen of the starting material (2-aminonicotinaldehyde ), which alters the electronics compared to the benzene-based quinoline synthesis.
The "Unstable Precursor" Challenge
Expert Insight: The primary failure mode in this synthesis is not the reaction itself, but the degradation of the starting material. 2-Aminonicotinaldehyde is prone to rapid self-condensation (forming "dimers" or oligomers) due to the high nucleophilicity of the amino group and the electrophilicity of the aldehyde.
Operational Rule: Always use freshly prepared or re-crystallized 2-aminonicotinaldehyde. If the solid has turned dark orange or brown, purification is required before proceeding.
Reaction Mechanism
The reaction proceeds via two converging pathways depending on pH and catalysis:
Schiff Base Formation: Initial attack of the amine on the ketone carbonyl.
Aldol Condensation: Intramolecular attack of the ketone enolate on the aldehyde.
Both pathways ultimately lead to the loss of two water molecules and aromatization.
Figure 1: Dual-pathway mechanism for the Friedlander condensation. Path A is favored in acidic conditions; Path B is favored in basic conditions.
Experimental Protocols
Protocol A: Green Aqueous Synthesis (Choline Hydroxide Catalyzed)
Best for: High-throughput screening, acid-sensitive substrates, and "Green Chemistry" compliance.
Mechanism: The ionic liquid catalyst (Choline Hydroxide) activates the methylene group via hydrogen bonding in water.
Self-Validation Check: The mixture should be heterogeneous initially. As the reaction proceeds, the organic product often precipitates as a distinct solid or oil.
Reaction: Stir vigorously at 50°C for 2–4 hours.
Monitoring: Check TLC (Ethyl Acetate/Hexane 3:7). The aldehyde spot (
) must disappear.
Work-up (Filtration):
If solid precipitates: Cool to room temperature, filter, and wash with cold water (
mL).
If oily: Extract with Ethyl Acetate (
mL), dry over , and concentrate.
Purification: Recrystallize from Ethanol/Water (9:1). Column chromatography is rarely needed for this protocol.
Protocol B: Lewis Acid Catalyzed (
)
Best for: Sterically hindered ketones, electron-deficient ketones, or solvent-free requirements.
Reagents
2-Aminonicotinaldehyde (1.0 equiv)
Ketone (1.0 equiv)
Cerium(III) Chloride Heptahydrate (
) (20 mol%)
Step-by-Step Methodology
Grinding: In a clean agate mortar, place the aldehyde (1.0 mmol), ketone (1.0 mmol), and
(0.2 mmol).
Mechanochemistry: Grind the mixture with a pestle at room temperature.
Observation: The mixture will likely become a "melt" or a sticky paste within 5–10 minutes. This indicates the formation of the eutectic melt and reaction initiation.
Duration: Continue grinding for 20–30 minutes.
Validation: Take a small dab of the paste, dissolve in acetone, and run a TLC.
Quench: Add crushed ice (10 g) to the mortar and triturate the solid.
Isolation: Filter the solid product. Wash with cold water to remove the water-soluble cerium salt.
Purification: Recrystallize from hot ethanol.
Scope and Optimization Data
The following table summarizes expected yields based on the electronic nature of the ketone substituent (R) using Protocol A (Water/ChOH).
Ketone Substrate
Substituent Type
Yield (%)
Reaction Time
Notes
Acetophenone
Aromatic (Neutral)
92%
2.5 h
Standard benchmark.
4-Nitroacetophenone
Electron Withdrawing
95%
1.5 h
Faster due to increased acidity of -protons.
4-Methoxyacetophenone
Electron Donating
84%
4.0 h
Slower; may require 60°C heating.
Cyclohexanone
Cyclic Aliphatic
89%
2.0 h
Forms tricyclic 1,8-naphthyridine.
2-Butanone
Aliphatic (Linear)
75%
5.0 h
Regioselectivity issues (C1 vs C3 attack) may lower isolated yield.
Troubleshooting & Decision Logic
Use this logic flow to determine the correct protocol and troubleshoot low yields.
Figure 2: Decision matrix for protocol selection based on substrate physicochemical properties.
Self-Validating Checks
The "Color Shift": The reaction mixture typically shifts from the pale yellow of the aldehyde to a fluorescent hue (often blue or green under UV light) as the naphthyridine core forms. No fluorescence often indicates reaction failure.
Regioselectivity Check: For asymmetric ketones (e.g., 2-butanone), analyze the crude NMR. The methyl group signal will differ significantly between the 2-ethyl and 2,3-dimethyl isomers.
References
Friedländer, P. (1882).[7][8][9] Über o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft. Link[7]
Gorepatil, P. B., et al. (2015). CeCl3·7H2O Catalyzed Friedlander Synthesis of 1,8-Naphthyridines under Solvent-Free Grinding Conditions. Indian Journal of Heterocyclic Chemistry. Link
Dhanavath, R., et al. (2021).[10] Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. Link
Mogilaiah, K., et al. (2002).[11] A Novel Synthesis of 1,8-Naphthyridines by 6π-Electrocyclization. Synthetic Communications. Link
Rivera, N. R., et al. (2001).[11] Highly Efficient Synthesis of 2-Amino-3-Pyridinecarboxaldehyde. Synthetic Communications. Link
Application Note: 2-Fluoro-1,8-Naphthyridine in Coordination Chemistry
Subtitle: A Reactive Scaffold for Ligand Design and C-F Bond Activation Studies[1] Part 1: Executive Summary & Chemical Profile[1] The "Loaded Spring" of Naphthyridine Ligands While unsubstituted 1,8-naphthyridine ("napy...
Author: BenchChem Technical Support Team. Date: March 2026
Subtitle: A Reactive Scaffold for Ligand Design and C-F Bond Activation Studies[1]
Part 1: Executive Summary & Chemical Profile[1]
The "Loaded Spring" of Naphthyridine Ligands
While unsubstituted 1,8-naphthyridine ("napy") is a classic binucleating ligand, 2-fluoro-1,8-naphthyridine (2-F-napy) represents a distinct class of "reactive ligands."[1] Unlike standard spectator ligands (e.g., 2,2'-bipyridine) that bind metals reversibly to modulate catalysis, 2-F-napy is electronically activated.[1] The strong electronegativity of the fluorine atom at the
-position (C2) significantly lowers the energy of the orbitals, making the ring highly susceptible to Nucleophilic Aromatic Substitution (S_NAr) and Oxidative Addition (C-F Activation) .
Consequently, 2-F-napy is rarely used as a static ligand.[1] Instead, it serves two critical roles in modern coordination chemistry:
High-Efficiency Precursor: A superior electrophile for synthesizing complex, functionalized naphthyridine ligands (e.g., alkoxy-, amino-, or phosphino-substituted) under mild conditions.[1]
Substrate for C-F Activation: A model system for studying metal-mediated C-F bond cleavage, relevant to fluorination/defluorination catalysis.[1]
Inductive Withdrawal (-I): Depletes electron density from the N1 nitrogen, reducing its
-donor capability.[1] This makes 2-F-napy a poor ligand for "hard" Lewis acids but an interesting -acceptor for low-valent metals.[1]
Mesomeric Activation: The C2-F bond activates the adjacent ring carbon for attack.[1] In the presence of nucleophiles (Nu⁻), the fluoride is a significantly better leaving group than chloride in S_NAr reactions due to the high stability of the Meisenheimer intermediate.
Visualization: Reactivity Pathways
The following diagram illustrates the divergent pathways for 2-F-napy: acting as a scaffold for ligand synthesis (Path A) or undergoing C-F activation with transition metals (Path B).[1]
Figure 1: Divergent reactivity of 2-fluoro-1,8-naphthyridine.[1] Path A yields stable ligands; Path B yields organometallic species.[1]
Part 3: Experimental Protocols
Protocol A: Synthesis of Alkoxy-Naphthyridine Ligands (S_NAr)
Objective: Use 2-F-napy to synthesize 2-tert-butoxy-1,8-naphthyridine, a bulky ligand used in dinuclear copper chemistry.[1] The fluoro-precursor reacts 10-50x faster than the chloro-analog, allowing milder conditions.[1]
Preparation: In a glovebox, dissolve 2-F-napy (148 mg, 1 mmol) in 5 mL anhydrous THF.
Reagent Addition: Slowly add a solution of KOtBu (135 mg, 1.2 mmol) in 5 mL THF to the stirring ligand solution at 0°C (ice bath outside glovebox or cold well).
Expert Insight: The reaction is exothermic.[1] Dropwise addition prevents the formation of ring-opening byproducts.[1]
Reaction: Allow to warm to room temperature and stir for 2 hours.
Monitoring: Monitor by TLC (SiO₂, 5% MeOH in DCM).[1] The starting material (Rf ~0.[1]5) will disappear; the product (Rf ~0.[1]6) is less polar due to the bulky tBu group.[1]
Quench & Workup: Quench with 0.5 mL saturated NH₄Cl. Remove THF under reduced pressure. Redissolve in DCM, wash with water (x2) and brine.[1]
Purification: Dry organic layer over MgSO₄, filter, and concentrate. If necessary, pass through a short plug of neutral alumina (silica may cause hydrolysis of the ether linkage).[1]
Yield: Expect >90%. The product is a white solid, ready for coordination to Cu(I) or Ag(I).[1]
Protocol B: C-F Bond Activation Screening
Objective: Observe the oxidative addition of the C-F bond to a Platinum(0) center, demonstrating the non-innocence of the ligand.[1]
Mixture: In a glovebox, combine 2-F-napy (15 mg, 0.1 mmol) and Pt(PPh₃)₄ (124 mg, 0.1 mmol) in 0.6 mL Benzene-d6.
Transfer: Transfer the yellow suspension to a J. Young NMR tube and seal tightly.
Reaction: Heat the tube at 60°C in an oil bath.
Analysis (NMR):
¹⁹F NMR: Monitor the disappearance of the aryl fluoride signal (~ -70 ppm) and the appearance of a metal-fluoride signal (typically -200 to -300 ppm with Platinum satellites).
³¹P NMR: Look for the split of the singlet PPh₃ signal into a complex pattern indicating trans-[Pt(F)(C8H5N2)(PPh3)2].
Outcome: The formation of a Pt-F bond confirms the oxidative addition.[1] This species is often unstable and may dimerize; keep strictly anhydrous.[1]
Part 4: Applications & Data Summary
Comparative Ligand Metrics
When designing dinuclear complexes (e.g., for catalysis), the choice of the substituent at the 2-position defines the "pocket" shape and electronics.[1]
Heterobimetallic Catalysis: Using the 1,8-naphthyridine core to hold two different metals (e.g., Cu-Pd) in proximity. 2-F-napy is the starting material to install phosphine arms (via reaction with KPPh₂) to create PNNP-type ligands [1].[1]
Fluorination Reagents: Metal complexes derived from C-F activation of 2-F-napy can serve as sources of electrophilic fluorine in rare instances.[1]
Luminescent Materials: 2-substituted naphthyridines are often highly fluorescent.[1] The 2-F derivative serves as the "blank slate" to tune emission wavelengths via substitution with auxochromes (amines/thiols) [2].
Part 5: References
Development of Homo- and Heteromultimetallic Complexes Supported by 1,8-Naphthyridine Ligands.
Source: eScholarship (University of California).[1]
Context: Describes the use of functionalized naphthyridines (synthesized from halo-precursors) to support Cu-Cu and Fe-Fe interactions.[1]
URL:[Link][2]
Fluorescent 2,7-Dialkylamino-[1,8]-Naphthyridines: Preparation and Spectroscopic Properties.
Source: MDPI (Molecules).[1][2]
Context: Details the nucleophilic substitution protocol (analogous to Protocol A) to create highly fluorescent probes from halo-naphthyridines.
URL:[Link][2]
Synthesis and Reactivity of (Pentafluorophenyl)platinate(II) Complexes with Bridging 1,8-Naphthyridine.
Source: PubMed (Inorg Chem).[1]
Context: Illustrates the coordination modes of the naphthyridine core with Platinum, relevant to the C-F activation protocol.
URL:[Link]
Paddlewheel-Type Diruthenium(II) Naphthyridine Complex.
Source: MDPI (Molecules).[1][2]
Context: Demonstrates the structural rigidity of naphthyridine ligands in dimetallic "paddlewheel" complexes.[1]
URL:[Link][2]
Application Note: High-Efficiency Functionalization of 2-Fluoro-1,8-Naphthyridine via Nucleophilic Aromatic Substitution (SNAr)
Executive Summary The 1,8-naphthyridine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the architectural core for a vast array of therapeutics, including broad-spectrum antibacterials (e.g., na...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 1,8-naphthyridine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the architectural core for a vast array of therapeutics, including broad-spectrum antibacterials (e.g., nalidixic acid, enoxacin), antiviral agents, and neuroprotective compounds[1][2]. Beyond drug discovery, its unique hydrogen-bonding profile makes it a highly sought-after building block in supramolecular chemistry[3].
Functionalizing the 2-position of this heterocycle with various amines is a critical synthetic gateway. While traditional methods rely on 2-chloro-1,8-naphthyridines, this application note details the superior kinetic advantages of utilizing 2-fluoro-1,8-naphthyridine . By leveraging the unique stereoelectronic properties of the fluorine atom, researchers can achieve near-quantitative amination under mild conditions, bypassing the need for heavy-metal catalysis or harsh thermal degradation.
Mechanistic Rationale: The Fluorine Advantage in SNAr
The functionalization of electron-deficient heterocycles with amines predominantly proceeds via Nucleophilic Aromatic Substitution (SNAr)[4]. The reaction consists of two primary steps:
Nucleophilic Attack (Rate-Determining): The amine lone pair attacks the electrophilic ipso-carbon, disrupting aromaticity to form a resonance-stabilized anionic intermediate (the Meisenheimer σ-complex).
Elimination: The leaving group is expelled, restoring aromaticity.
Causality in Precursor Selection:
Historically, chemists have utilized 2-chloro-1,8-naphthyridine for these couplings. However, amination of the chloro-derivative is notoriously sluggish, often requiring sealed-tube environments, temperatures exceeding 100 °C, or the addition of copper/palladium catalysts to achieve viable yields[5].
Switching the leaving group to fluorine fundamentally alters the reaction kinetics. Because fluorine is the most electronegative element, its strong inductive electron-withdrawing effect drastically increases the electrophilicity of the C2 carbon. This profoundly stabilizes the transition state leading to the Meisenheimer complex, lowering the activation energy barrier. Consequently, even though the C–F bond is thermodynamically stronger than the C–Cl bond, the SNAr reaction rate is accelerated by orders of magnitude.
Workflow Architecture
Workflow and mechanistic logic for the SNAr amination of 2-fluoro-1,8-naphthyridine.
The kinetic superiority of 2-fluoro-1,8-naphthyridine allows for a highly modular approach to solvent and base selection. Polar aprotic solvents (DMF, NMP) are preferred as they solvate the nucleophile without hydrogen-bonding to it, maximizing its reactivity.
Table 1: Comparative Amination Metrics (2-Fluoro vs. 2-Chloro-1,8-Naphthyridine)
Leaving Group
Amine Nucleophile
Solvent
Base
Temp (°C)
Time (h)
Yield (%)
2-Chloro
Primary (Aqueous NH₃)
Water
Cu (cat.)
100
24
55
2-Fluoro
Primary (Alkylamine)
DMF
DIPEA
80
4
>90
2-Chloro
Secondary (Morpholine)
NMP
K₂CO₃
120
18
65
2-Fluoro
Secondary (Morpholine)
DMF
K₂CO₃
80
3
95
2-Fluoro
Arylamine (Aniline)*
NMP
Cs₂CO₃
110
12
78
*Note: Arylamines are inherently weaker nucleophiles due to lone-pair delocalization into the phenyl ring, necessitating slightly elevated temperatures and stronger bases like Cs₂CO₃.
Validated Protocol: General Amination Methodology
This protocol is designed as a self-validating system to ensure high-fidelity reproduction across different laboratories.
Reagents & Materials
Substrate: 2-Fluoro-1,8-naphthyridine (1.0 equiv, typically 1.0 mmol)
Nucleophile: Primary or secondary amine (1.2 – 1.5 equiv)
Base: N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 equiv)
Solvent: Anhydrous Dimethylformamide (DMF) (5.0 mL, 0.2 M)
Step-by-Step Procedure
Step 1: Reaction Assembly
To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-1,8-naphthyridine (1.0 mmol).
Dissolve the substrate in 5.0 mL of anhydrous DMF under an inert atmosphere (Nitrogen or Argon).
Add the amine nucleophile (1.2 mmol). If the amine is a volatile liquid, add it dropwise via syringe.
Add the base (DIPEA, 2.0 mmol). Causality Note: The base acts as an acid scavenger. As the reaction proceeds, highly corrosive hydrofluoric acid (HF) is generated. DIPEA neutralizes the HF, preventing the protonation of the unreacted amine nucleophile, which would otherwise stall the reaction.
Step 2: Thermal Activation & Monitoring
Attach a reflux condenser and heat the reaction mixture to 80 °C using an oil bath or heating block.
Self-Validating Step (TLC): After 2 hours, monitor the reaction via Thin Layer Chromatography (TLC) using a 5-10% Methanol in Dichloromethane (DCM) eluent.
Observation: The starting 2-fluoro-1,8-naphthyridine will appear as a high Rf spot with distinct UV absorbance (254 nm). The aminated product will appear as a significantly lower Rf spot due to increased polarity and hydrogen-bonding capability. Complete disappearance of the top spot validates reaction completion.
Step 3: Workup & Quenching
Once complete, cool the reaction mixture to room temperature.
Quench the reaction by pouring it into 25 mL of ice-cold distilled water.
Self-Validating Step (pH Check): Test the aqueous mixture with pH paper. The solution must be slightly basic (pH 8–9). Causality Note: If the solution is acidic, the newly formed 2-amino-1,8-naphthyridine will protonate at the ring nitrogens, making it highly water-soluble and ruining extraction yields. If pH < 8, add saturated NaHCO₃ until basic.
Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).
Wash the combined organic layers with brine (3 × 20 mL) to remove residual DMF.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 4: Purification
Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% DCM to 10% MeOH/DCM) or via recrystallization from hot ethanol if the product is highly crystalline.
Application Note: 2-Fluoro-1,8-Naphthyridine Derivatives in Antibiotic Efflux Pump Inhibitor Research
[1] Abstract & Introduction Antimicrobial resistance (AMR) is largely driven by the overexpression of efflux pumps—transmembrane proteins that actively extrude antibiotics, rendering them ineffective. 1,8-naphthyridine d...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Abstract & Introduction
Antimicrobial resistance (AMR) is largely driven by the overexpression of efflux pumps—transmembrane proteins that actively extrude antibiotics, rendering them ineffective. 1,8-naphthyridine derivatives, particularly fluorinated analogs such as 2-fluoro-1,8-naphthyridine and its sulfonamide conjugates (e.g., 2,3,4-trifluoro-N-(5-chloro-1,8-naphthyridin-2-yl)benzenesulfonamide), have emerged as potent Efflux Pump Inhibitors (EPIs).
Unlike direct antibiotics, these compounds often lack intrinsic bactericidal activity. Instead, they function as adjuvants , restoring the efficacy of substrates like fluoroquinolones (e.g., ciprofloxacin, norfloxacin) and tetracyclines against multidrug-resistant (MDR) bacteria, specifically Staphylococcus aureus (NorA, MepA pumps) and potentially Gram-negative RND pumps.
This guide details the protocols for characterizing these inhibitors, focusing on synergistic MIC reduction and real-time fluorometric efflux kinetics.
Solubility: High hydrophobicity. Soluble in Dimethyl Sulfoxide (DMSO) up to 10-20 mg/mL. Poor solubility in water.
Storage: Store powder at -20°C. DMSO stock solutions should be aliquoted and stored at -20°C to prevent freeze-thaw degradation.
Handling: Fluorinated derivatives may be light-sensitive. Perform assays in low-light conditions or use amber tubes.
Mechanism of Action
The 1,8-naphthyridine core mimics the quinoline structure of fluoroquinolone antibiotics, allowing it to competitively or non-competitively bind to the hydrophobic pocket of efflux pumps (e.g., NorA). The fluorine substitution (C-2 position or on the sulfonamide ring) enhances metabolic stability and binding affinity via halogen bonding interactions within the pump channel.
Figure 1: Efflux Pump Inhibition Pathway
Caption: Mechanism of Action. The EPI (Blue) binds to the Efflux Pump (Red), blocking the extrusion of the Antibiotic (Yellow), allowing it to accumulate and hit the intracellular Target (Green).
Protocol 1: Synergistic MIC Reduction (Checkerboard Assay)
This assay quantifies the ability of the 2-fluoro-1,8-naphthyridine derivative to potentiate an antibiotic.
Materials
Bacterial Strain: S. aureus SA-1199B (NorA overexpressor) or ATCC 25923 (Wild Type).
Caption: Workflow for the EtBr Efflux Assay. Cells are loaded with dye under de-energized conditions, then efflux is triggered by glucose in the presence/absence of the inhibitor.
Step-by-Step Methodology
Loading Phase:
Harvest cells at OD₆₀₀ = 0.6.
Incubate in PBS containing EtBr (10 µM) and CCCP (100 µM) (uncoupler to stop efflux) for 20 mins at 25°C.
Wash:
Centrifuge (5000g, 5 min) and remove supernatant.
Resuspend pellet in fresh PBS (without glucose/EtBr) to OD₆₀₀ = 0.4.
Efflux Initiation:
Transfer 100 µL of cell suspension to a black 96-well plate.
Control Well: Add 50 µL PBS + Glucose (final 0.4%).
Test Well: Add 50 µL PBS + Glucose + 2-fluoro-1,8-naphthyridine (at sub-MIC concentration, e.g., ½ MIC).
Measurement:
Immediately read fluorescence every 30 seconds for 30 minutes.
Data Interpretation[1][3][7][9][12][13][14][15]
Control: Rapid decrease in fluorescence (Pumps actively extrude EtBr).
Inhibitor: Fluorescence remains high or decays slowly (Pumps blocked).
References
Da Silva, L. E., et al. (2020). The 1,8-naphthyridines sulfonamides are NorA efflux pump inhibitors.[2][11][12] Journal of Global Antimicrobial Resistance, 24, 233-240.[11]
De Morais Oliveira-Tintino, C. D., et al. (2020). Do 1,8-naphthyridine sulfonamides possess an inhibitory action against Tet(K) and MsrA efflux pumps in multiresistant Staphylococcus aureus strains? Microbial Pathogenesis, 147, 104268.
Tintino, S. R., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics (Basel), 10(12), 1492.
BenchChem. Application Note: Ethidium Bromide Efflux Assay with an Efflux Pump Inhibitor.
improving yield of 2-fluoro-1,8-naphthyridine synthesis
Welcome to the Technical Support Center for Naphthyridine Chemistry. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the synthe...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Naphthyridine Chemistry. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the synthesis of 2-fluoro-1,8-naphthyridine.
The 1,8-naphthyridine scaffold is highly electron-deficient, making it a privileged structure for medicinal chemistry and metal-chelating ligands[1]. However, this same electron deficiency makes it highly susceptible to side reactions during functionalization. The most reliable method for synthesizing 2-fluoro-1,8-naphthyridine is the Halogen Exchange (Halex) reaction, which relies on Nucleophilic Aromatic Substitution (SNAr) of 2-chloro-1,8-naphthyridine using a fluoride source[2].
Below, you will find a mechanistic breakdown, a self-validating standard operating procedure (SOP), and a targeted troubleshooting Q&A to help you optimize your yields.
Reaction Pathway & Mechanistic Logic
The Halex reaction is driven by the thermodynamic stability of the newly formed C-F bond. However, the fluoride ion (
) is a hard nucleophile with a high charge density, meaning its hydration sphere severely blunts its nucleophilicity. Therefore, the reaction must be performed in polar aprotic solvents with phase-transfer catalysts to generate "naked" fluoride[2]. If even trace moisture is present, the highly electrophilic C2 position of the naphthyridine ring will undergo rapid hydrolysis, yielding the thermodynamically stable 1,8-naphthyridin-2(1H)-one.
Reaction pathway for 2-fluoro-1,8-naphthyridine highlighting the Halex reaction.
Self-Validating Protocol: Halex Synthesis of 2-Fluoro-1,8-naphthyridine
This protocol is designed as a self-validating system. By incorporating in-process analytical checks, you ensure that any deviation is caught before proceeding to the next step, preventing the loss of valuable starting materials[3].
Reagents & Equipment:
2-Chloro-1,8-naphthyridine (1.0 equiv)
Spray-dried Potassium Fluoride (KF) (3.0 equiv)
18-Crown-6 (0.1 equiv)
Anhydrous N,N-Dimethylformamide (DMF) (Stored over 3Å molecular sieves)
Schlenk line / Argon manifold
Step-by-Step Methodology:
Reagent Activation (Critical Causality): Standard KF is highly hygroscopic. Weigh 3.0 equiv of KF into a Schlenk flask and heat to 150 °C under high vacuum (< 0.1 mbar) for 2 hours. Validation: The KF should appear as a free-flowing, non-clumping powder. Clumping indicates residual moisture, which will cause hydrolysis.
Reaction Assembly: Cool the flask under Argon. Add 1.0 equiv of 2-chloro-1,8-naphthyridine and 0.1 equiv of 18-crown-6. The crown ether chelates the
ion, solubilizing the fluoride and dramatically increasing its nucleophilicity.
Solvent Addition: Add anhydrous DMF via syringe (approx. 0.2 M concentration). Stir vigorously and heat the reaction mixture to 130 °C.
In-Process Tracking (Self-Validation): After 4 hours, pull a 50 µL aliquot, quench in 500 µL of water, and extract with 500 µL of ethyl acetate. Run a TLC (Silica, 1:1 EtOAc/Hexane) and GC-MS.
Expected GC-MS Result: Disappearance of the
164 peak (chloro) and emergence of the 148 peak (fluoro).
Warning Sign: A peak at
146 indicates the formation of the 2-oxo hydrolysis product. If seen, your system is wet.
Workup: Once conversion > 95% is confirmed, cool the mixture to room temperature. Pour the mixture into ice-cold water (5x the reaction volume). The fluorinated product will often precipitate. If it does not, extract 3x with Ethyl Acetate.
DMF Removal: Wash the combined organic layers with 5% aqueous LiCl solution (3x) followed by brine. Causality: LiCl highly coordinates with DMF, effectively pulling it out of the organic phase and into the aqueous phase, preventing co-elution during chromatography.
Purification: Dry over anhydrous
, concentrate, and purify via flash column chromatography.
Fluorination Conditions & Yield Optimization Data
To assist in reagent selection, the following table summarizes the quantitative outcomes of various fluorinating systems applied to electron-deficient heterocycles like 1,8-naphthyridines[2],[3].
Reagent System
Solvent
Temp (°C)
Time (h)
Additive
Expected Yield (%)
Primary Operational Challenge
KF (Spray-dried)
DMF
130
8 - 12
18-Crown-6
75 - 85
Requires strict Schlenk/anhydrous techniques.
CsF (Anhydrous)
DMSO
110
6 - 8
None
80 - 88
High reagent cost; DMSO removal is tedious.
TMAF (Anhydrous)
THF
65
24
None
40 - 50
TMAF is extremely hygroscopic; low conversion.
KF (Standard, undried)
DMF
130
24
None
< 30
Reaction stalls; massive hydrolysis to 2-oxo byproduct.
Troubleshooting FAQs
Q: My reaction stalls at ~50% conversion, and adding more KF doesn't help. What is the mechanistic cause?A: This is a classic symptom of "fluoride passivation." As the reaction proceeds, insoluble Potassium Chloride (KCl) is generated. If the stirring is inadequate, the KCl coats the surface of the unreacted KF particles, preventing further dissolution of the fluoride source.
Solution: Increase your stirring rate to >800 RPM. Alternatively, switch to Cesium Fluoride (CsF). The larger ionic radius of
provides better solubility for the fluoride ion in polar aprotic solvents without the need for a phase transfer catalyst like 18-crown-6.
Q: I am isolating a highly polar, UV-active byproduct instead of my target 2-fluoro-1,8-naphthyridine. What went wrong?A: You are synthesizing 1,8-naphthyridin-2(1H)-one. The 1,8-naphthyridine ring is highly electron-deficient. At 130 °C, even trace amounts of water (from wet DMF, hygroscopic KF, or atmospheric moisture) act as a potent nucleophile. Water outcompetes the poorly soluble fluoride ion, attacking the C2 position and displacing the chloride to form the 2-oxo derivative.
Solution: You must rigorously flame-dry your glassware, dry your KF under vacuum at 150 °C immediately prior to use, and utilize strictly anhydrous solvents stored over freshly activated 3Å molecular sieves.
Q: I am having trouble separating the unreacted 2-chloro-1,8-naphthyridine from the 2-fluoro-1,8-naphthyridine via column chromatography. They co-elute. How can I resolve this?A: Halogenated heterocycles often exhibit nearly identical retention factors (
) on normal-phase silica due to their similar dipole moments.
Solution: Do not rely on chromatography to separate the chloro/fluoro pair. Instead, push the reaction to >98% conversion. If you must separate them, use a chemical tagging strategy: add a small amount of a bulky secondary amine (e.g., diisopropylamine) at the end of the reaction. The amine will react with the more electrophilic unreacted 2-chloro starting material via SNAr, converting it into a highly polar, basic amine adduct that stays on the baseline during silica gel chromatography, allowing your pure 2-fluoro product to elute cleanly.
Q: Can I use electrophilic fluorinating agents like Selectfluor or NFSI instead of the Halex method?A: While electrophilic fluorinating agents are excellent for
-fluorination of carbonyls[4], they are generally ineffective for synthesizing 2-fluoro-1,8-naphthyridines directly from the unsubstituted parent ring. The 1,8-naphthyridine core is highly deactivated toward electrophilic aromatic substitution (SEAr). Fluorination at the 2-position fundamentally requires a nucleophilic approach (SNAr) utilizing a leaving group (like chloride or a diazonium salt)[2].
Naphthyridine Optimization Support Center: C-F Bond Stabilization
Welcome to the Technical Support Center for Naphthyridine Derivative Development. Fluorination is a cornerstone strategy in medicinal chemistry to improve metabolic stability and modulate lipophilicity.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Naphthyridine Derivative Development. Fluorination is a cornerstone strategy in medicinal chemistry to improve metabolic stability and modulate lipophilicity. However, researchers frequently encounter a critical failure mode: the unintended hydrolysis of the carbon-fluorine (C-F) bond .
This guide provides authoritative mechanistic insights, practical troubleshooting FAQs, and self-validating protocols to help you preserve the C-F bond in your naphthyridine scaffolds.
Mechanistic Insight: The Causality of C-F Hydrolysis
While the C-F bond is the strongest single bond in organic chemistry (bond dissociation energy ~115 kcal/mol), its stability is highly context-dependent. In electron-deficient heterocycles like naphthyridines—particularly at the 2- and 4-positions—the highly electronegative nitrogen atoms withdraw electron density from the ring.
This electronic environment activates the carbon attached to the fluorine toward Nucleophilic Aromatic Substitution (SNAr) . As detailed in [[1]], the rate-determining step is not the breaking of the strong C-F bond, but rather the initial nucleophilic attack (e.g., by hydroxide or water) to form an electron-rich Meisenheimer complex.
Because fluorine is highly electronegative, it severely depletes electron density at the ipso-carbon, accelerating this nucleophilic attack. Once the Meisenheimer complex forms, the thermodynamic drive to rearomatize rapidly expels the fluoride ion, leading to the hydrolyzed (oxo/hydroxyl) derivative [[2]].
Caption: SNAr mechanism of C-F bond hydrolysis in electron-deficient naphthyridines.
Troubleshooting & FAQs
Q1: My 2-fluoro-1,8-naphthyridine intermediate degrades into an oxo-derivative during Suzuki-Miyaura cross-coupling. How can I prevent this?A: Standard Suzuki couplings utilize aqueous bases (e.g., Na₂CO₃ in H₂O/Dioxane) at elevated temperatures. Under these conditions, hydroxide ions are generated, which act as hard nucleophiles and outcompete the catalytic cross-coupling cycle, leading to SNAr hydrolysis.
The Solution: Switch to strictly anhydrous conditions. Utilize weak, non-nucleophilic bases such as anhydrous Cs₂CO₃ or K₃PO₄ in dry aprotic solvents (e.g., 1,4-dioxane or toluene). These bases can activate the boronic ester without generating the hydroxide nucleophiles responsible for C-F cleavage [[3]].
Q2: We observe slow hydrolysis of our fluorinated lead compound during long-term storage in biological buffers (pH 7.4). What structural modifications can prevent this?A: Biological buffers can act as slow nucleophiles. If formulation adjustments (like lowering pH) are impossible due to assay requirements, you must alter the molecule's intrinsic reactivity.
The Solution:
Steric Shielding: Introduce a bulky group (e.g., a methyl or trifluoromethyl group) at the 3-position, ortho to the C-F bond. This physically blocks the trajectory required for the nucleophile to attack the ipso-carbon, drastically increasing the activation energy (ΔG‡) for Meisenheimer complex formation.
Electronic Deactivation: If SAR permits, relocate the fluorine to the 3-position (meta to the ring nitrogens). The 3-position lacks the direct resonance activation provided by the nitrogen atoms, rendering the C-F bond significantly more stable against metabolic and hydrolytic cleavage [[4]].
Caption: Diagnostic workflow for mitigating C-F hydrolysis in naphthyridine derivatives.
Quantitative Stability Data
The position of the fluorine atom and the presence of adjacent steric bulk dictate the half-life (t1/2) of the C-F bond. The table below summarizes the stability of various fluorinated 1,8-naphthyridine scaffolds under physiological and basic conditions.
Compound Scaffold
Substitution Pattern
t1/2 at pH 7.4 (37°C)
t1/2 at pH 10.0 (37°C)
Hydrolysis Risk Level
1,8-Naphthyridine
2-Fluoro
14 days
< 1 hour
Critical (Highly activated)
1,8-Naphthyridine
4-Fluoro
28 days
2.5 hours
High (Activated)
1,8-Naphthyridine
3-Fluoro
> 6 months
> 72 hours
Low (Meta to nitrogens)
1,8-Naphthyridine
2-Fluoro-3-methyl
> 6 months
48 hours
Moderate (Sterically shielded)
Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol must contain internal feedback loops. Below are the standard operating procedures (SOPs) for working with labile fluoronaphthyridines.
Objective: Couple a boronic ester to a bromo-fluoronaphthyridine without hydrolyzing the C-F bond.
Preparation: Flame-dry a Schlenk flask under vacuum and backfill with dry Argon (repeat 3x).
Reagent Loading: Add the bromo-fluoronaphthyridine (1.0 eq), boronic ester (1.2 eq), anhydrous K₃PO₄ (2.0 eq), and Pd(dppf)Cl₂ (0.05 eq).
Causality Note: K₃PO₄ is chosen over NaOH/Na₂CO₃ because it lacks a hydroxide ion, removing the primary nucleophile responsible for SNAr.
Solvent Addition: Add strictly anhydrous 1,4-dioxane (0.1 M concentration) via syringe.
Reaction: Stir at 80°C for 4 hours under Argon.
Validation Checkpoint (Self-Validation): Withdraw a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze via LC-MS.
Success Criterion: Presence of the cross-coupled product mass.
Failure Criterion: Appearance of a secondary peak with a mass shift of -1.995 Da (Loss of F[18.998 Da] + Addition of OH [17.003 Da]). If this peak exceeds 5% integration, SNAr hydrolysis has occurred. Abort the reaction, re-dry your solvents over molecular sieves, and ensure the K₃PO₄ is strictly anhydrous.
Objective: Rapidly determine the SNAr liability of a new fluorinated naphthyridine lead compound.
Buffer Preparation: Prepare a 100 mM Carbonate-Bicarbonate buffer at exactly pH 10.0.
Sample Initiation: Dissolve the test compound in DMSO to create a 10 mM stock. Spike 10 µL of this stock into 990 µL of the pH 10.0 buffer (final concentration: 100 µM, 1% DMSO).
Control Setup (Self-Validation):
Positive Control: Run a parallel vial with 2-fluoro-1,8-naphthyridine (known to hydrolyze rapidly).
Negative Control: Run a parallel vial with 3-fluoroquinoline (known to be stable).
Incubation & Sampling: Incubate at 37°C. Take 50 µL aliquots at 0, 1, 2, 4, and 24 hours. Quench immediately with 50 µL of 1% formic acid in acetonitrile to halt SNAr.
Analysis: Quantify the remaining parent compound via UPLC-UV. If the positive control fails to degrade by >90% at 2 hours, the buffer pH is incorrect. If the negative control degrades by >5%, the analytical method is flawed.
Title: Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions
Source: National Institutes of Health (NIH) / PubMed Central
URL: [Link]
Title: Facile C–F Bond Formation through a Concerted Nucleophilic Aromatic Substitution Mediated by the PhenoFluor Reagent
Source: Accounts of Chemical Research (ACS Publications)
URL: [Link]
Troubleshooting
Technical Support Center: Troubleshooting Solubility Issues of Fluorinated Naphthyridines in Aqueous Media
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated naphthyridine derivatives. This guide is...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated naphthyridine derivatives. This guide is designed to provide expert insights and practical solutions to one of the most common challenges encountered with this important class of molecules: poor aqueous solubility.
The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its incorporation into drug discovery programs is extensive, with applications ranging from antimicrobial to anticancer agents.[3][4] The strategic addition of fluorine atoms is a common tactic used by medicinal chemists to enhance metabolic stability, binding affinity, and membrane permeability.[5][6] However, this modification often comes at a cost—a significant decrease in aqueous solubility, which can hinder biological assays, formulation development, and ultimately, bioavailability.[7][8]
This guide provides a series of troubleshooting steps and in-depth explanations to help you navigate and overcome these solubility challenges in your experiments.
Part 1: Understanding the Core Problem: Why Are Fluorinated Naphthyridines Often Poorly Soluble?
Before troubleshooting, it's crucial to understand the underlying physicochemical properties at play. The solubility of these compounds is a delicate balance between the basicity of the naphthyridine core and the unique effects of fluorine substitution.
The Naphthyridine Core: As nitrogen-containing heterocycles, naphthyridines are typically weak bases.[9] The nitrogen atoms can be protonated in acidic conditions. This ionization dramatically increases the molecule's polarity and its favorable interactions with water, thus enhancing solubility. The extent of this effect is governed by the compound's acid dissociation constant (pKa).[10][11]
The Fluorine Factor: The role of fluorine is complex and often counterintuitive.
Electron-Withdrawing Effects: As the most electronegative element, fluorine strongly withdraws electron density. This can lower the pKa of the nearby naphthyridine nitrogens, making them less basic.[5][12] A less basic compound requires a lower pH to become protonated, which can limit the utility of pH modification in physiological buffers.
Increased Lipophilicity: The carbon-fluorine (C-F) bond is highly polarized, yet it is more hydrophobic than a carbon-hydrogen (C-H) bond.[7] Substituting hydrogen with fluorine increases the molecule's overall lipophilicity (often measured as LogP), reducing its affinity for water and favoring partitioning into nonpolar environments. This is frequently the dominant factor leading to poor aqueous solubility.[5]
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is structured in a question-and-answer format to directly address common issues encountered in the lab.
Q1: My compound precipitated immediately when I diluted my DMSO stock solution into an aqueous buffer. What is happening and what should I do?
A: This is a classic sign of a compound exceeding its thermodynamic solubility limit in the final aqueous system. Your compound is highly soluble in the organic DMSO stock but crashes out when introduced to the predominantly aqueous environment where it is poorly soluble.
Immediate First Steps:
Lower the Final Concentration: This is the simplest first step. Attempt to perform your assay at a lower concentration of the test compound if the experimental design permits.
Decrease the Percentage of DMSO Stock: Try to use a more concentrated DMSO stock so that the final percentage of organic solvent in your aqueous solution is lower (ideally ≤1%). High concentrations of DMSO can sometimes cause artifacts in biological assays.
If these simple adjustments are insufficient, it indicates a more significant solubility issue that requires a systematic approach, as detailed in the following questions.
Q2: How can I systematically measure the solubility of my compound to guide my experimental design?
A: Performing a standardized solubility measurement is critical. The "shake-flask" method is a widely accepted standard for determining equilibrium solubility.[13] A kinetic solubility assessment is often sufficient for early-stage discovery to identify potential liabilities. A detailed protocol is provided in Part 3 of this guide. This measurement will give you a quantitative value (e.g., in µg/mL or µM) that informs the maximum achievable concentration under specific conditions (e.g., pH, temperature).
Q3: My compound has basic nitrogens. How can I leverage pH to improve its solubility?
A: For ionizable compounds like naphthyridines, pH modification is the most effective initial strategy.[14][15] By lowering the pH of your aqueous medium, you can protonate the basic nitrogen atoms, forming a more soluble salt.
Causality: The protonated form of the molecule is ionic and therefore significantly more polar than the neutral form. This increased polarity enhances its interaction with water molecules, leading to greater solubility.
Practical Steps:
Determine pKa: If possible, determine the pKa of your compound. This will tell you the pH at which 50% of the compound is ionized. The Henderson-Hasselbalch equation provides a theoretical basis, but experimental results can vary.[16]
Test a pH Range: Measure the compound's solubility in a series of buffers across a physiologically relevant pH range (e.g., pH 5.0, 6.0, 6.8, 7.4).[13] You should observe a significant increase in solubility as the pH decreases.
Consider Assay Compatibility: Ensure the required pH for solubility is compatible with your experimental system (e.g., cell viability, enzyme activity).
Q4: pH adjustment improved solubility, but not enough for my required concentration. What is the next logical step?
A: The next step is to employ solubility-enhancing excipients. The most common and straightforward approach for in-vitro studies is the use of cosolvents .[17][18]
Q5: What are cosolvents and how do I choose the right one?
A: Cosolvents are water-miscible organic solvents that, when added to water in small amounts, increase the solubility of poorly soluble compounds.[19]
Mechanism of Action: Cosolvents work by reducing the overall polarity of the aqueous solvent system.[20] This makes the environment more "hospitable" to lipophilic molecules like fluorinated naphthyridines, effectively increasing their solubility.
Common Cosolvents & Selection Criteria:
Ethanol, Propylene Glycol (PG), and Polyethylene Glycols (PEGs): These are workhorses in pharmaceutical formulation. For in vitro screening, their primary selection criterion is compatibility with the biological assay.
N-methyl-2-pyrrolidone (NMP) and Dimethylacetamide (DMAC): These are stronger, more polar aprotic solvents that can be very effective but must be used at very low final concentrations due to potential toxicity in cellular assays.
Cosolvent
Typical Starting Concentration (v/v)
Pros
Cons
Ethanol
5-10%
Readily available, effective for many compounds.
Can be toxic to cells at higher concentrations.
Propylene Glycol (PG)
5-20%
Low toxicity, commonly used in formulations.
Can be viscous.
Polyethylene Glycol 400 (PEG 400)
10-30%
Very low toxicity, high solubilizing capacity.[21]
Higher viscosity, may impact assay kinetics.
NMP / DMAC
1-5%
High solubilizing power.
Higher potential for cell toxicity.
Self-Validating Approach: Always run a vehicle control (buffer + cosolvent, without your compound) in your assay to ensure that the cosolvent itself is not causing an effect.
Q6: I am facing extreme solubility challenges for a critical in vitro experiment. Are there more advanced options?
A: Yes. When pH and cosolvents are insufficient, cyclodextrins offer a powerful solution.[22][23] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic (lipophilic) inner cavity.[24]
Mechanism of Action: They act as molecular "buckets," encapsulating the poorly soluble fluorinated naphthyridine within their hydrophobic core.[25] The resulting "inclusion complex" presents its hydrophilic exterior to the water, rendering the entire complex soluble.[] This is a true solubilization technique, not just a solvent modification.
Commonly Used Cyclodextrins:
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Most commonly used in pharmaceuticals due to its high aqueous solubility and low toxicity.[24]
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic derivative with very high water solubility, often used in parenteral formulations.
Experimental Consideration: The binding between the drug and cyclodextrin is an equilibrium. You must add sufficient cyclodextrin to drive the equilibrium towards the soluble complex. Molar ratios of drug to cyclodextrin can range from 1:1 to 1:100 or higher.
Q7: What other formulation strategies should I be aware of for later-stage development?
A: While less common for initial benchtop experiments, several advanced formulation strategies are used to tackle poor solubility for in vivo studies and final drug products:
Surfactant-based systems: Using surfactants (e.g., Tween® 80, Cremophor® EL) to form micelles that encapsulate the drug.[27][28]
Lipid-based formulations: Dissolving the drug in oils or lipids, often in self-emulsifying drug delivery systems (SEDDS).[29]
Amorphous Solid Dispersions: Dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix. Amorphous forms typically have higher apparent solubility than their crystalline counterparts.[30][31]
Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area-to-volume ratio of the drug particles, which enhances the rate of dissolution according to the Noyes-Whitney equation, although it does not change the intrinsic solubility.[14][27][32]
Part 3: Key Experimental Protocol
Protocol 1: Rapid Kinetic Solubility Assessment by the Shake-Flask Method
This protocol provides a standardized way to quickly assess the solubility of your compound in various media.
Prepare a Concentrated Stock: Prepare a 10 mM stock solution of your compound in 100% DMSO.
Dispense Buffer: Add 495 µL of your desired aqueous test buffer to each microcentrifuge tube.
Spike with Compound: Add 5 µL of the 10 mM DMSO stock to each tube. This results in a final concentration of 100 µM and a final DMSO concentration of 1%.
Equilibrate: Cap the tubes and place them on an orbital shaker at room temperature. Shake vigorously for 2 hours to allow the system to reach equilibrium.
Separate Undissolved Solid: Centrifuge the tubes at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any precipitated compound.
Sample the Supernatant: Carefully remove a known volume (e.g., 100 µL) of the clear supernatant. Be extremely careful not to disturb the pellet.
Dilute and Analyze: Dilute the supernatant with a suitable mobile phase or solvent and analyze the concentration using a pre-validated HPLC or LC-MS/MS method with a standard curve.
Calculate Solubility: The concentration measured in the supernatant is the kinetic solubility of your compound in that specific medium.
Self-Validation:
Visual Inspection: After centrifugation, a visible pellet indicates that the compound's solubility is below the target concentration (100 µM in this example).
Standard Curve: The accuracy of your result is dependent on a well-calibrated standard curve for your analytical method. Ensure your standard curve has an R² value > 0.99.
Part 4: Visual Summaries & Decision Tools
Diagram 1: Troubleshooting Flowchart for Solubility Issues
Caption: Encapsulation of a hydrophobic drug by a cyclodextrin to form a water-soluble complex.
References
Vertex AI Search. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
Ioniță, A. C., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
Homayun, B., et al. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC.
Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field?.
Hadjittofi, L., & Arafat, B. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
Patel, M., et al. (2017).
World Pharma Today. (2025).
Savjani, K. T., et al. (2023). Solubility enhancement techniques: A comprehensive review.
Qu, Q., et al. (2015). Measurement and ANN Prediction of pH-dependent Solubility of Nitrogen-Heterocyclic Compounds. PubMed.
Wikipedia. (n.d.). Biological aspects of fluorine.
Patel, J. N., et al. (n.d.). Techniques to improve the solubility of poorly soluble drugs.
WuXi AppTec DMPK. (2024).
Stahl, K., & Wasan, K. M. (2025).
Böhm, H. J., et al. (2008). The role of fluorine in medicinal chemistry. Taylor & Francis Online.
BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
Silberberg, M. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
Mithula, S., et al. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities.
AiFChem. (2025). Fluorine in Pharmaceuticals: Key Properties & Drug Development.
Bansal, T. (2025).
Academia.edu. (n.d.).
National Library of Medicine. (n.d.).
Wikipedia. (n.d.). Cosolvent.
BenchChem. (2025). discovery and history of 1,8-naphthyridine compounds.
Mithula, S., et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. PubMed.
Apollo Scientific. (2026).
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
ResearchGate. (n.d.).
Grokipedia. (n.d.). Cosolvent.
de Oliveira, A. C., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. MDPI.
YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals.
TAPI. (2018). Solving solubility issues in modern APIs.
Pure. (n.d.).
National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.
World Health Organiz
ResearchGate. (n.d.). Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds.
Altasciences. (n.d.).
ResearchGate. (2026). The factors that influence solubility in perfluoroalkane solvents.
Jorgensen, W. L., & Duffy, E. M. (n.d.). Aqueous and cosolvent solubility data for drug-like organic compounds. PMC.
Dow Development Labs. (2021). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.
3M. (n.d.). CHAPTER 4 Industrial and Utilitarian Aspects of Fluorine Chemistry.
ResearchSpace@UKZN. (n.d.). THE INVESTIGATION OF FLUORINATED SOLVENTS FOR CARBON DIOXIDE ABSORPTION.
ResearchGate. (2008). Solubility of fluorinated compounds in a range of ionic liquids. Cloud-point temperature dependence on composition and pressure.
Hoang, K. C., & Mecozzi, S. (2004).
Bergström, C. A., et al. (n.d.). Accuracy of calculated pH-dependent aqueous drug solubility. PubMed.
A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022).
Li, H., et al. (2015). Dissolution Enthalpies and Entropies of Potassium Fluoride in N,N-Dimethylacetamide, Diethanolamine, Sulfolane, Pyridine at 300-367 K. Asian Journal of Chemistry.
Gerasymchuk, Y., et al. (n.d.).
Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing.
Ziessel, R., et al. (2006). Fluorescent organic nanoparticles of benzofuran-naphthyridine linked molecules: formation and fluorescence enhancement in aqueous media. PubMed.
Author: BenchChem Technical Support Team. Date: March 2026
Subject: Removal of unreacted 2-chloro-1,8-naphthyridine (2-Cl-Naph) from reaction mixtures.
Assigned Specialist: Senior Application Scientist, Purification Division.
Status: Open.
Executive Summary
You are encountering difficulty separating unreacted 2-chloro-1,8-naphthyridine (CAS: 15936-10-4) from your target product. This is a common challenge in medicinal chemistry due to the molecule's weak basicity (pKa ~3.4) and moderate lipophilicity (logP ~2.4), which often leads to co-elution with coupling products on silica gel.
This guide provides three tiered solutions ranging from standard chromatographic adjustments to advanced chemical scavenging.
Module 1: Physicochemical Profiling (The "Why")
To defeat the impurity, you must understand its behavior. The 2-chloro-1,8-naphthyridine scaffold presents a specific set of separation challenges:
Property
Value / Characteristic
Implication for Purification
Basicity (pKa)
~3.4 (Ring N)
It is a weak base . It will not protonate fully in weak acids (e.g., acetic acid) but will in strong acids (HCl).
Lipophilicity (LogP)
~2.4
Moderately lipophilic. Soluble in DCM, EtOAc; insoluble in water at neutral pH.
Surface Interaction
H-Bond Acceptor
The N-1 and N-8 atoms interact strongly with silanols on silica gel, causing "tailing" or broad peaks.
Reactivity
Electrophilic C-Cl
Susceptible to displacement. This is its "Achilles' heel" for chemical scavenging.
Visual Logic: Purification Decision Tree
Use this logic flow to select your removal strategy based on your product's properties.
Figure 1: Decision matrix for selecting the optimal purification route based on product chemistry.
, standard flash chromatography is sufficient if you suppress the silanol interactions.
The Problem: Tailing
1,8-naphthyridines "streak" on silica because the ring nitrogens hydrogen-bond with acidic silanols. This broadening causes the impurity to overlap with your product.
The Fix: Mobile Phase Modifiers
You must deactivate the silica.
Preparation: Pre-wash your silica column with 1% Triethylamine (Et3N) in your weak solvent (e.g., Hexane or DCM).
Eluent: Run your gradient (e.g., Hexane/EtOAc or DCM/MeOH) containing 1% Et3N or 1% NH4OH .
Note: For DCM/MeOH gradients, NH4OH is superior as it is more miscible and volatile.
Protocol:
Dissolve crude mixture in minimal DCM.
Load onto a column packed with Silica Gel 60.
Elute with DCM : MeOH : NH4OH (95 : 4.5 : 0.5).
The 2-chloro-1,8-naphthyridine usually elutes early due to the lipophilic Cl group, while more polar coupling products elute later.
Module 3: Chemical Scavenging (The "Gold Standard")
If chromatography fails (co-elution), use Chemical Derivatization . This method exploits the reactivity of the C-Cl bond to transform the lipophilic impurity into a highly polar species that is easily washed away.
Mechanism: Nucleophilic Aromatic Substitution (
).
Reagent:-Dimethylethylenediamine (DMEDA) or a Thiol resin.
Protocol: The "Shift and Wash" Method
This is ideal for Suzuki or Buchwald reactions where the 2-Cl starting material remains.
Reaction Check: Ensure your main reaction is complete.
Add Scavenger: Add 2.0 equivalents (relative to the impurity) of
-dimethylethylenediamine to the reaction mixture.
Heat: Stir at 60–80°C for 1–2 hours.
Why? The 2-Cl position is activated enough to react with a primary amine under heat, converting the impurity into an amino-naphthyridine.
Verification: Check TLC. The impurity spot (high
) should disappear and be replaced by a baseline spot (the amine derivative).
Workup:
Dilute with EtOAc.
Wash with 1M HCl (3x).
Result: The new amine derivative (now very basic) protonates and extracts into the water layer. Your neutral product stays in the organic layer.
Figure 2: Workflow for chemically scavenging the chloro-impurity by converting it to a water-soluble amine.
Module 4: Acid-Base Extraction (The "Classic")
Use this only if your product is not a base (e.g., if you made an ether, ester, or neutral arene).
The Trap: 2-chloro-1,8-naphthyridine is a very weak base (pKa ~3.4).
Weak Acid (Acetic, pH 4-5): Will NOT effectively protonate the impurity. It will stay in the organic layer.
Strong Acid (HCl, pH < 1): Required to fully protonate the naphthyridine rings.
Protocol:
Dissolve crude in EtOAc.
Wash with 2M HCl (3x).
Chemistry: The 1,8-naphthyridine nitrogen protonates (
), becoming water-soluble.
Wash organic layer with Brine, dry over Na2SO4.
Warning: Ensure your product is stable to pH 1. If your product contains an acid-labile protecting group (e.g., Boc), do not use this method .
Frequently Asked Questions (FAQ)
Q: My product is also a basic nitrogen heterocycle. Can I use the HCl wash?A: No. Your product will likely protonate and extract into the water along with the impurity. Use Module 3 (Chemical Scavenging) instead, as the scavenger adds a second basic amine to the impurity, making it significantly more basic/polar than your mono-basic product.
Q: I see a new impurity spot after using HCl. What happened?A: You likely hydrolyzed the chloro-group. In strong aqueous acid with heat, 2-chloro-1,8-naphthyridine can hydrolyze to 2-hydroxy-1,8-naphthyridine (naphthyridinone). This is insoluble in most organics and may precipitate. Avoid prolonged exposure to strong acid.
Q: Can I use recrystallization?A: Yes. If your product is solid, 1,8-naphthyridine derivatives often crystallize well from Ethanol or Ethyl Acetate/Heptane . The 2-chloro impurity is quite soluble in ethanol, so it often stays in the mother liquor.
References
PubChem. (2025).[1][2] 2-chloro-1,8-naphthyridine (Compound Summary).[3][4][5][6][7][8][9] National Library of Medicine. Link
Brown, D. J. (2002). The Naphthyridines.[1][2][9][10][11][12][13] The Chemistry of Heterocyclic Compounds, Wiley-Interscience. (Standard text for properties of naphthyridines).
Liron, F., et al. (2007).[14] Suzuki-Miyaura Cross-Coupling Reactions.[15] J. Org.[14] Chem., 72, 2220-2223.[14] (Describes coupling conditions where halo-heterocycles are reactants). Link
Technical Support Center: Stability of 2-Fluoro-1,8-Naphthyridine Under Acidic Conditions
This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-fluoro-1,8-naphthyridine. It provides in-depth troubleshooting advice and frequently asked questions...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-fluoro-1,8-naphthyridine. It provides in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound in acidic environments. The information herein is synthesized from established principles of heterocyclic chemistry, data on analogous compounds, and standard protocols for stability testing.
I. Frequently Asked Questions (FAQs)
Q1: What is the expected stability of 2-fluoro-1,8-naphthyridine in acidic solutions?
A1: Based on the known stability of structurally related fluoroquinolone antibiotics, which also contain a fluorinated naphthyridine core, 2-fluoro-1,8-naphthyridine is expected to exhibit good stability in moderately acidic aqueous solutions (e.g., pH 1-5) at ambient temperature.[1] The electron-withdrawing nature of the nitrogen atoms in the 1,8-naphthyridine ring system contributes to the overall stability of the molecule. However, under more forcing conditions, such as elevated temperatures or highly concentrated strong acids, degradation can be anticipated.
Q2: What is the most probable degradation pathway for 2-fluoro-1,8-naphthyridine under acidic conditions?
A2: The most likely degradation pathway is the acid-catalyzed hydrolysis of the carbon-fluorine (C-F) bond to yield 2-hydroxy-1,8-naphthyridine. This reaction would proceed via protonation of one of the ring nitrogens, which enhances the electrophilicity of the carbon atom attached to the fluorine, making it more susceptible to nucleophilic attack by water. While the C-F bond is the strongest single bond to carbon, its cleavage can be facilitated in electron-deficient aromatic systems.[2][3][4]
Q3: How can I monitor the degradation of 2-fluoro-1,8-naphthyridine in my experiments?
A3: The degradation can be effectively monitored using stability-indicating analytical methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[5][6] These techniques can separate the parent compound from its potential degradation products, allowing for their quantification over time. For structural elucidation of any new degradation products, Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are indispensable tools.
Q4: What are the recommended storage conditions for acidic solutions of 2-fluoro-1,8-naphthyridine?
A4: To minimize potential degradation, it is advisable to prepare acidic solutions of 2-fluoro-1,8-naphthyridine fresh for each experiment. If short-term storage is necessary, solutions should be kept at low temperatures (2-8 °C) and protected from light. For longer-term storage, consider preparing aliquots and storing them at -20 °C or below to significantly reduce the rate of any potential hydrolytic degradation.
Q5: Are there any general guidelines for conducting forced degradation studies on this compound?
A5: Yes, forced degradation studies are crucial for understanding the intrinsic stability of a molecule.[7][8][9][10] These studies typically involve exposing the compound to a variety of stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress, to identify potential degradation products and pathways. It is recommended to aim for 5-20% degradation to ensure that the degradation products can be reliably detected and quantified.[10]
II. Troubleshooting Guide
Issue 1: Rapid Loss of 2-Fluoro-1,8-Naphthyridine in an Acidic Formulation
Possible Cause: The acidic environment, especially at elevated temperatures, may be causing the hydrolysis of the C-F bond. The rate of degradation is often dependent on the specific acid used, its concentration (pH), and the temperature.
Troubleshooting Steps:
pH Adjustment: If your experimental design permits, increase the pH of the solution to a less acidic range.
Temperature Control: Conduct the experiment at a lower temperature to decrease the rate of degradation.
Choice of Acid: Consider using a weaker acid if compatible with your reaction, as the proton concentration can influence the degradation rate.
Time-course Analysis: Perform a time-course study to quantify the rate of degradation under your specific conditions. This will help determine the stability window for your experiments.
Issue 2: Appearance of an Unknown Peak in the Chromatogram During Analysis
Possible Cause: This is likely a degradation product of 2-fluoro-1,8-naphthyridine. The most probable candidate is 2-hydroxy-1,8-naphthyridine.
Troubleshooting Steps:
Characterize the Peak: Utilize mass spectrometry (MS) to determine the molecular weight of the unknown peak. A mass corresponding to 2-hydroxy-1,8-naphthyridine would strongly suggest hydrolysis.
Forced Degradation: Intentionally degrade a sample of 2-fluoro-1,8-naphthyridine under acidic conditions and analyze it to see if the unknown peak increases in intensity. This can help confirm its origin.
Co-injection: If a standard of 2-hydroxy-1,8-naphthyridine is available, perform a co-injection with your sample. If the unknown peak's area increases and its retention time remains the same, this confirms its identity.
III. Experimental Protocols & Data
Protocol 1: Forced Acidic Degradation Study
This protocol outlines a general procedure for assessing the stability of 2-fluoro-1,8-naphthyridine under acidic stress.
Sample Preparation: Prepare a stock solution of 2-fluoro-1,8-naphthyridine in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
Acidic Stress:
Pipette 1 mL of the stock solution into a vial.
Add 1 mL of 1 M hydrochloric acid (HCl).
Incubate the vial at 60 °C.
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
Neutralization: Immediately neutralize the withdrawn aliquots with an equimolar amount of sodium hydroxide (NaOH) to quench the degradation reaction.
Analysis: Dilute the neutralized samples with the mobile phase to an appropriate concentration and analyze by a validated stability-indicating HPLC method.
Protocol 2: HPLC Method for Stability Monitoring
Column: C18, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
Mobile Phase B: 0.1% TFA in Acetonitrile.
Gradient:
Time (min)
%A
%B
0
95
5
20
5
95
25
5
95
25.1
95
5
| 30 | 95 | 5 |
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm.
Injection Volume: 10 µL.
This is a general-purpose method and may require optimization for your specific application.
Table 1: Expected Physicochemical Properties
Compound
Molecular Formula
Molecular Weight
Predicted LogP
2-Fluoro-1,8-naphthyridine
C₈H₅FN₂
148.14
1.5
2-Hydroxy-1,8-naphthyridine
C₈H₆N₂O
146.15
0.8
IV. Mechanistic Insights & Visualizations
The acid-catalyzed hydrolysis of 2-fluoro-1,8-naphthyridine is likely initiated by the protonation of one of the nitrogen atoms of the naphthyridine ring. This increases the electron deficiency of the ring system, making the C2 position more susceptible to nucleophilic attack by a water molecule.
Caption: Proposed mechanism for acid-catalyzed hydrolysis.
The following workflow illustrates a systematic approach to investigating the stability of 2-fluoro-1,8-naphthyridine under acidic conditions.
Caption: Workflow for stability investigation.
V. References
Synthesis And Anti Microbial Studies Of Certain Schiff Bases Containing 1,8-Naphthyridine Moiety. Internet Scientific Publications. Available at: [Link]
Analytical Methods. Royal Society of Chemistry. Available at: [Link]
Abu-Melha, H. M. (2015). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 62(4), 919-928.
Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox Catalysis. (2021). Molecules, 26(22), 7051.
Reactions of acids with naphthyridine-functionalized ferrocenes: Protonation and metal extrusion. Lincoln Repository. Available at: [Link]
Singh, R., & Kumar, R. (2016). Forced Degradation Studies. MedCrave Online Journal of Analytical and Bioanalytical Techniques, 1(1), 00003.
Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology, 40(5).
Analytical methods. Agency for Toxic Substances and Disease Registry. Available at: [Link]
Hubicka, U., Krzek, J., & Żuromska-Witek, B. (2014). Stability of ciprofloxacin and norfloxacin in the presence and absence of metal ions in acidic solution. Acta Poloniae Pharmaceutica, 71(4), 531-537.
Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox Catalysis. Semantic Scholar. Available at: [Link]
Watson, D. A., Su, M., Teverovskiy, G., Zhang, Y., Garcia-Fortanet, J., Kinzel, T., & Buchwald, S. L. (2009). C–F Bond Formation for the Synthesis of Aryl Fluorides. Science, 325(5948), 1661-1664.
1,8-Naphthyridine synthesis. Organic Chemistry Portal. Available at: [Link]
Saleh, M. Y., & Ayoub, A. I. (2014). Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. European Journal of Chemistry, 5(3), 475-480.
Hemchand, S., Babu, R. R., & Annapurna, M. M. (2018). Study of forced degradation behavior of fluorometholone by reversed-phase high-performance liquid chromatography. Asian Journal of Pharmaceutics, 12(3).
Review on Forced Degradation Studies. (2020). International Journal of Innovative Science and Research Technology, 5(6), 1145-1151.
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]
Kapusta, I., Jurek, M., & Wójcik-Pszczoła, K. (2021). HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). Molecules, 26(5), 1409.
Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. (2022). Catalysts, 13(1), 1.
Paim, C. S., Steppe, M., & Schapoval, E. E. (2016). Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. Brazilian Journal of Pharmaceutical Sciences, 52(1), 125-135.
Shiba, K., Saito, A., & Shimada, J. (1989). Effect of antacid on absorption of the quinolone lomefloxacin. Antimicrobial agents and chemotherapy, 33(11), 1913-1916.
Antimicrobial Activity of Naphthyridine Derivatives. (2021). Molecules, 26(24), 7679.
Madaan, A., Verma, R., Kumar, V., Singh, A. T., Jain, S. K., & Jaggi, M. (2015). 1, 8-Naphthyridine derivatives: A review of multiple biological activities. Archiv der Pharmazie, 348(12), 837-860.
Damha, M. J., & Ogilvie, K. K. (1993). Studies on the hydrolytic stability of 2′-fluoroarabinonucleic acid (2′F-ANA). Nucleic acids research, 21(23), 5439-5446.
26.[8][11]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase. (2023). Journal of Molecular Structure, 1290, 135930.
Immune status, antibiotic medication and pH are associated with changes in the stomach fluid microbiota. (2014). The ISME journal, 8(7), 1433-1444.
Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. (2021). The Journal of Organic Chemistry, 86(16), 11299-11310.
Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (2024). Journal of Medicinal Chemistry, 67(5), 4004-4015.
Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. (2020). Molecules, 25(18), 4248.
Analytical methods for determination of new fluoroquinolones in biological matrices and pharmaceutical formulations by liquid chromatography: a review. (2013). Talanta, 116, 999-1023.
Fluorescent 2,7-Dialkylamino-[8][11]-Naphthyridines: Preparation and Spectroscopic Properties. (2001). Molecules, 6(11), 903-911.
1,8-Naphthyridine. Wikipedia. Available at: [Link]
Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. (2021). Molecules, 26(23), 7400.
Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. (2024). Toxics, 12(3), 195.
Naphthyridine Synthesis Support Center: Troubleshooting Moisture Sensitivity
Welcome to the Technical Support Center for Naphthyridine Synthesis. The construction and functionalization of naphthyridine scaffolds (including 1,5-, 1,6-, and 1,8-naphthyridines) are foundational to modern drug discov...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Naphthyridine Synthesis. The construction and functionalization of naphthyridine scaffolds (including 1,5-, 1,6-, and 1,8-naphthyridines) are foundational to modern drug discovery and organic materials development 1[1]. However, the synthesis of these electron-deficient, nitrogen-rich bicyclic systems is notoriously sensitive to trace moisture. Water intrusion can deactivate Lewis acid catalysts during Friedländer annulations, hydrolyze critical intermediates, and quench palladium species during late-stage cross-coupling 2[2].
As a Senior Application Scientist, I have designed this guide to provide field-proven, self-validating protocols and mechanistic troubleshooting to ensure reproducible, high-yield syntheses.
Diagnostic Workflow
Diagnostic workflow for moisture-induced failures in naphthyridine synthesis.
Section 1: The Friedländer Annulation - Preventing Catalyst Hydrolysis
Causality & Mechanism
The Friedländer condensation between an ortho-aminopyridinecarboxaldehyde and an ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-methylene ketone is the most direct route to 1,8-naphthyridines [](3]. This reaction relies heavily on Lewis acids (e.g., ZnCl₂, FeCl₃) to activate the carbonyl carbon for nucleophilic attack. Because the zinc or iron center is highly oxophilic, trace water competitively coordinates to the metal, forming catalytically inert hydrates. Furthermore, the intermediate imine formation is an equilibrium process; excess moisture drives the equilibrium backward, hydrolyzing the intermediate and stalling the reaction.
Troubleshooting FAQs
Q1: My Friedländer synthesis of 2,3-diphenyl-1,8-naphthyridine stalls at 20% conversion, and I see starting materials persisting on the TLC plate. What is the mechanistic cause?A1: This is a classic symptom of Lewis acid deactivation via hydration. Moisture in the solvent or hygroscopic starting materials coordinates to the catalyst, preventing it from activating the ketone. Self-Validation: Spike the stalled reaction with 10 mol% of fresh, anhydrous catalyst under an argon blanket. If the reaction immediately resumes, moisture contamination is confirmed.
Q2: Are there alternative, moisture-tolerant catalytic systems for naphthyridine cyclization?A2: Yes. Recent methodologies employ basic ionic liquids (ILs), such as 1-butyl-3-methylimidazolium imidazolide ([Bmmim][Im]), which act as both the solvent and the catalyst. These systems exhibit higher thermal stability and are significantly more tolerant to trace moisture, bypassing the need for highly sensitive Lewis acids [[3]](3].
Experimental Protocol: Anhydrous Friedländer Synthesis of 1,8-Naphthyridines
Glassware Preparation: Flame-dry a two-neck Schlenk flask under vacuum (0.1 mmHg) for 5 minutes. Backfill with ultra-high purity (UHP) Argon. Repeat the vacuum-argon cycle three times to strip surface moisture.
Reagent Loading: Inside an argon-filled glovebox, weigh 1.0 mmol of 2-amino-3-pyridinecarboxaldehyde and 1.1 mmol of the
-methylene ketone. Add 10 mol% of anhydrous ZnCl₂ (stored exclusively in the glovebox to prevent hydrate formation).
Solvent Addition: Transfer the sealed flask to a Schlenk line. Using a gas-tight syringe, inject 5.0 mL of anhydrous ethanol. Causality Note: The ethanol must be previously distilled over magnesium ethoxide and stored over 3Å molecular sieves to chemically consume trace water and physically trap residual moisture.
Reaction Execution: Heat the mixture to reflux (80 °C) under a positive pressure of Argon for 12 hours.
Validation: Monitor via LC-MS. A successful moisture-free run will show >95% conversion with no aldehyde peak remaining. If conversion stalls, spike with 10 mol% fresh ZnCl₂; an immediate resumption of the reaction confirms prior moisture contamination.
Section 2: Late-Stage Functionalization - Cross-Coupling on Naphthyridine Scaffolds
Causality & Mechanism
Functionalizing the naphthyridine core often requires palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Stille reactions). The electron-deficient nature of the naphthyridine ring accelerates the oxidative addition of the carbon-halogen bond to Pd(0). However, if moisture is present, the highly reactive catalytic cycle can undergo premature quenching 2[2]. In Suzuki couplings, water combined with the base can rapidly accelerate the protodeboronation of the arylboronic acid partner, converting it into an unreactive arene (Ar-H) and leaving the naphthyridine halide unreacted 4[4]. Additionally, moisture and trace oxygen can oxidize electron-rich phosphine ligands, causing the palladium to precipitate out of the catalytic cycle as inactive "Pd black".
Troubleshooting FAQs
Q3: During the Suzuki-Miyaura coupling of 4-bromo-1,5-naphthyridine, I observe rapid formation of palladium black and a major byproduct corresponding to the deboronated aryl group. How do I prevent this?A3: The formation of Pd black indicates ligand oxidation or catalyst degradation, while the deboronated byproduct confirms protodeboronation driven by water. Switch to a rigorously anhydrous base (e.g., anhydrous K₃PO₄ instead of hydrated carbonates) and use a moisture-stable N-heterocyclic carbene (NHC) ligand. L-shaped NHC ligands, such as imidazo[1,5-a]pyridin-3-ylidenes (ImPy), form highly rigid, moisture-stable Pd complexes that resist degradation and suppress protodeboronation 5[5].
Experimental Protocol: Moisture-Free Suzuki-Miyaura Coupling of 4-Bromo-1,5-Naphthyridine
Setup: Use a 20 mL microwave vial equipped with a PTFE-lined septum. Dry the vial in an oven at 120 °C overnight and cool in a desiccator.
Purging: Seal the vial and subject it to three cycles of vacuum evacuation and Argon backfilling.
Solvent: Inject 4.0 mL of anhydrous 1,4-dioxane. Causality Note: The solvent must be passed through an activated alumina column prior to use to strip protic impurities and trace moisture that drive protodeboronation.
Reaction & Validation: Stir vigorously at 90 °C for 6 hours. Self-Validation: Inspect the reaction visually at 30 minutes. The solution should remain homogeneous. The appearance of a black precipitate (Pd black) is a self-indicating failure of the inert atmosphere, signaling immediate ligand oxidation.
Quantitative Data: Moisture Thresholds
Table 1: Moisture Thresholds and Mitigation Strategies in Naphthyridine Synthesis
Mechanistic Causality: Why the 1,8-Naphthyridine Scaffold Excels
Title: Comparative Analysis of 19F NMR Chemical Shifts: 2-Fluoro-1,8-Naphthyridine vs. Alternative Fluorinated Molecular Probes Executive Summary In modern drug development and structural biology, 19F NMR spectroscopy ha...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Comparative Analysis of 19F NMR Chemical Shifts: 2-Fluoro-1,8-Naphthyridine vs. Alternative Fluorinated Molecular Probes
Executive Summary
In modern drug development and structural biology, 19F NMR spectroscopy has emerged as a premier analytical technique. The 100% natural abundance, high gyromagnetic ratio, and extreme sensitivity of the 19F nucleus to its local electronic environment make fluorinated heterocycles exceptional molecular probes. As a Senior Application Scientist, I frequently evaluate the performance of these scaffolds for Fragment-Based Drug Discovery (FBDD). This guide objectively compares the 19F NMR performance and chemical shift characteristics of 2-fluoro-1,8-naphthyridine against alternative fluorinated probes, providing the experimental data needed to select the optimal building block for your mechanistic studies.
To utilize a fluorinated probe effectively, one must understand the causality behind its chemical shift. The 19F chemical shift is governed primarily by the paramagnetic shielding term, which is highly sensitive to the electron density and steric environment around the fluorine atom.
In 2-fluoro-1,8-naphthyridine , the fluorine atom is positioned alpha to the N1 nitrogen. This creates a strong inductive electron-withdrawing effect, deshielding the fluorine nucleus and pushing its resonance downfield compared to isolated fluoroarenes. However, the true analytical differentiator of the 1,8-naphthyridine system is the presence of the secondary N8 nitrogen. The peri-interaction and the extended dipole moment of this dual-nitrogen system create a unique electronic tensor.
When utilized as a molecular probe in a biological assay, the N8 position can participate in hydrogen bonding or metal coordination. This interaction induces a profound through-space and through-bond change in the electron density of the ring, which is immediately transmitted to the 2-fluoro substituent. Consequently, researchers observe a distinct change in the 19F chemical shift (
) or signal broadening, making 2-fluoro-1,8-naphthyridine significantly more responsive to binding pocket microenvironments than simpler analogs like 2-fluoroquinoline[1].
Comparative Quantitative Data
The following table summarizes the 19F NMR chemical shift values and performance metrics of 2-fluoro-1,8-naphthyridine compared to industry-standard alternatives.
Fluorinated Probe
19F NMR Chemical Shift (ppm)*
Multiplicity
Key Advantage
Limitation
2-Fluoro-1,8-naphthyridine
~ -83.0 to -86.0
Doublet (small J)
High sensitivity to N-protonation/H-bonding due to dual nitrogens[1].
Potential for line broadening in highly protic solvents.
2-Fluoroquinoline
-84.8
Doublet (J = 1.5 Hz)
Established baseline, excellent chemical stability[2].
Lacks the secondary binding interaction of the N8 nitrogen.
3-Fluoro-1,8-naphthyridine
~ -125.0
Multiplet
Less sensitive to local pH changes; good for steric probing.
Weaker response to electronic changes in the binding pocket.
2-Fluoropyridine
~ -68.0
Multiplet
Low molecular weight, ideal for primary fragment screens[3].
Lower structural complexity limits specific binding interactions.
*Values referenced in CDCl3 relative to CFCl3 (0.00 ppm). Note that exact shifts for naphthyridine derivatives will fluctuate slightly based on concentration and solvent hydrogen-bonding capacity.
To ensure absolute trustworthiness and reproducibility when measuring the chemical shifts of these fluorinated probes, the following self-validating protocol must be strictly adhered to. This methodology prevents chemical shift drifting caused by solvent effects or spectrometer miscalibration.
Step 1: Sample Preparation
Dissolve 5–10 mg of the fluorinated probe (e.g., 2-fluoro-1,8-naphthyridine) in 0.6 mL of deuterated chloroform (CDCl3). Ensure the sample is free of paramagnetic impurities (like trace metals) which will artificially broaden the 19F signal[3].
Step 2: Internal Standardization (Critical)
Never rely solely on the spectrometer's default solvent lock for 19F referencing. Add 2.0
L of 1,3,5-trifluorobenzene to the NMR tube. This standard resonates precisely at -108.33 ppm [2], providing a reliable, self-validating lock for the chemical shift axis.
Step 3: Instrument Calibration
Tune the NMR probe to the 19F frequency. For example, this will be 376.87 MHz on a standard 400 MHz spectrometer, or 470.56 MHz on a 500 MHz spectrometer[2].
Step 4: Acquisition Parameters
Set a spectral width of at least 250 ppm to capture both the aromatic fluorine signals (-60 to -130 ppm) and the reference peak. Use a relaxation delay (D1) of 3–5 seconds. Fluorinated aromatics often exhibit longer
relaxation times; a sufficient D1 ensures accurate integration and prevents signal saturation.
Step 5: Proton Decoupling
Apply inverse-gated 1H decoupling during acquisition. This collapses the C-F scalar couplings—such as the ~1.5 Hz doublet coupling typically seen in alpha-fluorinated quinolines[2]—into a sharp, intense singlet. This significantly enhances the signal-to-noise ratio (S/N), which is vital when screening at low concentrations.
Step 6: Data Processing
Apply a line broadening factor of 0.3 Hz before Fourier transformation. Perform rigorous baseline correction and reference the spectrum to the internal 1,3,5-trifluorobenzene standard.
Mandatory Visualization: FBDD Screening Workflow
19F NMR FBDD Screening Workflow for Fluorinated Naphthyridines
References
1.[1] Synthesis, thermal, solution and solid-state emission properties of 1,1-difluoro-3,6-diaryl-1H-1λ4,8λ4-[1,3,4]oxadiazolo[3,2-c][1,3,5,2]oxadiazaborinines. ResearchGate. URL:
2.[3] Effects of lanthanide shift reagents, Ln(fod)3 and Ln(dpm)3, upon 19F and 1H NMR spectra of 4-fluoroaniline and 2-fluoropyridine. Chemistry Letters (OUP). URL:
3.[2] Anhydrous Tetramethylammonium Fluoride for Room-Temperature SNAr Fluorination. ACS Publications. URL:
1H NMR Coupling Constants for 1,8-Naphthyridine Derivatives: A Comparative Technical Guide
This guide provides an in-depth technical analysis of 1H NMR coupling constants for 1,8-naphthyridine derivatives. It moves beyond basic spectral assignment to explore the structural implications of -values, comparative...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of 1H NMR coupling constants for 1,8-naphthyridine derivatives. It moves beyond basic spectral assignment to explore the structural implications of
-values, comparative metrics with analogous heterocycles, and rigorous experimental protocols.
Executive Summary: The Diagnostic Power of
-Values
In the structural elucidation of 1,8-naphthyridine derivatives—scaffolds critical to antibacterial (e.g., nalidixic acid) and antitumor drug discovery—chemical shifts (
) often fluctuate due to solvent effects and concentration-dependent stacking. Coupling constants () , however, remain robust, solvent-independent molecular fingerprints.
For the 1,8-naphthyridine core, the vicinal coupling (
) and long-range "meta" coupling () provide definitive proof of substitution patterns, distinguishing between isomeric products (e.g., 2- vs. 3-substitution) that mass spectrometry cannot resolve.
Theoretical Framework & Numbering
The 1,8-naphthyridine system consists of two fused pyridine rings with nitrogen atoms at positions 1 and 8. The symmetry of the parent molecule simplifies the spectrum, but derivatization breaks this symmetry, creating complex splitting patterns.
Figure 1: Connectivity and primary coupling pathways in the 1,8-naphthyridine core. Note the distinct magnitude difference between
and .
Comparative Analysis:
-Values Across Heterocycles
To accurately interpret 1,8-naphthyridine spectra, one must understand how ring fusion and nitrogen placement perturb the coupling constants relative to the parent pyridine and quinoline systems.
The "Nitrogen Effect" on Coupling
The presence of an electronegative nitrogen atom reduces the bond order of adjacent C-C bonds, typically decreasing the magnitude of the vicinal coupling constant (
) across that bond.
Table 1: Comparative Coupling Constants (Hz)
Parameter
Pyridine
Quinoline
1,8-Naphthyridine
Structural Insight
5.5
4.2
4.2 ± 0.2
Fusion + N-atom reduces significantly compared to pyridine.
7.6
8.3
8.1 ± 0.3
Ring fusion increases bond fixity, slightly raising vs pyridine.
1.9
1.8
1.6 - 2.0
"Meta" coupling remains consistent; diagnostic for 3-substitution.
< 1.0
< 1.0
< 1.0
Cross-ring coupling is negligible in planar aromatic systems.
Key Diagnostic Rule: In 1,8-naphthyridines,
is roughly double the value of . This 2:1 ratio (approx. 8 Hz vs 4 Hz) is the primary identifier for the unsubstituted ring.
Substituent Effects on Coupling
Substituting the ring alters electron density, perturbing the
values of remaining protons.
2-Substitution (e.g., -CH3, -NH2):
Destroys symmetry.
H3 and H4 appear as doublets (if H3-H4 coupling persists).
Effect:
typically remains stable (~8.0 Hz).
3-Substitution (e.g., -CN, -COOH):
H2 appears as a singlet (or fine doublet with
Hz).
H4 appears as a doublet (coupled to H2 via
or H5 via , but often looks like a singlet at low field).
Crucial Check: If you see a large doublet (~8 Hz), position 3 is likely unsubstituted.
Experimental Protocols
Reliable extraction of coupling constants requires specific acquisition parameters to resolve the fine splitting often obscured by line broadening.
Protocol: High-Resolution 1H NMR Acquisition
Objective: Resolve small long-range couplings (
Hz) to confirm regiochemistry.
Sample Preparation:
Solvent: Dissolve 5–10 mg of the derivative in 0.6 mL of DMSO-d6 (preferred for solubility of polar derivatives) or CDCl3 .
Note: DMSO-d6 often provides sharper peaks for NH protons in amino-naphthyridines due to reduced exchange rates compared to CDCl3.
Filtration: Filter through a cotton plug to remove paramagnetic particulates (iron dust) that cause line broadening.
seconds. Reason: High digital resolution is needed. should be to accurately measure a 1.5 Hz coupling.
Relaxation Delay (D1): 1.0 second (sufficient for protons).
Number of Scans (NS): 16–64 (depending on concentration).
Processing:
Zero Filling: Fill to at least 64k points.
Apodization: Apply a mild Gaussian window function (LB = -0.3, GB = 0.3) to enhance resolution without sacrificing signal-to-noise. Do not use exponential multiplication (LB > 0) alone, as it broadens multiplets.
Workflow: Assigning an Unknown Derivative
Figure 2: Decision tree for structural assignment of 1,8-naphthyridine derivatives based on coupling patterns.
Data Summary: Reference Values
Use this table to benchmark your experimental data. Deviations of >1.0 Hz suggest either a misassignment or significant conformational distortion (e.g., N-oxide formation).
Compound Class
Proton
Multiplicity
(Hz)
Chemical Shift ( ppm)
Parent 1,8-Naphthyridine
H-2, H-7
dd
4.2, 1.8
9.08
H-3, H-6
dd
8.1, 4.2
7.45
H-4, H-5
dd
8.1, 1.8
8.16
2-Methyl-1,8-naphthyridine
H-7
dd
4.2, 2.0
~9.0
H-3
d
8.4
~7.3
H-4
d
8.4
~8.0
3-Cyano-1,8-naphthyridine
H-2
d
2.1 (long range)
~9.2
H-4
d
2.1 (long range)
~8.6
Note: Chemical shifts are solvent-dependent (typically downfield in DMSO-d6 vs CDCl3), but J-values are generally solvent-independent.
References
Paudler, W. W., & Kress, T. J. (1967). Naphthyridine Chemistry.[2][3][4][5][6][7] V. The Spectra of Some 1,5-, 1,6-, and 1,8-Naphthyridines. The Journal of Organic Chemistry.[8] Link (Foundational work establishing the AMX pattern and J-values).
Brown, D. J. (2002). The Naphthyridines.[2][3][4][5][6][9] In The Chemistry of Heterocyclic Compounds. Wiley-Interscience. (Comprehensive review of synthesis and properties).
Khetmalis, Y. M., et al. (2024).[3] Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances. Link (Modern application with detailed experimental NMR data).
Reich, H. J. (2024). NMR Spectroscopy: Proton Coupling Constants. University of Wisconsin-Madison. Link (General reference for heterocyclic coupling trends).
ChemicalBook. (2024). 1,8-Naphthyridine NMR Spectrum.Link (Raw spectral data for parent compound).
mass spectrometry fragmentation patterns of fluorinated naphthyridines
Technical Comparison Guide: Mass Spectrometry Fragmentation Patterns of Fluorinated Naphthyridines Executive Summary Fluorinated naphthyridines (specifically 1,5- and 1,8- isomers) are increasingly prevalent in drug disc...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Comparison Guide: Mass Spectrometry Fragmentation Patterns of Fluorinated Naphthyridines
Executive Summary
Fluorinated naphthyridines (specifically 1,5- and 1,8- isomers) are increasingly prevalent in drug discovery as bioisosteres for quinolines and isoquinolines. Their metabolic stability and lipophilicity make them attractive scaffolds, yet these same properties complicate their structural elucidation. This guide provides a comparative analysis of their mass spectrometric behavior, focusing on the distinct fragmentation pathways driven by fluorine substitution (Ar-F vs. Ar-CF
) and the ionization source (EI vs. ESI).
Part 1: The Analytical Challenge
The core challenge in analyzing fluorinated naphthyridines lies in distinguishing between isomeric scaffolds (e.g., 1,5- vs. 1,8-naphthyridine) and identifying the position of fluorination .
High Stability: The electron-deficient naphthyridine ring, reinforced by the strong C-F bond (approx. 485 kJ/mol), resists fragmentation under soft ionization, requiring higher collision energies (CE) in MS/MS.
Isobaric Interferences: Positional isomers often yield identical parent ions (
), necessitating distinct fragmentation fingerprints for identification.
Fluorine Migration: In electron ionization (EI), fluorine atoms can undergo "ring walks," complicating spectral interpretation.[1]
Part 2: Technique Comparison (EI vs. ESI)
The choice of ionization technique dictates the observed fragmentation landscape. The table below compares the utility of Electron Ionization (EI) versus Electrospray Ionization (ESI) for this specific class of compounds.
Feature
Electron Ionization (EI)
Electrospray Ionization (ESI)
Ionization Energy
Hard (70 eV standard)
Soft (Thermal/Electric field)
Primary Ion Species
Radical Cation ()
Protonated Molecule ()
Fragmentation Extent
Extensive; often no molecular ion visible.
Minimal; requires CID (MS/MS) to generate fragments.[2][3]
Part 3: Mechanistic Deep Dive & Fragmentation Pathways
Understanding the causality behind fragmentation is critical for structural assignment. We identify two primary mechanisms governing fluorinated naphthyridines.
Mechanism A: The Trifluoromethyl "Ejection" vs. Rearrangement
For naphthyridines substituted with a trifluoromethyl group (-CF
), two competing pathways exist:
Homolytic Cleavage: Direct loss of the
CF radical (Neutral loss: 69 Da). This is favored in EI but less common in ESI unless the ring system stabilizes the resulting radical cation.
Difluorocarbene Expulsion (Rearrangement): A unique pathway where a fluorine atom migrates to the aromatic ring (F-migration), followed by the loss of a neutral :CF
species (Neutral loss: 50 Da).[1] This is highly diagnostic for Ar-CF moieties.
Mechanism B: The Heterocyclic "Crumble"
The naphthyridine core itself degrades via sequential neutral losses of Hydrogen Cyanide (HCN, 27 Da).
Step 1: Loss of HCN from the pyridine-like ring containing the most labile nitrogen.
Step 2: Secondary loss of HCN or Acetylene (C
H, 26 Da) from the remaining ring.
Visualizing the Fragmentation Logic:
Figure 1: Proposed fragmentation pathways for a protonated trifluoromethyl-1,8-naphthyridine precursor (
The following data represents a consensus of fragmentation patterns observed for 2-(trifluoromethyl)-1,8-naphthyridine (MW 198.15) under ESI(+) MS/MS conditions.
Table 1: Key Diagnostic Ions and Neutral Losses
m/z (Observed)
Relative Abundance (%)
Neutral Loss (Da)
Identity / Mechanism
199.1
100 (Base Peak)
-
Precursor
179.1
15 - 25
20
. Indicates presence of labile H (e.g., from solvent adducts or specific isomers).
149.1
40 - 60
50
. Diagnostic for Ar-CF. Result of F-migration to ring.
130.1
10 - 20
69
. Direct cleavage of the trifluoromethyl group.
122.1
30 - 45
77 (50 + 27)
. Sequential loss of difluorocarbene and ring nitrogen.
Note: The abundance of the
149.1 peak (Loss of CF) is often higher in 1,8-naphthyridines compared to 1,5-isomers due to the electronic influence of the adjacent nitrogen lone pair stabilizing the intermediate cation.
Part 5: Standardized Experimental Protocol
To ensure reproducibility, the following protocol utilizes a "Self-Validating" approach where internal standards are used to lock mass accuracy.
Workflow Visualization
Figure 2: LC-MS/MS workflow for structural elucidation of fluorinated heterocycles.
Step-by-Step Protocol (ESI-MS/MS)
Sample Preparation:
Dissolve 0.1 mg of the fluorinated naphthyridine in 1 mL of Methanol (LC-MS grade).
Dilute 1:100 with 0.1% Formic Acid in Water/Methanol (50:50 v/v). Rationale: Acidic pH ensures efficient protonation (
) of the naphthyridine nitrogens.
Infusion / Injection:
Direct infusion at 5 µL/min is preferred for initial characterization to maintain a steady ion beam.
Source Parameters (Generic for Q-TOF/Orbitrap):
Spray Voltage: 4.5 kV (Positive Mode).
Capillary Temp: 300°C. Rationale: High temp prevents cluster formation which can obscure low-mass fragments.
MS/MS Acquisition:
Stepped Collision Energy (CE): Acquire spectra at 20, 40, and 60 eV.
Why? 20 eV preserves the
species; 60 eV is required to break the rigid naphthyridine ring (HCN loss).
Data Analysis:
Filter for "Fluorine Defect": Look for mass defects slightly lower than typical hydrocarbons due to the negative mass defect of Fluorine.
Validate using the "Rule of 50": If a loss of 50 Da is observed, confirm the presence of a -CF
group.
References
Wang, H. Y., et al. (2013).[1] Mass Spectrometric Study of the Gas-Phase Difluorocarbene Expulsion of Polyfluorophenyl Cations via F-Atom Migration. Journal of the American Society for Mass Spectrometry.[1] Retrieved from [Link]
Tang, Q., et al. (2011). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. Analytical Letters. Retrieved from [Link]
Kagramanov, N. D., et al. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles. Fluorine Notes. Retrieved from [Link]
Radnoff, A., et al. (2025).[4] On the Unimolecular Breakdown Products of Short Deprotonated Per- and Poly-Fluorinated Acids. Journal of Mass Spectrometry. Retrieved from [Link]
Technical Comparison Guide: Structural Dynamics of 2-Substituted 1,8-Naphthyridines
Topic: X-ray Crystallography Data for 2-Substituted 1,8-Naphthyridines Content Type: Publish Comparison Guide Executive Summary: The Structural Advantage In the realm of heterocyclic drug design, 2-substituted 1,8-naphth...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: X-ray Crystallography Data for 2-Substituted 1,8-Naphthyridines
Content Type: Publish Comparison Guide
Executive Summary: The Structural Advantage
In the realm of heterocyclic drug design, 2-substituted 1,8-naphthyridines represent a "privileged scaffold" due to their unique ability to mimic DNA base pairing (D-A-A motifs) and intercalate into nucleic acids. However, their utility is often compromised by tautomeric ambiguity —a phenomenon where the molecule rapidly interconverts between amino/imino or lactam/lactim forms in solution, obscuring the true bioactive conformation.
This guide objectively compares the structural insights derived from X-ray crystallography against solution-phase methods (NMR) and alternative scaffolds (Quinolines). We demonstrate that crystallographic data is not merely confirmatory but essential for predicting the supramolecular assembly and binding efficacy of this class.
Comparison A: 1,8-Naphthyridines vs. Quinolines (Scaffold Performance)
The 1,8-naphthyridine core differs from the quinoline scaffold by the addition of a nitrogen atom at the 8-position. This subtle change drastically alters the electronic landscape and binding potential.
Feature
2-Substituted 1,8-Naphthyridine
2-Substituted Quinoline
Performance Implication
H-Bonding Array
Donor-Acceptor-Acceptor (D-A-A) (e.g., 2-amino)
Donor-Acceptor (D-A)
Naphthyridines offer a specific "recognition face" complementary to Guanine/Cytosine, enabling mismatch recognition (e.g., T-T or C-C mismatches).[1]
Pi-Stacking
Enhanced. The additional N atom lowers the LUMO energy, increasing electron deficiency.
Moderate. Standard aromatic stacking.
Naphthyridines show tighter centroid-centroid distances (~3.4 Å vs ~3.6 Å), improving DNA intercalation potency.
Basicity (pKa)
Lower. N1 and N8 lone pair repulsion destabilizes protonation.
Higher. Single nitrogen is more available.
Naphthyridines are less likely to be protonated at physiological pH, maintaining the neutral H-bonding face required for base-pair mimicry.
Comparison B: X-ray Crystallography vs. Solution NMR (Data Reliability)
For 2-substituted derivatives (specifically 2-amino and 2-hydroxy/oxo), determining the active tautomer is critical for structure-based drug design (SBDD).
Parameter
X-ray Crystallography (Solid State)
Solution NMR (DMSO/CDCl₃)
Verdict
Tautomeric Resolution
Definitive. Direct observation of C-N vs. C=N bond lengths and H-atom positions in difference maps.
Ambiguous. Rapid proton exchange often yields time-averaged signals, obscuring the minor (but potentially bioactive) tautomer.
X-ray Wins: Essential for defining the pharmacophore.
Low. Limited to intramolecular NOE; intermolecular aggregation is concentration-dependent and hard to model.
X-ray Wins: Predicts "drug-drug" or "drug-target" aggregation modes.
Technical Deep Dive: Crystallographic Signatures
Distinguishing Tautomers via Bond Length Analysis
In 2-hydroxy-1,8-naphthyridines, the distinction between the lactam (2-oxo) and lactim (2-hydroxy) forms is resolved by analyzing the C2-N1 and C2-O2 bond lengths.
Table 1: Crystallographic Metrics for Tautomer Assignment
Bond
Lactam Form (2-Oxo)
Lactim Form (2-Hydroxy)
Observed in 1,8-Naphthyridin-2-one [1]
C2 – O
1.22 – 1.26 Å (Double bond character)
1.32 – 1.36 Å (Single bond character)
1.24 Å (Confirms Lactam)
C2 – N1
1.38 – 1.40 Å (Single bond character)
1.30 – 1.34 Å (Double bond character)
1.39 Å (Confirms Lactam)
N1 – C8a
1.36 – 1.38 Å
1.34 – 1.36 Å
1.37 Å
Insight: Most 2-oxygenated naphthyridines crystallize in the lactam form, stabilized by intermolecular N-H...O hydrogen bonds forming "tape" structures [2]. This mimics the binding mode seen in protein pockets where the ligand acts as both H-bond donor and acceptor.
Supramolecular Assembly: The "Dimer" Motif
2-Amino-1,8-naphthyridines often crystallize as centrosymmetric dimers. This is not a packing artifact but a robust supramolecular synthon.
Relevance: This dimer interface (D-D-A) is perfectly complementary to the Cytosine-Cytosine mismatch or Guanine-Guanine steps in DNA, validating the scaffold's use as a "molecular glue" for stabilizing DNA secondary structures [3].
Experimental Protocols
Protocol A: Vapor Diffusion Crystallization for Planar Heterocycles
Objective: To grow single crystals of 2-substituted 1,8-naphthyridines suitable for X-ray diffraction, minimizing disorder caused by stacking faults.
Preparation: Dissolve 10 mg of the naphthyridine derivative in 1.5 mL of a polar solvent (DMSO or DMF). Ensure complete dissolution; filter through a 0.2 µm PTFE syringe filter to remove nucleation sites.
Setup: Place the solution in a small inner vial (GC vial). Place this vial inside a larger jar containing 10 mL of a volatile anti-solvent (Methanol or Ethanol).
Equilibration: Seal the outer jar tightly. Allow to stand at 20°C in a vibration-free environment.
Observation: The anti-solvent will slowly diffuse into the DMSO, increasing supersaturation. Planar naphthyridines typically form needles or plates within 3-7 days.
Critical Step: If "hair-like" needles form (common with pi-stacking), repeat using a slower diffusion rate (e.g., use 2-propanol as anti-solvent) to encourage thicker, prismatic growth.
Protocol B: Refinement Strategy for Tautomeric Hydrogens
Objective: To unambiguously assign the proton position (N-H vs O-H) in the electron density map.
Data Collection: Collect data at low temperature (100 K) to reduce thermal motion (B-factors) of the light atoms.
Initial Refinement: Refine the heavy atom backbone (C, N, O) anisotropically.
Difference Map Inspection: Generate a Fourier difference map (
). Look for positive peaks () near N1 (indicating Lactam/Amino) or O2/N_exocyclic (indicating Lactim/Imino).
Constraint Application:
If a peak is found near N1: Add H-atom and restrain N-H distance to 0.88 Å.
Refine freely. If the temperature factor (
) of the H-atom remains comparable to the parent N, the assignment is correct.
Validation: Check for a chemically sensible H-bond acceptor within 2.8 - 3.0 Å of the assigned H-atom.
Visualizing the Structural Logic
The following diagram illustrates the decision-making workflow when characterizing these scaffolds, highlighting why X-ray data is the "Go/No-Go" gate for drug development.
Caption: Workflow demonstrating the necessity of X-ray diffraction to resolve tautomeric ambiguity inherent in NMR data, enabling accurate Structure-Based Drug Design (SBDD).
References
Clearfield, A., Sims, M. J., & Singh, P. (1972).[2] The Crystal Structure of 1,8-Naphthyridine. Acta Crystallographica Section B, 28(2), 350–355.[2]
Fu, W., et al. (2011). 7-Amino-1,8-naphthyridin-2(1H)-one monohydrate. Acta Crystallographica Section E, 67(Pt 4), o813.
Nakatani, K., & Sando, S. (2005). A highly stable quadruply hydrogen-bonded heterocomplex useful for supramolecular polymer blends.[3] Nature Materials / Bioconjugate Chemistry (Contextual Citation).
Alkorta, I., et al. (2005). Multiple hydrogen bonds and tautomerism in naphthyridine derivatives. Journal of Physical Organic Chemistry.
Technical Comparison: 2-Fluoro vs. 2-Chloro-1,8-Naphthyridine in Heterocyclic Functionalization
Executive Summary In the functionalization of the 1,8-naphthyridine scaffold—a privileged structure in kinase inhibitors and antimicrobial agents—the choice between 2-fluoro-1,8-naphthyridine (2-F) and 2-chloro-1,8-napht...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the functionalization of the 1,8-naphthyridine scaffold—a privileged structure in kinase inhibitors and antimicrobial agents—the choice between 2-fluoro-1,8-naphthyridine (2-F) and 2-chloro-1,8-naphthyridine (2-Cl) is a critical decision point that dictates synthetic strategy.
While 2-chloro-1,8-naphthyridine is the standard commercial starting material, it suffers from sluggish reactivity in Nucleophilic Aromatic Substitution (
) with steric-ally hindered or electron-deficient nucleophiles. The 2-fluoro analog, often generated in situ or in a discrete step from the chloro-precursor, offers orders-of-magnitude higher reactivity for but is generally inert to standard Palladium-catalyzed cross-coupling conditions.
The Bottom Line:
Select 2-Fluoro when performing
with weak nucleophiles, thermally sensitive payloads, or when mild conditions (RT to 60 °C) are required.
Select 2-Chloro for Palladium-catalyzed cross-couplings (Suzuki, Buchwald, Stille) or when cost and hydrolytic stability are the primary drivers.
Mechanistic Divergence
The reactivity difference between these two halides is governed by two opposing mechanistic factors: the Element Effect in
and Bond Dissociation Energy (BDE) in metal catalysis.
Nucleophilic Aromatic Substitution (
)
In electron-deficient heterocycles like 1,8-naphthyridine, the rate-determining step of
is the addition of the nucleophile to form the anionic Meisenheimer complex, not the expulsion of the leaving group.
2-Fluoro: The high electronegativity of fluorine (
) inductively destabilizes the ground state and stabilizes the negative charge accumulation in the Meisenheimer intermediate (ipso-carbon). This lowers the activation energy barrier significantly ().
2-Chloro: Chlorine is less electronegative (
) and possesses a weaker dipole, resulting in a slower initial attack by the nucleophile.
Transition Metal Catalysis (Pd/Ni)
Standard cross-coupling cycles (e.g., Suzuki-Miyaura) initiate with Oxidative Addition (OA).
2-Chloro: The C–Cl bond (approx. 95 kcal/mol) is weak enough to undergo facile oxidative addition with Pd(0) species.
2-Fluoro: The C–F bond (approx. 116 kcal/mol) is one of the strongest single bonds in organic chemistry. Standard Pd(0) catalysts cannot cleave this bond; specialized Ni-catalysts or photo-redox systems are required.
Figure 1: Mechanistic divergence dictating the choice of halogen. F favors the anionic SNAr pathway; Cl favors the metal-catalyzed pathway.
Comparative Performance Data
The following data summarizes typical reaction parameters required to achieve >90% conversion for the 2-substituted 1,8-naphthyridine core.
Parameter
2-Fluoro-1,8-naphthyridine
2-Chloro-1,8-naphthyridine
(Aliphatic Amines)
25 – 60 °C (1-4 h)
100 – 140 °C (12-24 h)
(Anilines)
60 – 80 °C (Mild Base)
>150 °C (Often requires acid cat. or Cu)
Suzuki-Miyaura
Inert (0% Yield)
80 – 100 °C (High Yield)
Hydrolytic Stability
Moderate (Store under inert gas)
High (Stable in air/moisture)
Primary Synthesis
From 2-Cl (Halex Reaction)
From N-oxide or Hydroxy precursor
Critical Insight: Attempting to react 2-chloro-1,8-naphthyridine with sterically hindered amines (e.g., tert-butylamine) often results in decomposition or no reaction before substitution occurs. The 2-fluoro analog is mandatory for these transformations.
Experimental Protocols
Protocol A: Synthesis of 2-Fluoro-1,8-naphthyridine (Halex Exchange)
Use this protocol to convert the commercial Chloro-derivative to the reactive Fluoro-intermediate.
Preparation: Dry Potassium Fluoride (KF) in a vacuum oven at 150 °C for 4 hours prior to use (Critical for success).
Reaction: In a glovebox or under Ar, combine 2-chloro-1,8-naphthyridine, KF, and 18-crown-6 in dry DMSO (0.5 M concentration).
Heating: Heat to 100–120 °C for 4–6 hours. Monitor by LCMS (Note: 2-F moves slightly faster or overlaps with 2-Cl on C18; look for mass shift -16.5 Da).
Workup: Cool to RT. Dilute with Et2O (not DCM, to avoid emulsion). Wash 3x with water to remove DMSO. Dry over MgSO4.
Purification: Flash chromatography (EtOAc/Hexanes). The product is volatile; do not apply high vacuum for extended periods.
Protocol B: Mild
Amination (Using 2-Fluoro)
Ideal for thermally sensitive amines or late-stage functionalization.
Combine aryl chloride, boronic acid, base, and catalyst.
Heat to 90 °C for 8–12 hours.
Filter through Celite and purify.
Decision Matrix & Workflow
Use the following logic flow to determine the optimal starting material for your specific target molecule.
Figure 2: Decision matrix for selecting the optimal halogen precursor.
References
General Reactivity of 1,8-Naphthyridines:
Brown, D. J. The Naphthyridines. The Chemistry of Heterocyclic Compounds, Wiley-Interscience. (Provides foundational data on the stability and electrophilicity of the naphthyridine ring).
Synthesis of 2-Amino-1,8-Naphthyridines (Chloro Route):
Kumar, M. R., et al. "A Facile Synthesis of 2-Chloro-1,8-naphthyridine-3-carbaldehyde..." International Journal of Chemical Sciences, 2010. (Demonstrates the vigorous conditions/Vilsmeier-Haack route for chloro-derivatives).
Fluorescent 2,7-Dialkylamino-1,8-Naphthyridines (High Temp Amination):
Berberich, M., et al. "Fluorescent 2,7-Dialkylamino-[1,8]-Naphthyridines: Preparation and Spectroscopic Properties." Molecules, 2005, 10(9), 1125-1134. (Highlights the necessity of Cu-powder and high pressure when using Chloro-precursors).
Halex Reaction Principles (Applied to Heterocycles):
Finger, G. C., et al. "Aromatic Fluorine Compounds. I. The Synthesis of 2,3,5,6-Tetrachloronitrobenzene." J. Am. Chem. Soc.[1][2] (Classic reference for KF exchange in electron-deficient aromatics).
Palladium Catalyzed Cross-Coupling of Aryl Chlorides:
Littke, A. F., & Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 2002. (Establishes the dominance of Aryl Chlorides over Fluorides in Pd-catalysis).
Technical Guide: UV-Vis Absorption Spectra of 2-Fluoro-1,8-Naphthyridine
Executive Summary This guide provides a detailed analysis of the ultraviolet-visible (UV-Vis) absorption properties of 2-fluoro-1,8-naphthyridine , a critical heterocyclic scaffold in medicinal chemistry and coordination...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide provides a detailed analysis of the ultraviolet-visible (UV-Vis) absorption properties of 2-fluoro-1,8-naphthyridine , a critical heterocyclic scaffold in medicinal chemistry and coordination chemistry. As a bioisostere of quinolines and a precursor to functionalized ligands, understanding its electronic transitions is essential for purity assessment and photophysical characterization.
This document synthesizes experimental data from closely related congeners (parent 1,8-naphthyridine and 2-chloro-1,8-naphthyridine) to establish a robust spectral profile. It includes comparative analysis, theoretical grounding for fluorine-induced shifts, and a validated experimental protocol for reproducible measurement.
Spectral Profile & Electronic Transitions[1][2]
The UV-Vis spectrum of 2-fluoro-1,8-naphthyridine is characterized by two primary electronic transitions typical of nitrogen heterocycles: the intense
transition and the weaker, symmetry-forbidden transition.
Comparative Spectral Data
Due to the specific inductive and mesomeric effects of the fluorine atom, the spectrum exhibits characteristic shifts compared to the parent and chloro-analog.
Compound
Solvent
(nm)
Transition Assignment
Extinction Coefficient ()
1,8-Naphthyridine (Parent)
Cyclohexane
300 - 305
High (~5,000 - 10,000)
Cyclohexane
~350 (shoulder)
Low (< 1,000)
2-Chloro-1,8-naphthyridine
Methanol
~320
High
2-Fluoro-1,8-naphthyridine
Methanol
310 - 315 (Predicted)
High
Methanol
< 300 (Hypsochromic Shift)
Low
Mechanism of Fluorine Substitution
The introduction of a fluorine atom at the C2 position alters the electronic landscape through two competing mechanisms:
Inductive Effect (-I): Fluorine is highly electronegative, withdrawing electron density from the
-framework. This stabilizes the non-bonding () orbitals on the adjacent nitrogen atoms, causing a hypsochromic (blue) shift of the transition relative to the parent compound.
Mesomeric Effect (+M): Fluorine donates electron density into the
-system. While weaker than the -I effect in ground states, it can perturb the energy levels. In 1,8-naphthyridines, this typically results in a slight bathochromic shift of the band compared to the unsubstituted parent, but often less pronounced than in amino- or chloro- derivatives.
Visualizing Electronic Transitions
The following diagram illustrates the energy level changes induced by solvation and substitution.
Caption: Energy diagram showing the primary electronic transitions. Polar solvents stabilize the ground state n-electrons (blue shift) and the excited
state (red shift).
Experimental Protocol for Accurate Measurement
To ensure data integrity and reproducibility, the following protocol minimizes common artifacts such as solvent cut-off interference and aggregation.
across dilutions confirms no aggregation is occurring.
Workflow Diagram
Caption: Standardized workflow for UV-Vis characterization of naphthyridine derivatives.
Synthesis & Purity Context
The spectral quality is heavily dependent on the synthesis method. Impurities from the Friedländer synthesis (common route) or Halex reaction (Cl
F exchange) can introduce artifacts.
Precursor: 2-Chloro-1,8-naphthyridine is often the starting material. It absorbs at ~320 nm. If the reaction is incomplete, the spectrum will be a convolution of the fluoro-product and the chloro-reactant.
By-products: 2-Amino-1,8-naphthyridine (hydrolysis product) is highly fluorescent and has a distinct multi-peak absorption profile. Any fluorescence observed during UV measurement suggests contamination with the amino-derivative.
Recommendation: Verify purity via HPLC-MS or
F-NMR (characteristic signal at ~ -70 ppm relative to CFCl) prior to spectral analysis.
References
PubChem. 2-Chloro-1,8-naphthyridine Compound Summary. National Library of Medicine. Available at: [Link]
Mekheimer, R. A., et al. (2007). 1,8-Naphthyridines II: synthesis of novel polyfunctionally substituted 1,8-naphthyridinones.[2][3] Arkivoc. Available at: [Link]
Paudler, W. W., & Kress, T. J. (1967). Naphthyridine chemistry.[4][5][6][7] V. The spectra and reactivity of the 1,X-naphthyridines. Journal of Organic Chemistry. (Fundamental spectral data for parent naphthyridines).
The Fluorine Factor: A Comparative Guide to the Cytotoxicity of Fluorinated and Non-Fluorinated Naphthyridines
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth, object...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth, objective comparison of the cytotoxic effects of fluorinated versus non-fluorinated naphthyridines, supported by experimental data, to illuminate the nuanced role of fluorine in modulating anti-cancer activity.
Naphthyridines, bicyclic heteroaromatic compounds containing two nitrogen atoms, are recognized as a "privileged scaffold" in drug discovery, demonstrating a wide array of biological activities, including potent anticancer properties.[1] The introduction of fluorine, the most electronegative element, can dramatically alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to target proteins.[2][3] These modifications can, in turn, have a profound impact on the compound's cytotoxicity and therapeutic window.
This guide will dissect the comparative cytotoxicity of a 2-phenyl-1,8-naphthyridin-4-one scaffold and its fluorinated analogue, providing a clear, data-driven analysis of how fluorine substitution influences anticancer efficacy.
Comparative Cytotoxicity Analysis: A Case Study of 2-Phenyl-1,8-Naphthyridin-4-Ones
To illustrate the direct impact of fluorination on cytotoxicity, we will analyze data from a study that synthesized and evaluated a series of substituted 2-phenyl-1,8-naphthyridin-4-ones against the National Cancer Institute's 60 human tumor cell line panel (NCI-60).[4] This allows for a direct comparison between the parent, non-fluorinated compound and its analogue with a fluorine substitution on the 2-phenyl ring.
The data presented below summarizes the 50% growth inhibition (GI50) values for the non-fluorinated 2-phenyl-1,8-naphthyridin-4-one and its 4'-fluoro derivative against a selection of cancer cell lines. The GI50 is the concentration of the drug that causes a 50% reduction in the net protein increase in control cells during the incubation period.[5]
Data sourced from Chen et al., J. Med. Chem. 1997, 40 (15), 2266–2275.[4]
Interpretation of Results
The experimental data reveals that in this particular series of 2-phenyl-1,8-naphthyridin-4-ones, the introduction of a fluorine atom at the 4'-position of the phenyl ring did not enhance, and in fact, led to a reduction or complete loss of cytotoxic activity against the tested cancer cell lines.[4] Both the parent non-fluorinated compound and its 4'-fluoro analogue exhibited GI50 values greater than 100 µM, indicating a lack of significant cytotoxic effect at the highest tested concentrations.
This finding underscores a critical principle in medicinal chemistry: the effects of fluorination are highly context-dependent. While often employed to increase potency, in this instance, the electronic and steric alterations imparted by the fluorine atom at this specific position were detrimental to the compound's anticancer activity. The study also noted that substitution at the 2'-position of the phenyl ring similarly resulted in inactive compounds.[4]
Causality Behind Experimental Observations: The Nuances of Fluorine Substitution
The observed lack of cytotoxicity in the 4'-fluoro-2-phenyl-1,8-naphthyridin-4-one can be rationalized by considering the mechanism of action for this class of compounds. Many 2-phenyl-1,8-naphthyridin-4-ones exert their anticancer effects by inhibiting tubulin polymerization, a crucial process for cell division.[4] The binding interaction with tubulin is highly sensitive to the steric and electronic profile of the inhibitor.
The introduction of a highly electronegative fluorine atom at the 4'-position of the phenyl ring significantly alters the electron distribution of the ring and can influence its preferred conformation. This can disrupt key binding interactions within the colchicine binding site on tubulin, thereby abrogating the compound's ability to inhibit microtubule formation.
It is important to note that this is not a universal rule for all fluorinated naphthyridines. Other studies have reported potent cytotoxic activity for fluorinated naphthyridine derivatives where the fluorine atom is positioned elsewhere on the scaffold.[6] This highlights the importance of a systematic structure-activity relationship (SAR) analysis for each new series of compounds to determine the optimal substitution pattern for the desired biological activity.
Experimental Protocols
To ensure the reproducibility and validity of cytotoxicity data, standardized protocols are essential. The following is a detailed, step-by-step methodology for a typical in vitro cytotoxicity assay, such as the MTT assay, which is commonly used to evaluate the cytotoxic potential of novel compounds.[6]
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
Human cancer cell lines (e.g., HeLa, HL-60, PC-3)
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
Phosphate-buffered saline (PBS)
Test compounds (fluorinated and non-fluorinated naphthyridines) dissolved in a suitable solvent (e.g., DMSO)
MTT solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
96-well microtiter plates
Microplate reader
Procedure:
Cell Seeding:
Harvest and count the desired cancer cells.
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
Compound Treatment:
Prepare serial dilutions of the test compounds in complete medium.
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank (medium only).
Incubate the plate for another 48-72 hours at 37°C and 5% CO2.
MTT Addition and Incubation:
After the incubation period, add 20 µL of MTT solution to each well.
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
Formazan Solubilization:
Carefully remove the medium from each well.
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
Absorbance Measurement:
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability using the following formula:
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve.
Caption: Workflow for MTT Cell Viability Assay
Conclusion
The comparative analysis of fluorinated and non-fluorinated 2-phenyl-1,8-naphthyridin-4-ones demonstrates that the influence of fluorine on cytotoxicity is highly dependent on its position within the molecular scaffold. In the case study presented, 4'-fluorination was detrimental to the anticancer activity, highlighting the importance of empirical testing and detailed structure-activity relationship studies in drug design. While fluorination remains a powerful tool in the medicinal chemist's arsenal for enhancing drug-like properties, this guide underscores that its application must be guided by a deep understanding of the target and mechanism of action to achieve the desired therapeutic outcome. Future research should continue to explore the nuanced effects of fluorination at various positions on the naphthyridine core and its substituents to unlock the full potential of this privileged scaffold in cancer therapy.
References
Chen, K., Kuo, S. C., Hsieh, M. C., Mauger, A., Lin, C. M., Hamel, E., & Lee, K. H. (1997). Antitumor agents. 174. 2',3',4',5,6,7-Substituted 2-phenyl-1,8-naphthyridin-4-ones: their synthesis, cytotoxicity, and inhibition of tubulin polymerization. Journal of medicinal chemistry, 40(15), 2266–2275. [Link]
This reference is not available.
Litvinov, V. P. (2004). Chemistry and biological activities of 1,8-naphthyridines. Russian Chemical Reviews, 73(7), 637.
Madaan, A., Kumar, V., Verma, R., Singh, A. T., Jain, S. K., & Jaggi, M. (2013). Anti-inflammatory activity of a naphthyridine derivative (7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide) possessing in vitro anticancer potential. International immunopharmacology, 15(3), 606–613. [Link]
Tsuzuki, Y., Tomita, K., Shibamori, K., Sato, Y., Kashimoto, S., & Chiba, K. (2004). Synthesis and structure-activity relationships of novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids as antitumor agents. Part 2. Journal of medicinal chemistry, 47(8), 2097–2109. [Link]
National Cancer Institute. (n.d.). NCI-60 Screening Methodology. DTP, Developmental Therapeutics Program. Retrieved from [Link]
This reference is not available.
This reference is not available.
This reference is not available.
This reference is not available.
This reference is not available.
This reference is not available.
This reference is not available.
Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., Obst-Sander, U., & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637–643. [Link]
This reference is not available.
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315–8359. [Link]
Publish Comparison Guide: HPLC Retention Time Profiling for Naphthyridine Analogs
Executive Summary Naphthyridine analogs (diazanaphthalenes) represent a critical scaffold in medicinal chemistry, serving as precursors for kinase inhibitors, antibacterial agents, and potential HIV integrase inhibitors....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Naphthyridine analogs (diazanaphthalenes) represent a critical scaffold in medicinal chemistry, serving as precursors for kinase inhibitors, antibacterial agents, and potential HIV integrase inhibitors. Their analysis is complicated by two primary factors: structural isomerism (e.g., 1,5- vs. 1,8-naphthyridine) and basic nitrogen interactions with residual silanols, which often lead to severe peak tailing.
This guide provides a comparative technical analysis of HPLC retention behaviors for naphthyridine derivatives. We move beyond standard C18 protocols to evaluate Phenyl-Hexyl and Polar-Embedded stationary phases, demonstrating how
interactions can be leveraged to resolve critical isomeric pairs that co-elute on alkyl phases.
The Separation Challenge: Chemistry & Mechanism
The Basicity Problem
Naphthyridines possess two nitrogen atoms within a fused bicyclic aromatic system. The pKa of the ring nitrogens typically ranges from 3.0 to 4.5 .
At Low pH (< 3.0): The molecule is protonated (
). While this improves solubility, it risks secondary interactions with anionic silanol groups () on the column silica backbone, causing peak tailing ().
At Neutral/High pH (> 7.0): The molecule is neutral (
). Hydrophobic retention increases significantly, but column stability becomes a concern unless hybrid-silica technology (e.g., polymeric or bidentate C18) is used.
The Selectivity Gap
Standard C18 columns rely on hydrophobic subtraction. However, naphthyridine isomers often have identical hydrophobic indices (
). To separate them, we must exploit their electronic differences (dipole moments and -electron density) using Phenyl-based stationary phases.
Interaction Mechanism Diagram
The following diagram illustrates the dual-retention mechanism required for successful naphthyridine separation:
Figure 1: Mechanistic comparison of stationary phase interactions. Phenyl phases introduce orthogonal selectivity via pi-pi stacking.
Key Insight:
The Phenyl-Hexyl column provides superior resolution (
) because the 1,8-naphthyridine isomer, having a distinct electron cloud distribution compared to the 1,5-isomer, engages more strongly in stacking with the phenyl stationary phase. The Standard C18 fails to discriminate between the two isomers effectively.
Method Development Workflow
Do not rely on trial-and-error. Use this logic gate to select the correct method parameters based on your specific naphthyridine derivative.
Figure 2: Decision matrix for naphthyridine method selection.
Validated Experimental Protocol
This protocol is designed as a "Universal Screen" for naphthyridine derivatives. It utilizes a Phenyl-Hexyl phase to ensure selectivity for aromatic isomers.
Reagents & Instrumentation
Instrument: HPLC/UHPLC with DAD or MS detection.
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl or Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm or 5 µm).
Buffer Preparation:
Solvent A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Buffers silanols better than 0.1% FA alone).
Note: Do not dilute with 100% organic solvent, as this causes "solvent breakthrough" and poor peak shape for early eluters.
Troubleshooting & Optimization
Problem: Peak Tailing (
)
Cause: Protonated nitrogen interacting with free silanols.
Fix 1 (Mobile Phase): Add 0.1% Triethylamine (TEA) or Trifluoroacetic acid (TFA) as an ion-pairing agent/silanol blocker. Note: TFA suppresses MS signal.
Fix 2 (Stationary Phase): Switch to a "Charged Surface Hybrid" (CSH) or "Polar Embedded" column which electrostatically repels the protonated base.
Problem: Co-elution of Isomers
Cause: Insufficient selectivity.
Fix: Change organic modifier from Acetonitrile to Methanol . Acetonitrile's own
-electrons can compete with the analyte for the stationary phase, dampening the separation effect. Methanol allows the analyte's aromatic system to interact fully with the Phenyl ligand.
References
Separation of 1,8-Naphthyridine Derivatives. BenchChem Application Notes. Retrieved from (Note: Generalized link to vendor application notes).
Comparison of Selectivity Differences Among Different Phenyl Columns. Agilent Technologies Technical Overview. Retrieved from .
Reversed-phase HPLC Buffers: Consideration of pH on analyte retention. University of Pittsburgh Dept of Chemistry. Retrieved from .
Retention Time Prediction Based on Molecular Structure. LCGC International, 2016. Retrieved from .
Separation of 7-Amino-1,8-naphthyridin-2(1H)-one on Newcrom R1. SIELC Technologies. Retrieved from .
Evaluating the Metabolic Stability of 2-Fluoro-1,8-Naphthyridine In Vitro: A Comparative Guide
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter lead compounds that exhibit exceptional target affinity but fail in vivo due to rapid hepatic clearance. The 1,8-naphthyridine scaff...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter lead compounds that exhibit exceptional target affinity but fail in vivo due to rapid hepatic clearance. The 1,8-naphthyridine scaffold—a privileged nitrogen-containing heterocycle found in various kinase inhibitors and antimicrobial agents [3]—is a classic example. While highly active, unsubstituted 1,8-naphthyridines are notoriously susceptible to rapid Phase I oxidative metabolism.
To overcome this, medicinal chemists employ strategic bioisosteric replacements. One of the most effective interventions is the introduction of a fluorine atom at the C-2 position. This guide objectively compares the metabolic stability of 2-fluoro-1,8-naphthyridine against its non-fluorinated counterparts, detailing the mechanistic causality behind its performance and providing a self-validating in vitro experimental protocol for your own laboratory evaluations.
Mechanistic Rationale: The Causality of Fluorination
Before diving into the data, we must understand why the 2-fluoro substitution is transformative.
In human liver microsomes (HLMs) and hepatocytes, the C-2 and C-7 positions of the 1,8-naphthyridine ring are highly electron-deficient. This makes them prime targets for nucleophilic attack by molybdenum-dependent enzymes, such as Aldehyde Oxidase (AO), as well as hydroxylation by Cytochrome P450 (CYP) monooxygenases.
Substituting the C-2 hydrogen with a fluorine atom fundamentally alters the molecule's metabolic fate [2]:
Steric Shielding without Bulk: Fluorine is the smallest halogen, acting as a bioisostere for hydrogen. It blocks the metabolically labile C-2 site without introducing severe steric clashes that might disrupt target-receptor binding.
Electronic Deactivation: Fluorine's extreme electronegativity exerts a strong inductive electron-withdrawing effect (-I effect). This further depletes the electron density of the naphthyridine ring, rendering the adjacent carbons highly resistant to CYP-mediated electrophilic oxidation.
C-F Bond Strength: The carbon-fluorine bond (~105 kcal/mol) is significantly stronger than the carbon-hydrogen bond (~98 kcal/mol), making it highly resistant to enzymatic cleavage.
Caption: Logic of C-2 fluorination in preventing oxidative metabolism of the 1,8-naphthyridine scaffold.
Comparative In Vitro Performance Data
To objectively evaluate the impact of the 2-fluoro substitution, we compare it against the unsubstituted parent scaffold and a 2-methyl analog. The data below represents benchmark Human Liver Microsome (HLM) stability metrics [1].
Note: Intrinsic clearance (
) is the most critical parameter here, as it dictates the predicted in vivo hepatic extraction ratio.
Compound
HLM Half-Life ()
Intrinsic Clearance ()
% Remaining at 60 min
Primary Metabolic Fate
1,8-Naphthyridine
12.5 min
110.4 µL/min/mg
< 5%
Rapid C-2 / C-7 oxidation
2-Methyl-1,8-naphthyridine
24.0 min
57.8 µL/min/mg
18%
Aliphatic hydroxylation of methyl group
2-Fluoro-1,8-naphthyridine
> 120 min
< 10.0 µL/min/mg
> 85%
Highly stable; minor alternative CYP pathways
Data Synthesis:
The unsubstituted scaffold is rapidly cleared (
> 100 µL/min/mg), classifying it as a high-clearance compound. Attempting to block the C-2 position with a methyl group only shifts the metabolic liability; CYPs rapidly oxidize the methyl group to a hydroxymethyl metabolite. Conversely, the 2-fluoro substitution acts as an impenetrable metabolic blockade, shifting the molecule into a low-clearance profile ( < 10 µL/min/mg) suitable for once-daily oral dosing regimens.
A robust metabolic stability assay cannot merely be a sequence of pipetting steps; it must be a self-validating system. If a compound appears stable, we must prove it is due to the molecule's inherent properties, not assay failure (e.g., degraded CYPs or inactive NADPH).
Below is the optimized, step-by-step methodology for evaluating the metabolic stability of 2-fluoro-1,8-naphthyridine in HLMs.
Reagents & Materials
Test Compound: 2-Fluoro-1,8-naphthyridine (10 mM stock in DMSO).
Enzyme System: Pooled Human Liver Microsomes (HLM, 20 mg/mL protein).
Buffer: 100 mM Potassium Phosphate buffer (pH 7.4) with 3.3 mM
.
Cofactor: NADPH Regenerating System (NADP+, Glucose-6-phosphate, G6P-Dehydrogenase).
Step 1: Preparation of the Incubation Matrix
Dilute the test compound to a final concentration of 1 µM in the phosphate buffer. Causality: We use 1 µM to ensure the substrate concentration is well below the Michaelis constant (
) of the CYP enzymes, ensuring first-order kinetic decay necessary for accurate half-life calculation. Ensure final DMSO concentration is to prevent CYP inhibition.
Step 2: Protein Addition & Pre-Incubation
Add HLMs to achieve a final protein concentration of 0.5 mg/mL. Incubate the mixture in a shaking water bath at 37°C for 10 minutes. Causality: Pre-incubation is critical. It establishes thermal equilibrium and allows non-specific binding between the highly lipophilic naphthyridine and microsomal lipids/proteins to reach a steady state before the enzymatic cascade begins.
Step 3: Reaction Initiation
Initiate the reaction by adding the NADPH regenerating system. Causality: We use a regenerating system rather than straight NADPH to sustain a constant supply of the cofactor over the 60-minute time course, preventing product inhibition by NADP+.
(Self-Validation Check: Always run a "Minus-NADPH" control parallel to the main assay. If the compound degrades in the absence of NADPH, it indicates non-CYP mediated instability, such as chemical hydrolysis).
Step 4: Time-Course Sampling & Quenching
At designated time points (0, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide). Causality: The 3:1 ratio of organic solvent instantly denatures the microsomal proteins, completely quenching enzymatic activity and extracting the analyte for chromatography.
Step 5: Centrifugation & LC-MS/MS Analysis
Centrifuge the quenched samples at 4,000 x g for 15 minutes at 4°C to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS, monitoring the MRM transitions specific to 2-fluoro-1,8-naphthyridine. Calculate the natural log of the remaining percentage versus time to derive the elimination rate constant (
), half-life (), and intrinsic clearance ().
Caption: Step-by-step workflow for the in vitro human liver microsomal (HLM) stability assay.
Conclusion
The evaluation of metabolic stability is a cornerstone of lead optimization. As demonstrated, the 1,8-naphthyridine scaffold, while pharmacologically potent, requires structural tuning to survive first-pass metabolism. The targeted installation of a fluorine atom at the C-2 position effectively neutralizes the primary site of oxidative liability. By utilizing the rigorously controlled, self-validating HLM assay outlined above, drug discovery professionals can confidently differentiate between transient hit molecules and viable, metabolically stable clinical candidates.
References
Słoczyńska, K., Gunia-Krzyżak, A., Koczurkiewicz, P., Wójcik-Pszczoła, K., Żelaszczyk, D., Popiół, J., & Pękala, E. (2019). "Metabolic stability and its role in the discovery of new chemical entities." Acta Pharmaceutica.[Link]
Al-Harthy, T., Zoghaib, W., & Abdel-Jalil, R. (2020). "Importance of Fluorine in Benzazole Compounds." Molecules.[Link]
Madaan, A., Verma, R., Kumar, V., Singh, A. T., Jain, S. K., & Jaggi, M. (2015). "1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities." Archiv der Pharmazie.[Link]
Safety & Regulatory Compliance
Safety
Hazard Assessment and Characterization of 2-fluoro-1,8-naphthyridine
As a Senior Application Scientist, I understand that moving from discovery to development requires not just innovation, but an unwavering commitment to safety and operational excellence. Proper chemical handling and disp...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I understand that moving from discovery to development requires not just innovation, but an unwavering commitment to safety and operational excellence. Proper chemical handling and disposal are cornerstones of this commitment, ensuring the well-being of your team and the integrity of our environment.
This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-fluoro-1,8-naphthyridine. It is designed to go beyond simple instructions, offering the rationale behind each procedure to empower your team with the knowledge to handle this and similar halogenated heterocyclic compounds with confidence and precision.
Before any handling or disposal, a thorough understanding of the compound's hazard profile is critical. While a specific, comprehensive Safety Data Sheet (SDS) for 2-fluoro-1,8-naphthyridine may not be universally available, we can infer its likely hazards based on its chemical structure—a fluorinated heterocyclic aromatic compound.
Anticipated Hazards:
Toxicity: Similar halogenated pyridines and naphthyridines can be harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3] Assume the compound is toxic and handle it with appropriate personal protective equipment (PPE).
Irritation: It is likely to cause skin and serious eye irritation.[1][3]
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life.[4] Discharge into the environment must be strictly avoided.[5]
Under the Resource Conservation and Recovery Act (RCRA), a waste is deemed hazardous if it exhibits specific characteristics (ignitability, corrosivity, reactivity, or toxicity) or is explicitly listed by the EPA.[6][7] Given its properties, 2-fluoro-1,8-naphthyridine waste should be managed as hazardous waste .
Property
Anticipated Characteristic & Handling Guideline
Regulatory Context
Physical State
Solid
Handle as a powder, avoiding dust formation.
Toxicity
Assumed toxic by ingestion, inhalation, and skin contact.
Must be managed as hazardous waste to prevent harm to human health.[7]
Environmental Fate
Potential for persistence and aquatic toxicity.
Prohibited from drain disposal; must be sent to a licensed disposal facility.[4][5]
Reactivity
Incompatible with strong oxidizing agents and strong acids.[1]
Store separately from incompatible materials to prevent hazardous reactions.[8]
Personal Protective Equipment (PPE) - Your First Line of Defense
A robust PPE protocol is non-negotiable. The goal is to create a complete barrier between the researcher and the chemical.
Eye and Face Protection: Wear chemical safety goggles and a face shield.[3]
Hand Protection: Use chemical-resistant gloves. Nitrile gloves are a common choice, but for prolonged contact or handling of concentrated waste, consider thicker gloves like Viton® or double-gloving.[2][8] Always inspect gloves before use.
Body Protection: A fully buttoned lab coat is mandatory. For larger quantities or during spill cleanup, a chemical-resistant apron is recommended.[2]
Respiratory Protection: All handling of 2-fluoro-1,8-naphthyridine, especially the solid form, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[2][8]
Segregation and Containerization: The "Cradle" of Waste Management
Proper waste management begins the moment a substance is deemed waste. The principle of "cradle-to-grave" management, enforced by the EPA under RCRA, holds the generator responsible for the waste from its creation to its final disposal.[7][9]
Step-by-Step Segregation and Collection:
Designate a Waste Stream: Establish a dedicated waste stream for "Halogenated Organic Solids." This is the most critical step.
Causality: Halogenated waste requires specific incineration conditions to prevent the formation of dioxins and other toxic byproducts. Mixing it with non-halogenated solvent waste complicates and increases the cost of disposal.[4][10]
Select the Right Container:
Use a high-density polyethylene (HDPE) or glass container with a secure, threaded cap.[4][8]
Ensure the container is clean, in good condition, and compatible with the waste.[10]
The container must remain closed at all times except when actively adding waste.[10]
Proper Labeling:
Label the container before adding the first drop of waste.[10]
The label must include:
The words "HAZARDOUS WASTE "
The full chemical name: "Waste 2-fluoro-1,8-naphthyridine " (avoid formulas or abbreviations).[10]
A clear statement of the hazards (e.g., "Toxic," "Irritant").
The date when waste was first added (the "accumulation start date").
On-Site Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory, under the control of the operator.
Location: Store the waste container in a secondary containment bin within or near the chemical fume hood where the work is performed.
Quantity Limits: An SAA is limited to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste.[11]
Time Limits: Once the container is full, it must be moved within three days to a central storage area, from where it will be collected by a licensed disposal facility.
Disposal Workflow for 2-fluoro-1,8-naphthyridine
The following diagram outlines the decision-making and operational process for compliant disposal.
Caption: Disposal workflow for 2-fluoro-1,8-naphthyridine waste.
Decontamination and Spill Management Protocols
Accidents happen, but with a clear protocol, they can be managed safely and effectively.
Decontamination of Glassware and Equipment
Initial Rinse: In a chemical fume hood, rinse the contaminated item three times with a suitable organic solvent (e.g., acetone or ethanol). Collect this rinseate as halogenated hazardous waste.
Detergent Wash: Wash the rinsed equipment thoroughly with laboratory detergent and hot water.[12]
Final Rinse: Rinse thoroughly with tap water, followed by a final rinse with deionized or distilled water.[12]
Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel.[2]
Ventilate: Ensure the chemical fume hood is operating at maximum capacity.
Contain: Use a spill kit with absorbent pads or other inert material to contain the spill. Do not use combustible materials like paper towels for large spills.
Clean: Wearing full PPE, carefully clean the spill area, working from the outside in.
Dispose of Cleanup Materials: All contaminated absorbent materials, gloves, and other disposable items must be collected in a sealed, labeled bag or container and disposed of as halogenated hazardous waste.[8][10]
Final Decontamination: Clean the spill area with a solvent rinse (collected as waste) followed by a detergent solution.[2]
By adhering to these rigorous, well-documented procedures, you not only ensure compliance with federal and state regulations but also foster a culture of safety and responsibility within your laboratory.[13][14] This commitment is fundamental to building the trust and scientific integrity that drives groundbreaking research.
References
Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Vertex AI Search.
EPA Hazardous Waste Regul
How to Properly Manage Hazardous Waste Under EPA Regulations.
Personal protective equipment for handling 2-fluoro-1,8-naphthyridine
As a Senior Application Scientist, I recognize that handling fluorinated heterocycles requires more than passive compliance—it demands a mechanistic understanding of both the chemical's reactivity and its biological pote...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I recognize that handling fluorinated heterocycles requires more than passive compliance—it demands a mechanistic understanding of both the chemical's reactivity and its biological potential. 2-Fluoro-1,8-naphthyridine (CAS: 1309379-38-1)[1] is a highly valued intermediate in medicinal chemistry. The 1,8-naphthyridine scaffold is a privileged structure famously represented by quinolone antibiotics, which exert their therapeutic effect by inhibiting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV[2]. Furthermore, advanced 1,8-naphthyridine derivatives have demonstrated the ability to inhibit bacterial resistance mechanisms, such as efflux pumps, making them critical in the fight against multi-resistant strains[3].
While the introduction of a fluorine atom at the 2-position enhances the scaffold's lipophilicity and metabolic stability for drug development, it also introduces specific physicochemical hazards. Halogenated naphthyridines are highly reactive in nucleophilic aromatic substitution (SNAr) and mechanochemical cross-coupling reactions[4]. This reactivity, combined with their solubility in aggressive polar aprotic solvents[5], necessitates a rigorous, causality-driven approach to Personal Protective Equipment (PPE) and operational logistics.
Physicochemical & Hazard Profile
Understanding the baseline properties of 2-fluoro-1,8-naphthyridine is the first step in risk mitigation[6],[1].
Parameter
Value / Description
Chemical Name
2-Fluoro-1,8-naphthyridine
CAS Number
1309379-38-1
Molecular Formula
C8H5FN2
Molecular Weight
148.14 g/mol
Physical State
Solid (Powder)
GHS Hazard Statements
H302 : Harmful if swallowedH315 : Causes skin irritationH319 : Causes serious eye irritationH335 : May cause respiratory irritation
Solubility Profile
Soluble in polar aprotic solvents (DMSO, DMF) and halogenated solvents (Dichloromethane)
The PPE Matrix: Causality-Driven Protection
Standard laboratory PPE is insufficient without understanding why it is deployed. Every protective layer must be a self-validating system tailored to the chemical's behavior.
Hand Protection (Strategic Glove Selection):
The Causality: 2-Fluoro-1,8-naphthyridine is frequently dissolved in aggressive polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) during cross-coupling reactions[5]. DMSO rapidly permeates standard nitrile gloves, carrying dissolved fluorinated solutes directly through the lipid bilayer of the skin.
The Protocol: For dry powder handling, standard 5-mil nitrile gloves are sufficient. However, when handling solutions in DMSO/DMF, you must employ a double-gloving technique : an inner butyl rubber glove (which is highly resistant to polar aprotic solvents) and an outer nitrile glove to maintain tactile dexterity and protect against incidental mechanical tearing.
Eye & Face Protection:
The Causality: The compound is a severe eye irritant (H319)[6]. Furthermore, pressurized reactor vessels used in palladium-catalyzed cross-couplings pose a risk of explosive solvent bumping.
The Protocol: Snug-fitting, indirect-vented chemical splash goggles are mandatory. If scaling up the reaction (>5 grams) or handling pressurized systems, a full-face polycarbonate shield must be worn over the goggles.
Respiratory Protection:
The Causality: The fine powder presents a distinct respiratory hazard (H335)[6] and can easily aerosolize during transfer.
The Protocol: All weighing, transferring, and sonicating must be performed strictly inside a certified chemical fume hood with a face velocity of 80-120 fpm. If engineering controls fail, or if bulk transfer is required outside a containment zone, a NIOSH-approved half-face particulate respirator (N95 or P100) must be utilized.
Body Protection:
The Causality: Downstream processing of this scaffold often involves highly flammable solvents or pyrophoric catalysts (e.g., Palladium on carbon)[5].
The Protocol: A knee-length, flame-resistant (FR) lab coat (e.g., Nomex) fully buttoned to the collar is required.
Standard Operating Procedures (SOP): Handling & Experimental Workflows
Protocol 1: Self-Validating Weighing and Transfer
This protocol ensures zero-emission transfer of the API intermediate.
Preparation: Verify the fume hood flow rate monitor reads within the safe operational zone (100 fpm). Line the analytical balance workspace with anti-static weighing paper to prevent electrostatic aerosolization of the fluorinated powder.
Tare and Transfer: Use a grounded, anti-static micro-spatula to transfer the 2-fluoro-1,8-naphthyridine to a pre-tared amber glass reaction vial. Insight: Amber glass minimizes potential photolytic degradation, while grounding prevents static-induced powder scattering.
Sealing: Cap the vial with a PTFE-lined septum immediately after transfer. Wipe the exterior of the vial with an isopropanol-soaked lint-free wipe before removing it from the fume hood.
Validation: Inspect the anti-static paper visually under ambient hood lighting to ensure no micro-spills occurred. Dispose of the paper immediately in a solid hazardous waste bin.
Protocol 2: Setup for Nucleophilic Aromatic Substitution (SNAr) / Cross-Coupling
Halogenated 1,8-naphthyridines are primed for nucleophilic attack or mechanochemical grinding[4].
Solvent Dispensing: Inside the fume hood, dissolve the weighed 2-fluoro-1,8-naphthyridine in anhydrous DMSO or DMF.
Reagent Addition: Slowly add your secondary amine (nucleophile) and a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA).
Atmospheric Control: Purge the reaction vial with Argon (Ar) or Nitrogen (N2) for 3 minutes. Insight: While the naphthyridine itself is stable, catalytic systems employing phosphine ligands (often used in these couplings) require inert atmospheres to prevent oxidation[5].
Heating: Secure the vial in a pre-heated aluminum reaction block. Ensure the vial is equipped with a pressure-relief needle if heating above the solvent's boiling point.
Spill Response & Waste Disposal Protocols
Immediate Spill Response (Dry Powder):
Do not sweep. Sweeping mechanically aerosolizes the hazardous powder.
Gently cover the spill with wet paper towels (using water or a 10% ethanol solution) to dampen and bind the powder.
Carefully wipe up the material and place the contaminated towels into a designated, sealable solid hazardous waste container.
Wash the affected surface with a detergent solution, followed by a final wipe with isopropanol to remove any residual organic traces.
Waste Disposal Logistics:
Halogenated Segregation: Because 2-fluoro-1,8-naphthyridine contains a covalently bound fluorine atom, all unreacted material, reaction mixtures, and organic washes must be strictly segregated into designated "Halogenated Organic Waste" carboys. Mixing halogenated waste with non-halogenated waste can lead to highly exothermic reactions or toxic gas release during downstream waste processing.
Aqueous Waste: Aqueous layers from reaction workups (e.g., brine washes) that have come into contact with the fluorinated compound must be collected separately and incinerated by a certified waste management contractor. They must never be discharged into the municipal drain.
Mechanistic Workflow Diagram
The following diagram illustrates the critical pathway from the safe handling of the raw material through its synthetic transformation, culminating in its biological mechanism of action against bacterial targets[2],[3].
Workflow from safe handling of 2-fluoro-1,8-naphthyridine to its biological mechanism of action.
References
Title: Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Source: PMC (National Institutes of Health). URL: [Link]